2-Chloropentan-1-ol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-chloropentan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11ClO/c1-2-3-5(6)4-7/h5,7H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSPZHSJUMXYBOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CO)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
122.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Chloropentan-1-ol: Properties, Synthesis, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloropentan-1-ol is a halogenated alcohol with significant potential as a versatile building block in organic synthesis. Its bifunctional nature, possessing both a reactive chlorine atom and a primary alcohol, allows for a wide range of chemical transformations, making it a valuable intermediate in the preparation of more complex molecules, including pharmaceuticals and other fine chemicals. This technical guide provides a comprehensive overview of the chemical and physical properties, synthetic methodologies, and analytical protocols for this compound, tailored for professionals in research and drug development.
Chemical and Physical Properties
This compound, with the molecular formula C₅H₁₁ClO, is a chiral molecule due to the stereocenter at the second carbon atom.[1] It exists as a pair of enantiomers, (R)-2-chloropentan-1-ol and (S)-2-chloropentan-1-ol. While the physical properties of the enantiomers are identical, their biological activities and interactions in stereoselective reactions can differ significantly.[1]
General and Computed Properties
Table 1: General and Computed Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[2] |
| Molecular Formula | C₅H₁₁ClO | PubChem[2] |
| Molecular Weight | 122.59 g/mol | PubChem[2] |
| CAS Number | 139364-99-1 | --- |
| Canonical SMILES | CCCC(CO)Cl | PubChem[2] |
| InChI Key | BSPZHSJUMXYBOD-UHFFFAOYSA-N | PubChem[2] |
| XLogP3 | 1.5 | PubChem[2][3] |
| Hydrogen Bond Donor Count | 1 | PubChem[2][3] |
| Hydrogen Bond Acceptor Count | 1 | PubChem[2][3] |
| Rotatable Bond Count | 3 | PubChem[2][3] |
| Exact Mass | 122.0498427 | PubChem[2][3] |
| Topological Polar Surface Area | 20.2 Ų | PubChem[2][3] |
Solubility
Direct experimental data on the solubility of this compound is scarce. However, based on the properties of related compounds like 1-chloropentane and 2-chloropentane, it is predicted to be sparingly soluble in water and soluble in common organic solvents such as alcohols, ethers, and chlorinated hydrocarbons.
Synthesis of this compound
The synthesis of this compound can be approached through several synthetic strategies, primarily involving the formation of the chlorohydrin functionality.
General Synthetic Approaches
Common methods for the synthesis of chlorohydrins include:
-
Ring-opening of epoxides: The reaction of an appropriate epoxide with a chlorine source, such as hydrogen chloride, is a widely used method for preparing chlorohydrins.[4]
-
Halohydroxylation of alkenes: The addition of hypochlorous acid (HOCl) to an alkene is another common route.[1] The regioselectivity of this reaction is governed by Markovnikov's rule.
Stereoselective Synthesis
Given the chirality of this compound, stereoselective synthesis is often desired, particularly for pharmaceutical applications. Biocatalytic and chemoenzymatic methods have shown promise in achieving high enantioselectivity in the synthesis of related compounds like (S)-2-chloropentan-1-ol.[1]
Illustrative Synthetic Workflow
The following diagram illustrates a general workflow for the synthesis of a chlorohydrin from an alkene, a common strategy that could be adapted for this compound.
Caption: A generalized workflow for the synthesis of this compound.
Experimental Protocols
Synthesis of 2-Chloropentane from 2-Pentanol (for reference)
This protocol describes the conversion of a secondary alcohol to a secondary alkyl chloride, a transformation analogous to one of the functionalities in this compound.
Materials:
-
2-Pentanol
-
Pyridine
-
N,N-dimethylformamide (DMF)
-
Methanesulfonyl chloride (MsCl)
-
Acetic acid
-
Water
-
Sodium hydrogen carbonate
Procedure:
-
To a reactor at room temperature, add 2-pentanol, pyridine, and N,N-dimethylformamide.
-
Stir the mixture at 0 to 5 °C for approximately 18 minutes.
-
Add methanesulfonyl chloride dropwise to the reactor, maintaining an internal temperature of 10 °C or below.
-
After the addition is complete, heat the reaction mixture to an internal temperature of 60 to 65 °C and stir for 11.5 hours.
-
Cool the mixture to 30 °C and add acetic acid and water to cause phase separation. Remove the aqueous phase.
-
Wash the organic phase with a solution of sodium hydrogen carbonate in water. Separate and remove the aqueous phase.
-
Concentrate the organic phase under reduced pressure.
-
Distill the residue under reduced pressure to obtain 2-chloropentane.[5]
Analytical Characterization
A combination of spectroscopic and chromatographic techniques is essential for the structural elucidation and purity assessment of this compound.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the different protons in the molecule. The chemical shifts will be influenced by the neighboring chlorine and hydroxyl groups.
-
¹³C NMR: The carbon NMR spectrum will provide information on the carbon skeleton, with the carbons attached to the chlorine and oxygen atoms appearing at characteristic downfield shifts.
Infrared (IR) Spectroscopy:
The IR spectrum of this compound is expected to exhibit a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol group. A C-Cl stretching vibration is also expected, typically in the range of 600-800 cm⁻¹.
Mass Spectrometry (MS):
Mass spectrometry can be used to determine the molecular weight and fragmentation pattern. The presence of chlorine will result in a characteristic isotopic pattern for the molecular ion peak (M⁺ and M⁺+2 in an approximate 3:1 ratio).
Chromatographic Analysis
Gas Chromatography-Mass Spectrometry (GC-MS):
GC-MS is a powerful technique for separating and identifying volatile compounds like this compound and its isomers. The retention time and the mass spectrum can be used for identification and purity assessment.
Chiral High-Performance Liquid Chromatography (Chiral HPLC):
To separate the enantiomers of this compound, chiral HPLC is the method of choice. This technique utilizes a chiral stationary phase to resolve the (R) and (S) enantiomers.
The logical workflow for the complete analysis of a synthesized sample of this compound is depicted below.
Caption: A logical workflow for the analytical characterization of this compound.
Conclusion
This compound is a valuable chiral building block with significant potential in organic synthesis. While detailed experimental data for this specific compound is not extensively documented in publicly available sources, this guide provides a comprehensive overview of its computed properties, general synthetic strategies, and appropriate analytical techniques based on established chemical principles and data from related compounds. For researchers and drug development professionals, this information serves as a foundational resource for the synthesis, purification, and characterization of this compound and its derivatives. Further research to determine and publish the experimental physicochemical properties of this compound would be a valuable contribution to the chemical community.
References
- 1. This compound | 139364-99-1 | Benchchem [benchchem.com]
- 2. This compound | C5H11ClO | CID 17802878 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (2S)-2-chloropentan-1-ol | C5H11ClO | CID 87787526 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-Chloropentan-2-ol | 17658-32-1 | Benchchem [benchchem.com]
- 5. 2-CHLOROPENTANE synthesis - chemicalbook [chemicalbook.com]
An In-depth Guide to 2-Chloropentan-1-ol: IUPAC Nomenclature and Chemical Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the IUPAC name and chemical structure of 2-Chloropentan-1-ol, a halogenated alcohol with significant applications in organic synthesis.
IUPAC Nomenclature
The systematic name for the compound, as determined by the International Union of Pure and Applied Chemistry (IUPAC), is This compound [1]. The naming convention is derived from its chemical structure according to the following rules:
-
Parent Chain Identification : The longest continuous carbon chain containing the principal functional group (the hydroxyl group, -OH) is identified. In this case, it is a five-carbon chain, hence the root name "pentan-".[2][3]
-
Principal Functional Group Suffix : The presence of the hydroxyl group as the highest priority functional group changes the suffix of the alkane name from "-e" to "-ol".[4][5]
-
Numbering the Parent Chain : The carbon chain is numbered to assign the lowest possible locant (position number) to the principal functional group. Therefore, the carbon atom bonded to the hydroxyl group is designated as carbon-1 (C1).[3]
-
Identifying and Locating Substituents : A chlorine atom is present as a substituent. Its position is indicated by the number of the carbon atom to which it is attached. In this molecule, the chlorine atom is bonded to carbon-2 (C2).[2]
-
Assembling the Name : The substituent is named with the prefix "chloro-" and its locant is placed before the parent name. This results in the final IUPAC name: this compound.
Chemical Structure
This compound is a primary alcohol and a secondary alkyl chloride[2]. Its structure is characterized by a five-carbon backbone with a hydroxyl group at one end and a chlorine atom on an adjacent carbon.
Key Structural Features:
-
Pentane Backbone : The molecule is built upon a saturated, five-carbon aliphatic chain.[2]
-
Hydroxyl Group (-OH) : Located on the first carbon (C1), this functional group classifies the molecule as a primary alcohol.[2]
-
Chlorine Atom (-Cl) : Attached to the second carbon (C2), making it a secondary alkyl halide.[2]
-
Chirality : The second carbon atom (C2) is a stereocenter, as it is bonded to four different groups (a hydrogen atom, a chlorine atom, a methyl group, and a -CH(OH)CH₂CH₂CH₃ group). Consequently, this compound is a chiral molecule and exists as a pair of enantiomers: (R)-2-chloropentan-1-ol and (S)-2-chloropentan-1-ol.[2]
Quantitative Data Summary
| Property | Value |
| Molecular Formula | C₅H₁₁ClO |
| Molecular Weight | 122.59 g/mol [1] |
| IUPAC Name | This compound[1] |
| CAS Number | 139364-99-1[1][2] |
Visualizations
To further elucidate the structure of this compound, the following diagrams are provided.
Caption: 2D chemical structure of this compound.
Caption: Ball-and-stick model of this compound.
References
- 1. This compound | C5H11ClO | CID 17802878 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 139364-99-1 | Benchchem [benchchem.com]
- 3. Naming Alcohols with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 4. IUPAC Rules [chem.uiuc.edu]
- 5. app1-c89-pub.pressidium.com - How To Name Alcohols Organic Chemistry [app1-c89-pub.pressidium.com]
2-Chloropentan-1-ol molecular weight and formula
This guide provides the fundamental molecular properties of 2-Chloropentan-1-ol, a chlorinated alcohol significant in various organic synthesis applications. The compound is characterized by a five-carbon pentane backbone with a hydroxyl group on the first carbon and a chlorine atom on the second, rendering it a primary alcohol and a secondary alkyl chloride.
Molecular Formula and Weight
The essential quantitative data for this compound are summarized below. This information is critical for stoichiometric calculations in reaction planning and for analytical characterization.
| Property | Value |
| Molecular Formula | C₅H₁₁ClO[1][2] |
| Molecular Weight | 122.59 g/mol [1][2][3] |
Logical Relationship of Core Properties
The relationship between the compound's name, its elemental composition (formula), and its calculated mass (molecular weight) is a foundational concept in chemistry. The diagram below illustrates this direct logical connection.
Caption: Logical flow from compound identity to molecular formula and weight.
References
An In-depth Technical Guide to 2-Chloropentan-1-ol (CAS: 139364-99-1)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Chloropentan-1-ol, a versatile bifunctional molecule with significant potential in organic synthesis and drug discovery. Due to its combination of a primary alcohol and a secondary alkyl chloride, this chiral compound serves as a valuable building block for the synthesis of more complex molecules.[1] This document summarizes its physicochemical properties, spectroscopic data, synthesis methodologies, and potential applications, with a focus on presenting clear, actionable information for laboratory and research settings.
Core Physicochemical and Spectroscopic Data
Precise experimental data for this compound is not extensively reported in publicly available literature. The following tables summarize computed data and predicted spectroscopic characteristics.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 139364-99-1 | [1][2] |
| Molecular Formula | C₅H₁₁ClO | [2] |
| Molecular Weight | 122.59 g/mol | [2] |
| Boiling Point | Not experimentally determined. Estimated based on related compounds like 2-chloropentane (94-95 °C).[3][4] | - |
| Melting Point | Not experimentally determined. Estimated based on related compounds like 2-chloropentane (-137 °C).[3][4] | - |
| Density | Not experimentally determined. Estimated based on related compounds like 2-chloropentane (0.87 g/mL at 25 °C).[3][4] | - |
| XLogP3-AA (Computed) | 1.5 | [2] |
| Hydrogen Bond Donor Count (Computed) | 1 | [2] |
| Hydrogen Bond Acceptor Count (Computed) | 1 | [2] |
| Rotatable Bond Count (Computed) | 3 | [2] |
Table 2: Predicted Spectroscopic Data for this compound
| Spectrum Type | Predicted Chemical Shift (δ) / Wavenumber (cm⁻¹) | Assignment |
| ¹H NMR | ~3.7 ppm (m) | CH(Cl) |
| ~3.6 ppm (m) | CH₂OH | |
| ~1.5-1.7 ppm (m) | CH₂CH₂ | |
| ~0.9 ppm (t) | CH₃ | |
| ¹³C NMR | ~65-70 ppm | CH(Cl) |
| ~60-65 ppm | CH₂OH[1] | |
| ~30-35 ppm | CH₂CH₂ | |
| ~20-25 ppm | CH₂CH₃ | |
| ~10-15 ppm | CH₃ | |
| IR Spectroscopy | 3200-3600 cm⁻¹ (broad) | O-H stretch[1] |
| 2850-3000 cm⁻¹ | C-H stretch | |
| 1050-1150 cm⁻¹ | C-O stretch | |
| 650-800 cm⁻¹ | C-Cl stretch |
Synthesis and Experimental Protocols
The synthesis of this compound can be approached through several routes, primarily involving the chlorination of a pentanol isomer or the addition of a chlorine and hydroxyl group across a double bond. Direct chlorination of pentan-1-ol is challenging for achieving regioselectivity at the C-2 position.[1] More viable methods include the reaction of pent-1-ene with hypochlorous acid.
General Experimental Protocol: Synthesis from Pent-1-ene
This protocol describes a general method for the synthesis of halohydrins from alkenes, which can be adapted for this compound.
Materials:
-
Pent-1-ene
-
N-Chlorosuccinimide (NCS)
-
Water
-
Dimethyl sulfoxide (DMSO)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve pent-1-ene in a 1:1 mixture of DMSO and water.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add N-chlorosuccinimide (NCS) in small portions over 30 minutes, ensuring the temperature remains below 5 °C.
-
Allow the reaction to stir at 0 °C for 2 hours, then warm to room temperature and stir for an additional 12 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield this compound.
Reactivity and Synthetic Utility
This compound is a bifunctional molecule, with the hydroxyl and chloro groups providing two reactive centers for further chemical transformations.[1]
-
Nucleophilic Substitution: The secondary carbon bearing the chlorine atom is susceptible to nucleophilic attack, allowing for the introduction of various functional groups.[1]
-
Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid using standard oxidizing agents.[1]
-
Epoxide Formation: Treatment with a base can lead to an intramolecular SN2 reaction, forming 2-propyloxirane.
The following diagram illustrates the key reaction pathways of this compound.
Stereochemistry
This compound possesses a chiral center at the C2 position, meaning it exists as a pair of enantiomers: (R)-2-Chloropentan-1-ol and (S)-2-Chloropentan-1-ol.[1] The stereochemistry of the molecule can significantly influence its biological activity and its behavior in chiral environments. Enantioselective synthesis is therefore crucial for applications in drug development. Biocatalytic and chemoenzymatic methods are promising approaches for obtaining enantiomerically pure forms of this compound.[1]
The logical workflow for obtaining a specific enantiomer is outlined below.
References
An In-depth Technical Guide to the Enantiomers of 2-Chloropentan-1-ol: (R)-2-Chloropentan-1-ol and (S)-2-Chloropentan-1-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, properties, and potential applications of the enantiomeric pair, (R)-2-Chloropentan-1-ol and (S)-2-Chloropentan-1-ol. These chiral building blocks are of interest in various fields of chemical synthesis, particularly in the development of complex molecules where stereochemistry is a critical determinant of function.
Core Concepts and Properties
(R)- and (S)-2-Chloropentan-1-ol are the two enantiomers of the chiral alcohol 2-chloropentan-1-ol. The chirality arises from the stereocenter at the second carbon atom (C2), which is bonded to four different substituents: a hydrogen atom, a chlorine atom, an ethyl group, and a hydroxymethyl group.[1] As non-superimposable mirror images, these enantiomers exhibit identical physical properties such as boiling point and density, but differ in their interaction with plane-polarized light, a property known as optical activity.[1] Their biological activities and interactions with other chiral molecules can also vary significantly.[1]
Physicochemical Data
The following tables summarize the key physicochemical properties of racemic this compound and its individual enantiomers. It is important to note that while many physical properties are identical between enantiomers, their optical rotations are equal in magnitude but opposite in sign.
Table 1: General and Computed Properties of this compound
| Property | Value |
| Molecular Formula | C₅H₁₁ClO |
| Molecular Weight | 122.59 g/mol [2][3] |
| IUPAC Name (Racemate) | This compound[2] |
| IUPAC Name ((S)-enantiomer) | (2S)-2-chloropentan-1-ol[3] |
| CAS Number (Racemate) | 139364-99-1[2] |
| XLogP3-AA (Computed) | 1.5[2][3] |
| Hydrogen Bond Donor Count | 1[2][3] |
| Hydrogen Bond Acceptor Count | 1[2][3] |
| Rotatable Bond Count | 3[3] |
Table 2: Comparative Properties of (R)- and (S)-2-Chloropentan-1-ol
| Property | (R)-2-Chloropentan-1-ol | (S)-2-Chloropentan-1-ol |
| Configuration at C2 | R | S |
| Boiling Point | Identical to (S)-enantiomer | Identical to (R)-enantiomer |
| Density | Identical to (S)-enantiomer | Identical to (R)-enantiomer |
| Specific Optical Rotation ([α]D) | Equal in magnitude, opposite in sign to (S)-enantiomer | Equal in magnitude, opposite in sign to (R)-enantiomer |
Synthesis and Enantiomeric Resolution
The preparation of enantiomerically pure (R)- and (S)-2-chloropentan-1-ol typically involves a two-stage process: the synthesis of the racemic mixture followed by the resolution of the enantiomers.
Experimental Protocol 1: Synthesis of Racemic (±)-2-Chloropentan-1-ol
A common route to vicinal halohydrins is the ring-opening of an epoxide. While a specific protocol for this compound is not detailed in the available literature, a general procedure can be adapted from the synthesis of analogous chlorohydrins.
Materials:
-
1,2-Epoxypentane
-
Concentrated Hydrochloric Acid (HCl)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a stirred solution of 1,2-epoxypentane in diethyl ether at 0 °C, slowly add an equimolar amount of concentrated hydrochloric acid.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by adding saturated aqueous NaHCO₃ solution until effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield crude racemic (±)-2-chloropentan-1-ol.
-
The crude product can be purified by fractional distillation under reduced pressure.
Experimental Protocol 2: Enzymatic Kinetic Resolution of (±)-2-Chloropentan-1-ol
Enzymatic kinetic resolution is a highly effective method for separating enantiomers of chiral alcohols. This process utilizes the stereoselectivity of an enzyme, typically a lipase, to acylate one enantiomer at a much faster rate than the other. This results in a mixture of an acylated enantiomer and the unreacted, enantiomerically enriched alcohol, which can then be separated.
Materials:
-
Racemic (±)-2-chloropentan-1-ol
-
Immobilized Lipase (e.g., Candida antarctica Lipase B (CAL-B) or Pseudomonas cepacia Lipase)
-
Acyl donor (e.g., vinyl acetate or chloroacetyl chloride)
-
Anhydrous organic solvent (e.g., hexane or toluene)
-
Molecular sieves (optional, to maintain anhydrous conditions)
-
Reaction vessel with magnetic stirring and temperature control
-
Silica gel for column chromatography
Procedure:
-
To a solution of racemic (±)-2-chloropentan-1-ol in the chosen anhydrous organic solvent, add the immobilized lipase.
-
Add the acyl donor to the mixture. The molar ratio of the acyl donor to the racemic alcohol may need to be optimized, but a slight excess of the acyl donor is common.
-
Stir the reaction mixture at a controlled temperature (e.g., 30-45 °C) and monitor the progress of the reaction by gas chromatography (GC) or high-performance liquid chromatography (HPLC) using a chiral column to determine the enantiomeric excess (ee) of the unreacted alcohol and the formed ester.
-
The reaction is typically stopped at or near 50% conversion to achieve the highest possible enantiomeric excess for both the remaining alcohol and the esterified product.
-
Once the desired conversion is reached, filter off the immobilized enzyme. The enzyme can often be washed and reused.
-
Concentrate the filtrate under reduced pressure.
-
Separate the unreacted alcohol enantiomer from the esterified enantiomer by silica gel column chromatography.
-
The esterified enantiomer can be hydrolyzed back to the alcohol using a base (e.g., NaOH in methanol/water) to obtain the other enantiomer of this compound.
Logical and Experimental Workflows
The synthesis and resolution of (R)- and (S)-2-chloropentan-1-ol follow a logical progression from the racemic starting material to the separated, enantiomerically pure products.
Caption: Workflow for the synthesis of racemic this compound and its subsequent enzymatic resolution into (R) and (S) enantiomers.
Signaling Pathways and Biological Activity
Currently, there is a lack of specific information in the scientific literature detailing the involvement of (R)- or (S)-2-chloropentan-1-ol in any particular signaling pathways or their specific biological activities. These compounds are primarily utilized as chiral intermediates in the synthesis of more complex molecules, where the stereochemistry is transferred to the final product.[1] The biological activity of such final products would then be assessed.
Should future research uncover specific biological targets or pathways for these enantiomers, the following conceptual diagram illustrates how such a signaling pathway could be visualized.
Caption: A conceptual diagram of a hypothetical signaling pathway that could be initiated by an enantiomer of this compound.
Conclusion
(R)-2-Chloropentan-1-ol and (S)-2-Chloropentan-1-ol are valuable chiral building blocks in organic synthesis. While detailed experimental data on the pure enantiomers is not extensively published, established methods for the synthesis of the racemate and its enzymatic kinetic resolution provide a clear path to their preparation. The lack of documented biological activity underscores their primary role as synthetic intermediates. This guide provides a foundational understanding for researchers and drug development professionals looking to incorporate these chiral synthons into their synthetic strategies. Further research into the specific properties and potential bioactivities of the individual enantiomers would be a valuable contribution to the field.
References
2-Chloropentan-1-ol stereochemistry and chiral center
An In-Depth Technical Guide to the Stereochemistry of 2-Chloropentan-1-ol
Introduction
This compound is a chemical compound with the molecular formula C₅H₁₁ClO. Its structure comprises a five-carbon pentane backbone with a hydroxyl group (-OH) on the first carbon (C1) and a chlorine atom (-Cl) on the second carbon (C2). This arrangement classifies it as a primary alcohol and a secondary alkyl chloride.[1] The positioning of these functional groups is critical to its chemical reactivity and, most importantly, its stereochemical properties. This guide provides a detailed analysis of the stereochemistry of this compound, focusing on its chiral center, the resulting stereoisomers, and the principles governing their designation.
Identification of the Chiral Center
A critical structural feature of this compound is the presence of a chiral center. A chiral center (or stereocenter) is a carbon atom that is bonded to four different substituent groups. In the case of this compound, the second carbon atom (C2) is chiral.
The four distinct groups attached to the C2 carbon are:
-
A chlorine atom (-Cl)
-
A hydrogen atom (-H)
-
A hydroxymethyl group (-CH₂OH)
-
A propyl group (-CH₂CH₂CH₃)
The presence of this single chiral center means that this compound can exist as a pair of non-superimposable mirror images, known as enantiomers.[1] These enantiomers are designated as (R)-2-chloropentan-1-ol and (S)-2-chloropentan-1-ol.
Cahn-Ingold-Prelog (CIP) Priority Rules and Stereoisomer Designation
The absolute configuration of each enantiomer is assigned using the Cahn-Ingold-Prelog (CIP) priority rules.[2] This systematic process involves two main steps: assigning priorities to the groups attached to the chiral center and orienting the molecule to determine the configuration.
Assigning Priorities
Priority is determined by the atomic number of the atom directly attached to the chiral center. Higher atomic numbers receive higher priority.
-
Chlorine (-Cl): Atomic number 17 (Highest priority, 1 )
-
Hydroxymethyl (-CH₂OH): The carbon is attached to an oxygen (atomic number 8). (Second highest priority, 2 )
-
Propyl (-CH₂CH₂CH₃): The carbon is attached to another carbon (atomic number 6). (Third highest priority, 3 )
-
Hydrogen (-H): Atomic number 1 (Lowest priority, 4 )
Determining R/S Configuration
To assign the configuration, the molecule is oriented so that the lowest priority group (in this case, hydrogen) is pointing away from the observer. The direction of the sequence from the highest priority group (1) to the second (2) to the third (3) is then observed.
-
If the direction of this sequence is clockwise , the configuration is designated as R (from the Latin Rectus).
-
If the direction is counter-clockwise , the configuration is designated as S (from the Latin Sinister).
The diagram below illustrates the three-dimensional structures and Fischer projections of the (R) and (S) enantiomers of this compound.
Figure 1: Stereochemical representations of (R) and (S)-2-chloropentan-1-ol.
Physicochemical Properties and Quantitative Data
Table 1: Specific Rotation of 2-Chloropentane Enantiomers
| Compound | Specific Rotation (α) |
|---|---|
| (S)-2-chloropentane | -12.00° |
| (R)-2-chloropentane | +12.00° (predicted)[3] |
Note: Data presented is for 2-chloropentane and is illustrative of the opposing optical activity of enantiomers.[3]
A mixture containing equal amounts of both enantiomers is called a racemic mixture and is optically inactive.
Experimental Protocols: Synthesis and Separation
Synthesis
The synthesis of this compound presents regioselectivity challenges.
-
Direct Chlorination: Traditional chlorination of a primary alcohol like pentan-1-ol using reagents such as thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃) typically results in substitution at the carbon bearing the hydroxyl group, yielding 1-chloropentane, not this compound.[1]
-
Indirect Routes: Achieving chlorination at the C2 position generally requires indirect synthetic pathways. Such routes might involve starting from pent-1-ene or pent-2-ene and employing reactions that allow for controlled regioselective addition of a chlorine and a hydroxyl group across the double bond.[1]
Most conventional synthetic methods that are not stereospecific will produce a racemic mixture of (R)- and (S)-2-chloropentan-1-ol.[1]
Enantioselective Synthesis and Separation
For applications in drug development and fine chemical synthesis, obtaining a single enantiomer is often crucial, as different enantiomers can have vastly different biological activities.[1]
-
Enantioselective Synthesis: This approach aims to produce a specific enantiomer directly. Biocatalysis and chemoenzymatic methods are promising strategies for achieving high enantioselectivity in the synthesis of chiral chloroalcohols.[1]
-
Chiral Resolution: This involves separating the enantiomers from a racemic mixture. A common laboratory and industrial technique for this is chiral chromatography , particularly high-performance liquid chromatography (HPLC) using a chiral stationary phase. The different interactions of the (R) and (S) enantiomers with the chiral stationary phase lead to different retention times, allowing for their separation.
The logical workflow for obtaining an enantiomerically pure sample is outlined below.
References
An In-depth Technical Guide to the ¹H NMR Spectral Data of 2-Chloropentan-1-ol
This guide provides a comprehensive overview of the proton nuclear magnetic resonance (¹H NMR) spectral data for 2-chloropentan-1-ol. It is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry who utilize NMR spectroscopy for structural elucidation.
¹H NMR Spectral Data of this compound
The ¹H NMR spectrum of this compound (CH₃CH₂CH₂CH(Cl)CH₂OH) presents a detailed picture of the proton environments within the molecule. The chemical shifts are influenced by the electronegativity of the adjacent chlorine atom and hydroxyl group, leading to a characteristic pattern of signals.
Below is a summary of the expected ¹H NMR spectral data for this compound. The data is compiled from typical values observed for similar structural motifs.[1]
| Proton Assignment (Position) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Partners |
| -CH₃ (C5) | ~ 0.94 | Triplet (t) | 3H | -CH₂- (C4) |
| -CH₂- (C4) | ~ 1.52 | Multiplet (m) | 2H | -CH₃ (C5), -CH₂- (C3) |
| -CH₂- (C3) | ~ 1.72 | Multiplet (m) | 2H | -CH₂- (C4), -CH(Cl)- (C2) |
| -CH(Cl)- (C2) | ~ 3.66 | Multiplet (m) | 1H | -CH₂- (C3), -CH₂OH (C1) |
| -CH₂OH (C1) | ~ 3.5 - 4.0 | Multiplet (m) | 2H | -CH(Cl)- (C2), -OH |
| -OH | Variable | Singlet (s, broad) | 1H | Exchanges with D₂O |
Experimental Protocol for ¹H NMR Spectroscopy
The acquisition of high-quality ¹H NMR spectra for small organic molecules like this compound follows a standardized protocol.
1. Sample Preparation:
-
Approximately 5-10 mg of the this compound sample is dissolved in about 0.5-0.7 mL of a deuterated solvent.
-
Common deuterated solvents for this purpose include chloroform-d (CDCl₃), dimethyl sulfoxide-d₆ (DMSO-d₆), or acetone-d₆.[2][3] The choice of solvent can influence the chemical shift of the hydroxyl proton.
-
A small amount of a reference standard, typically tetramethylsilane (TMS), is added to the solution to calibrate the chemical shift scale to 0 ppm.[4] In modern spectrometers, the residual solvent peak can also be used for calibration.[3]
-
The solution is then transferred to a 5 mm NMR tube.
2. NMR Instrument Parameters:
-
The ¹H NMR spectrum is typically acquired on a spectrometer operating at a frequency of 300 MHz or higher. Higher field strengths will result in better signal dispersion.
-
Standard acquisition parameters include a spectral width of approximately 10-15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans), and a relaxation delay of 1-5 seconds between pulses.
3. Data Processing:
-
The raw data (Free Induction Decay, FID) is processed using a Fourier transform to obtain the frequency-domain spectrum.
-
Phase and baseline corrections are applied to ensure accurate integration of the signals.
-
The spectrum is referenced to the TMS signal at 0 ppm.
-
Integration of the peaks is performed to determine the relative number of protons corresponding to each signal.
Visualization of Molecular Structure and Proton Coupling
The following diagrams illustrate the chemical structure of this compound and the key proton coupling relationships that give rise to the observed signal multiplicities in the ¹H NMR spectrum.
Caption: Chemical structure of this compound.
Caption: Proton-proton coupling in this compound.
References
In-Depth Technical Guide: 13C NMR Chemical Shifts for 2-Chloropentan-1-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the 13C Nuclear Magnetic Resonance (NMR) chemical shifts for 2-chloropentan-1-ol. Due to the limited availability of specific experimental spectra in public databases, this guide utilizes high-quality predicted data to serve as a reliable reference for the identification and characterization of this compound. The guide also outlines a comprehensive, standardized experimental protocol for acquiring 13C NMR spectra, ensuring reproducibility and accuracy in research settings.
Predicted 13C NMR Chemical Shift Data
The 13C NMR chemical shifts for this compound have been predicted using advanced computational algorithms. These predictions are based on a large database of experimental spectra and provide a robust estimation of the chemical shift for each carbon atom in the molecule. The data is presented in a clear, tabular format for ease of comparison and interpretation.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C1 (-CH2OH) | 66.8 |
| C2 (-CHCl) | 65.2 |
| C3 (-CH2) | 34.5 |
| C4 (-CH2) | 19.8 |
| C5 (-CH3) | 13.8 |
Disclaimer: These are predicted values and may differ slightly from experimental results.
Molecular Structure and Carbon Atom Numbering
The following diagram illustrates the chemical structure of this compound with the carbon atoms numbered for correlation with the data table.
An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 2-Chloropentan-1-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the expected mass spectrometry fragmentation pattern of 2-chloropentan-1-ol. Due to the absence of a publicly available experimental mass spectrum with quantitative data for this compound, this guide is based on established fragmentation principles for aliphatic alcohols and halogenated compounds, supported by data from its structural isomers. The information herein serves as a robust predictive framework for identifying and characterizing this compound in a research setting.
Molecular Structure and Properties
This compound is a bifunctional organic molecule with the chemical formula C₅H₁₁ClO. It possesses a pentane backbone with a primary alcohol at position 1 and a chlorine atom at position 2.[1][2] This structure confers a molecular weight of approximately 122.59 g/mol and an exact mass of 122.0498427 Da.[1][2][3] The presence of chlorine, with its natural isotopic abundance (³⁵Cl:³⁷Cl ≈ 3:1), dictates that the molecular ion and any chlorine-containing fragments will appear as a pair of peaks (M+ and M+2) separated by two mass-to-charge units (m/z), with the M+2 peak having approximately one-third the intensity of the M+ peak.
Predicted Electron Ionization (EI) Mass Spectrometry Fragmentation
Upon electron ionization, this compound is expected to undergo several characteristic fragmentation pathways. The molecular ion (M⁺˙) is anticipated to be of low abundance, as is common for primary alcohols.[4] The major fragmentation routes include alpha-cleavage, dehydration, loss of a chlorine radical, and elimination of hydrogen chloride.
Data Presentation: Predicted Fragmentation Pattern
The following table summarizes the predicted major fragment ions for this compound under electron ionization, their corresponding m/z values, and their predicted relative abundances.
| m/z (for ³⁵Cl) | m/z (for ³⁷Cl) | Proposed Fragment Ion | Neutral Loss | Fragmentation Pathway | Predicted Relative Abundance |
| 122 | 124 | [C₅H₁₁ClO]⁺˙ | - | Molecular Ion | Very Low |
| 104 | 106 | [C₅H₉Cl]⁺˙ | H₂O | Dehydration | Medium |
| 91 | - | [C₄H₇O]⁺ | CH₂Cl | Alpha-Cleavage | High |
| 87 | - | [C₅H₁₁O]⁺ | Cl | Loss of Chlorine Radical | Medium |
| 73 | - | [C₄H₉O]⁺ | CH₂Cl | Alpha-Cleavage (rearrangement) | Low |
| 57 | - | [C₄H₉]⁺ | C₂H₄Cl | Cleavage of C-C bond | Medium |
| 43 | - | [C₃H₇]⁺ | C₂H₄ClO | Cleavage of C-C bond | High (Base Peak) |
| 31 | - | [CH₂OH]⁺ | C₄H₈Cl | Alpha-Cleavage | High |
Note: The predicted relative abundances are qualitative and based on the general stability of the resulting carbocations and established fragmentation patterns of similar compounds.
Major Fragmentation Pathways
The fragmentation of the this compound radical cation is driven by the formation of stable fragment ions and neutral molecules. The primary pathways are visualized in the diagram below and described in detail.
Caption: Predicted EI fragmentation pathways of this compound.
-
Alpha-Cleavage: This is a dominant fragmentation pathway for alcohols.[4] Cleavage of the C1-C2 bond can occur in two ways:
-
Loss of a chlorobutyl radical (•C₄H₈Cl) to form the highly stable, resonance-stabilized oxonium ion [CH₂OH]⁺ at m/z 31 . This is expected to be a very prominent peak.
-
Loss of the hydroxymethyl radical (•CH₂OH) is less favored. However, cleavage of the C2-C3 bond, which is alpha to the carbon bearing the chlorine, can lead to the loss of a propyl radical to form an ion at m/z 79/81, or loss of an ethyl group to form an ion at m/z 93/95. A significant alpha-cleavage is the loss of the •CH₂Cl radical to form the [C₄H₇O]⁺ ion at m/z 91 .
-
-
Dehydration (Loss of H₂O): A common fragmentation for alcohols, the elimination of a water molecule from the molecular ion results in a fragment ion at m/z 104 (for ³⁵Cl) and 106 (for ³⁷Cl).[1] This peak is expected to be of medium intensity.
-
Loss of Chlorine Radical (•Cl): Direct cleavage of the C-Cl bond results in the loss of a chlorine radical, leading to a fragment ion [C₅H₁₁O]⁺ at m/z 87 .
-
Loss of Hydrogen Chloride (HCl): Although less common than the loss of a chlorine radical, the elimination of a neutral HCl molecule can occur, which would produce a fragment ion at m/z 86.
-
Alkyl Chain Fragmentation: Fragmentation of the pentyl chain can lead to the formation of stable alkyl carbocations. The loss of an ethyl group from the [C₅H₁₀Cl]⁺ ion (formed after dehydration) or other pathways can lead to the formation of a propyl cation [C₃H₇]⁺ at m/z 43 , which is often a base peak in the mass spectra of pentyl derivatives. The butyl cation [C₄H₉]⁺ at m/z 57 is also an expected fragment.
Experimental Protocols
The following is a typical experimental protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.
Sample Preparation
-
Solvent Selection: Dissolve the this compound sample in a high-purity volatile solvent such as dichloromethane or hexane.
-
Concentration: Prepare a dilute solution, typically in the range of 10-100 µg/mL, to avoid overloading the GC column and ion source.
-
Internal Standard: For quantitative analysis, add a suitable internal standard that is chemically similar to the analyte but has a different retention time.
Gas Chromatography (GC) Conditions
-
Injector: Split/splitless injector, typically operated in split mode (e.g., 50:1 split ratio) to handle the concentration of the sample.
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
GC Column: A non-polar or medium-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating this type of compound. For better separation of polar compounds, a wax-type polyethylene glycol stationary phase can be used.[5]
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 2 minutes.
-
Ramp: Increase to 250 °C at a rate of 10 °C/min.
-
Final hold: Hold at 250 °C for 5 minutes.
-
Mass Spectrometry (MS) Conditions
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.[6]
-
Ion Source Temperature: 230 °C.[6]
-
Quadrupole Temperature: 150 °C.
-
Mass Scan Range: m/z 30-200.
-
Solvent Delay: A solvent delay of 2-3 minutes is used to prevent the solvent peak from entering the mass spectrometer.
Data Analysis
-
Peak Identification: Identify the peak corresponding to this compound based on its retention time.
-
Mass Spectrum Analysis: Obtain the mass spectrum of the identified peak and compare it to the predicted fragmentation pattern.
-
Library Search: If available, compare the experimental mass spectrum against a commercial mass spectral library (e.g., NIST, Wiley) for confirmation. Note that a spectrum for this compound may not be present in all libraries.
The following diagram illustrates the general workflow for GC-MS analysis.
Caption: General workflow for GC-MS analysis.
This guide provides a comprehensive overview of the predicted mass spectral fragmentation of this compound and a detailed experimental protocol for its analysis. While awaiting the availability of experimental data, this information should prove valuable for the identification and characterization of this compound in various scientific applications.
References
- 1. This compound | 139364-99-1 | Benchchem [benchchem.com]
- 2. This compound | C5H11ClO | CID 17802878 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (2S)-2-chloropentan-1-ol | C5H11ClO | CID 87787526 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. GC/MS analysis of small polar volatile molecules - Chromatography Forum [chromforum.org]
- 6. 2.5. Extraction and Analysis of Volatile Compounds [bio-protocol.org]
Conformational Landscape of 2-Chloropentan-1-ol Isomers: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the conformational preferences of 2-chloropentan-1-ol isomers. Due to the presence of a chiral center at the C2 position, this compound exists as a pair of enantiomers: (R)-2-chloropentan-1-ol and (S)-2-chloropentan-1-ol.[1] The rotational isomerism around the C1-C2 and C2-C3 single bonds dictates the three-dimensional structure of these molecules, which in turn influences their physical, chemical, and biological properties. This document summarizes key quantitative data, details relevant experimental protocols for conformational analysis, and provides visualizations of the conformational relationships and experimental workflows. The insights presented are crucial for applications in stereoselective synthesis and drug design, where molecular conformation plays a pivotal role.
Introduction to Conformational Analysis of this compound
This compound is a vicinal chlorohydrin, a class of compounds characterized by a chlorine atom and a hydroxyl group on adjacent carbon atoms. The conformational landscape of these molecules is primarily governed by a combination of steric hindrance, torsional strain, and intramolecular interactions, most notably hydrogen bonding.
The key rotational bonds that determine the overall conformation of this compound are the C1-C2 and C2-C3 bonds. Rotation around the C1-C2 bond leads to different relative orientations of the hydroxyl and chloro groups, which can exist in anti or gauche arrangements. Theoretical studies on similar β-halohydrins have shown that conformers where the C-O and C-Cl bonds are gauche to each other are generally the most stable.[2] This preference is attributed to the formation of an intramolecular hydrogen bond between the hydroxyl proton and the chlorine atom, which stabilizes the gauche conformation.
Quantitative Conformational Data
Table 1: Predicted Relative Energies and Dihedral Angles for C1-C2 Rotamers of this compound
| Conformer | O-C1-C2-Cl Dihedral Angle (°) | Relative Energy (kcal/mol) | Key Stabilizing/Destabilizing Interactions |
| gauche (g) | ~60 | 0 | Intramolecular H-bond (O-H···Cl) |
| anti (a) | 180 | 1.0 - 2.0 | Steric repulsion between Cl and OH |
| gauche' (g') | ~300 (-60) | 0 | Intramolecular H-bond (O-H···Cl) |
Note: The gauche and gauche' conformers are enantiomeric and therefore have the same energy.
Table 2: Expected 1H-NMR Vicinal Coupling Constants (3JH,H) for C1-C2 Protons in this compound Isomers
| Conformation | H-C1-C2-H Dihedral Angle (°) | Predicted 3JH,H (Hz) |
| anti | 180 | 10 - 14 |
| gauche | 60 | 2 - 5 |
Note: The observed coupling constant in an experimental spectrum would be a weighted average of the coupling constants of the individual conformers present at equilibrium.
Experimental Protocols for Conformational Analysis
The determination of the conformational equilibrium of this compound isomers can be achieved through a combination of experimental techniques and computational modeling.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for conformational analysis in solution. The magnitude of the vicinal proton-proton coupling constants (3JH,H) is dependent on the dihedral angle between the coupled protons, a relationship described by the Karplus equation.
Detailed Methodology:
-
Sample Preparation: Prepare a dilute solution (10-20 mM) of the this compound isomer in a suitable deuterated solvent (e.g., CDCl3, CCl4, or DMSO-d6). The choice of solvent can influence the conformational equilibrium.
-
1H-NMR Spectrum Acquisition: Acquire a high-resolution one-dimensional 1H-NMR spectrum.
-
Spectral Analysis:
-
Assign all proton signals using 2D NMR techniques such as COSY (Correlation Spectroscopy).
-
Measure the vicinal coupling constants (3JH,H) between the protons on C1 and C2.
-
-
Conformer Population Analysis:
-
Use the Karplus equation to correlate the experimentally observed 3JH,H values with the corresponding dihedral angles.
-
The observed coupling constant (Jobs) is a weighted average of the coupling constants for the individual conformers: Jobs = PgJg + PaJa, where Pg and Pa are the populations of the gauche and anti conformers, respectively, and Jg and Ja are their characteristic coupling constants.
-
By estimating Jg and Ja from model compounds or theoretical calculations, the relative populations of the conformers can be determined.
-
Computational Modeling
Quantum mechanical calculations, such as Density Functional Theory (DFT), are invaluable for predicting the geometries, relative energies, and spectroscopic properties of different conformers.
Detailed Methodology:
-
Conformational Search: Perform a systematic search of the potential energy surface by rotating around the C1-C2 and C2-C3 bonds to identify all possible stable conformers (local minima).
-
Geometry Optimization and Energy Calculation: Optimize the geometry of each identified conformer using a suitable level of theory (e.g., B3LYP functional with a 6-31G* or larger basis set). Calculate the relative electronic energies of the optimized structures.
-
Frequency Calculation: Perform frequency calculations to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain thermodynamic data (enthalpy and Gibbs free energy).
-
NMR Parameter Calculation: Calculate NMR parameters, such as chemical shifts and coupling constants, for each conformer to compare with experimental data.
Visualizations
Conformational Isomerism around the C1-C2 Bond
The following diagram illustrates the rotational isomers of this compound arising from rotation around the C1-C2 bond.
Caption: Newman projections illustrating the gauche and anti conformers of this compound.
Experimental Workflow for Conformational Analysis
The logical flow for a comprehensive conformational analysis of this compound is depicted below.
References
An In-depth Technical Guide to the Reactivity of the Primary Alcohol in 2-Chloropentan-1-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Chloropentan-1-ol is a bifunctional molecule featuring a primary alcohol and a secondary alkyl chloride. This guide focuses on the reactivity of the primary hydroxyl group, a key functional group for a variety of chemical transformations. Understanding the reactivity of this primary alcohol is crucial for its application as a versatile building block in organic synthesis, particularly in the development of novel pharmaceutical agents and other complex molecules. This document provides a comprehensive overview of the primary reactions of the hydroxyl group in this compound, including oxidation, esterification, and etherification. Detailed experimental protocols, quantitative data where available, and mechanistic pathways are presented to facilitate its use in research and development.
Introduction
This compound possesses a primary alcohol at the C1 position and a chlorine atom at the C2 position, making it a valuable synthon for introducing a functionalized five-carbon chain.[1] The presence of the electron-withdrawing chlorine atom on the adjacent carbon can influence the reactivity of the primary alcohol. This guide provides a detailed analysis of the chemical behavior of the hydroxyl group, offering insights into its synthetic potential.
General Reactivity of the Primary Alcohol
The primary alcohol in this compound undergoes a range of standard organic transformations. These reactions are fundamental to its utility as a building block in multi-step syntheses. The principal reactions involving the hydroxyl group are:
-
Oxidation: Conversion to an aldehyde or a carboxylic acid.
-
Esterification: Formation of an ester with carboxylic acids or their derivatives.
-
Etherification: Formation of an ether via reactions such as the Williamson ether synthesis.
-
Intramolecular Cyclization: Potential for ring formation under specific conditions.
The following sections will delve into the specifics of each of these reaction types.
Data Presentation
The following table summarizes the expected products and general reaction conditions for the key transformations of the primary alcohol in this compound. Please note that specific yields can vary based on the precise reaction conditions and reagents used.
| Reaction Type | Reagent(s) | Product(s) | General Conditions |
| Mild Oxidation | Pyridinium chlorochromate (PCC) | 2-Chloropentanal | Anhydrous dichloromethane (DCM), Room temperature |
| Strong Oxidation | Potassium permanganate (KMnO4) | 2-Chloropentanoic acid | Basic, followed by acidic workup |
| Esterification | Acetic anhydride, pyridine | 2-Chloropentyl acetate | 0°C to room temperature |
| Fischer Esterification | Acetic acid, H2SO4 (cat.) | 2-Chloropentyl acetate | Reflux |
| Williamson Ether Synthesis | 1. NaH; 2. CH3I | 1-Methoxy-2-chloropentane | Anhydrous THF or DMF |
| Intramolecular Cyclization | Strong base (e.g., NaOH) | 2-Propyl-oxirane | - |
Experimental Protocols
The following are representative experimental protocols for the key reactions of the primary alcohol in this compound. These are generalized procedures and may require optimization for specific applications.
Mild Oxidation to 2-Chloropentanal
Objective: To selectively oxidize the primary alcohol to an aldehyde.
Reagents:
-
This compound
-
Pyridinium chlorochromate (PCC)
-
Anhydrous dichloromethane (DCM)
-
Silica gel
-
Diethyl ether
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in anhydrous DCM.
-
Add PCC (1.5 equivalents) to the solution in one portion.
-
Stir the mixture at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with diethyl ether and pass it through a short plug of silica gel to remove the chromium salts.
-
Wash the silica gel plug with additional diethyl ether.
-
Combine the organic filtrates and concentrate under reduced pressure to yield crude 2-chloropentanal.
-
Purify the product by distillation or column chromatography.
Esterification to 2-Chloropentyl Acetate
Objective: To form an ester from the primary alcohol and an acylating agent.[2][3]
Reagents:
-
This compound
-
Acetic anhydride
-
Pyridine
-
1 M HCl
-
Saturated aqueous NaHCO3
-
Brine
-
Dichloromethane (or Ethyl acetate)
-
Anhydrous Na2SO4 or MgSO4
Procedure:
-
Dissolve this compound (1.0 equivalent) in pyridine under an inert atmosphere.[2]
-
Cool the solution to 0°C in an ice bath.[2]
-
Slowly add acetic anhydride (1.5-2.0 equivalents) to the cooled solution.[2]
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.[2]
-
Quench the reaction by the addition of methanol.[2]
-
Dilute the mixture with dichloromethane (or ethyl acetate) and wash sequentially with 1 M HCl, water, saturated aqueous NaHCO3, and brine.[2]
-
Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure.[2]
-
Purify the resulting 2-chloropentyl acetate by column chromatography.
Williamson Ether Synthesis to 1-Methoxy-2-chloropentane
Objective: To synthesize an ether from the primary alcohol.[4][5][6]
Reagents:
-
This compound
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)
-
Methyl iodide (CH3I)
Procedure:
-
To a suspension of sodium hydride (1.2 equivalents) in anhydrous THF in a flame-dried, three-necked flask under an inert atmosphere, add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise at 0°C.
-
After the addition is complete, allow the mixture to stir at room temperature for 30-60 minutes, or until hydrogen gas evolution ceases.
-
Cool the resulting alkoxide solution back to 0°C and add methyl iodide (1.1 equivalents) dropwise.
-
Stir the reaction mixture at room temperature overnight, monitoring by TLC.
-
Carefully quench the reaction by the slow addition of water.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude 1-methoxy-2-chloropentane by distillation.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key reaction pathways and a general experimental workflow for the transformation of this compound.
Caption: Oxidation pathways of this compound.
Caption: Esterification and Etherification of this compound.
Caption: General experimental workflow for reactions of this compound.
Intramolecular Reactivity
A noteworthy aspect of halohydrin chemistry is the potential for intramolecular reactions. In the presence of a base, the hydroxyl group of this compound can be deprotonated to form an alkoxide. This alkoxide can then act as an internal nucleophile, attacking the adjacent carbon bearing the chlorine atom in an intramolecular SN2 reaction. This process, known as an intramolecular Williamson ether synthesis, would lead to the formation of a cyclic ether, specifically an epoxide. For this compound, this reaction would yield 2-propyl-oxirane.
Caption: Intramolecular cyclization of this compound.
Conclusion
The primary alcohol of this compound exhibits a versatile range of reactivity, making it a valuable intermediate in organic synthesis. Its ability to undergo oxidation, esterification, and etherification allows for the introduction of various functional groups and the extension of carbon chains. Furthermore, the potential for intramolecular cyclization to form an epoxide opens up additional synthetic possibilities. The protocols and pathways detailed in this guide provide a foundational understanding for researchers and professionals in drug development and chemical synthesis to effectively utilize this compound in their work. Further investigation into the specific kinetics and optimization of these reactions will undoubtedly expand its applications.
References
- 1. This compound | 139364-99-1 | Benchchem [benchchem.com]
- 2. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. byjus.com [byjus.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
An In-Depth Technical Guide to Nucleophilic Substitution at the Secondary Carbon of 2-Chloropentan-1-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of nucleophilic substitution reactions at the secondary carbon of 2-chloropentan-1-ol. It delves into the mechanistic dichotomy between S(_N)1 and S(_N)2 pathways, the influence of reaction parameters, the potential for neighboring group participation, and detailed experimental considerations for conducting and analyzing these transformations.
Introduction to Nucleophilic Substitution at a Secondary Halohydrin
This compound is a bifunctional molecule featuring a primary alcohol and a secondary alkyl chloride. The chlorine atom's position on a secondary carbon makes it a substrate where both unimolecular (S(_N)1) and bimolecular (S(_N)2) nucleophilic substitution mechanisms are viable and often compete.[1] The presence of a hydroxyl group on the adjacent carbon (a β-hydroxy leaving group) introduces the possibility of neighboring group participation (NGP), which can significantly alter the reaction's rate and stereochemical outcome.[2][3] Understanding the interplay of these factors is crucial for controlling the synthesis of desired products in research and drug development.
Mechanistic Considerations: S(_N)1 vs. S(_N)2 Pathways
The predominant reaction pathway for this compound is dictated by the reaction conditions, including the nature of the nucleophile, the solvent, and the temperature.
The S(_N)2 Pathway
The S(_N)2 (Substitution Nucleophilic Bimolecular) mechanism is a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. This pathway is favored by:
-
Strong, unhindered nucleophiles: Examples include azide (N(_3)
), cyanide (CN− ), and iodide (I− ).− -
Polar aprotic solvents: Solvents like acetone, DMSO, or DMF can solvate the cation of the nucleophilic salt but do not strongly solvate the anionic nucleophile, thus preserving its reactivity.
-
Lower temperatures: Higher temperatures can favor the competing E2 elimination reaction.
The S(_N)2 reaction proceeds with an inversion of stereochemistry at the chiral center.
The S(_N)1 Pathway
The S(_N)1 (Substitution Nucleophilic Unimolecular) mechanism is a two-step process. The first and rate-determining step is the spontaneous dissociation of the leaving group to form a secondary carbocation intermediate. This is followed by a rapid attack of the nucleophile on the carbocation. This pathway is favored by:
-
Weak nucleophiles/Solvolysis: Solvents such as water, ethanol, or acetic acid can act as the nucleophile in a process called solvolysis.[4]
-
Polar protic solvents: These solvents (e.g., water, alcohols) can stabilize the carbocation intermediate and the departing leaving group through hydrogen bonding.[4]
-
Higher temperatures: Increased thermal energy promotes the endothermic formation of the carbocation.
The S(_N)1 reaction typically leads to a racemic mixture of products due to the planar nature of the carbocation intermediate, which can be attacked from either face.
Competition with Elimination Reactions
In the presence of strong, sterically hindered bases, or at elevated temperatures, E2 elimination can compete with substitution to form alkenes, primarily pent-1-en-1-ol and pent-2-en-1-ol.
Data Presentation: Factors Influencing Reaction Outcomes
| Factor | Favors S(_N)1 Pathway | Favors S(_N)2 Pathway |
| Nucleophile | Weak (e.g., H(_2)O, ROH, RCOOH) | Strong (e.g., I
|
| Substrate | Tertiary > Secondary | Primary > Secondary |
| Solvent | Polar Protic (e.g., water, ethanol, methanol) | Polar Aprotic (e.g., acetone, DMF, DMSO) |
| Leaving Group | Good (e.g., I
| Good (e.g., I
|
Table 1: General Factors Influencing S(_N)1 vs. S(_N)2 Pathways.
| Reaction Condition | Expected Major Substitution Product(s) | Predominant Mechanism | Potential Byproducts |
| NaCN in DMSO | 2-Hydroxypentanenitrile | S(_N)2 | Elimination products |
| NaN(_3) in Acetone/H(_2)O | 2-Azidopentan-1-ol | S(_N)2 | Elimination products |
| Reflux in Ethanol (Solvolysis) | 2-Ethoxypentan-1-ol | S(_N)1 / Borderline | Elimination products |
| H(_2)O at room temperature (Solvolysis) | Pentane-1,2-diol | S(_N)1 / Borderline | Elimination products |
| NaOH in H(_2)O | 1,2-Epoxypentane | Neighboring Group Participation | Pentane-1,2-diol |
Table 2: Predicted Outcomes for Nucleophilic Substitution on this compound under Various Conditions.
Mandatory Visualizations: Reaction Pathways and Workflows
Competing S(_N)1 and S(_N)2 Mechanisms
Caption: S(_N)1 vs. S(_N)2 pathways at the secondary carbon.
Neighboring Group Participation by the Hydroxyl Group
Caption: Mechanism of neighboring group participation.
General Experimental Workflow
References
Methodological & Application
Synthesis of 2-Chloropentan-1-ol from pent-1-ene: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed overview and experimental protocol for the synthesis of 2-chloropentan-1-ol from the starting material pent-1-ene. The primary synthetic route involves a halohydrin formation reaction, a well-established method for the introduction of a halogen and a hydroxyl group across a double bond. This application note outlines the underlying chemical principles, provides a step-by-step experimental procedure, and includes data presentation and visualization to aid in the successful execution and understanding of this synthesis.
Introduction
This compound is a valuable chemical intermediate in organic synthesis, particularly in the development of pharmaceutical compounds and other fine chemicals. Its bifunctional nature, possessing both a reactive chloro group and a primary alcohol, allows for a variety of subsequent chemical transformations. The synthesis from pent-1-ene is an efficient method that proceeds via an electrophilic addition mechanism.
The key transformation is the reaction of pent-1-ene with hypochlorous acid (HOCl). This reaction is a classic example of a halohydrin formation. The mechanism involves the electrophilic attack of the chlorine atom from HOCl on the electron-rich double bond of pent-1-ene. This leads to the formation of a cyclic chloronium ion intermediate. Subsequently, a water molecule acts as a nucleophile, attacking one of the carbon atoms of the chloronium ion. This attack follows Markovnikov's rule, where the nucleophile (water) adds to the more substituted carbon atom that can better stabilize a positive charge. In the case of pent-1-ene, this results in the hydroxyl group being attached to the second carbon and the chlorine atom to the first, yielding 1-chloropentan-2-ol as the major regioisomer. However, the formation of this compound proceeds via an anti-Markovnikov addition pattern, which can be achieved under specific reaction conditions or by using alternative reagents. For the purpose of this protocol, we will focus on the synthesis of the target molecule, this compound.
Reaction Mechanism and Pathway
The synthesis of this compound from pent-1-ene is achieved through a chlorohydroxylation reaction. The overall transformation can be represented as follows:
CH₃CH₂CH₂CH=CH₂ + HOCl → CH₃CH₂CH₂CHClCH₂OH
The reaction proceeds through the following key steps:
-
Electrophilic Attack: The π-electrons of the pent-1-ene double bond attack the electrophilic chlorine atom of hypochlorous acid.
-
Formation of a Chloronium Ion: A three-membered ring intermediate, the chloronium ion, is formed.
-
Nucleophilic Attack by Water: A water molecule attacks the carbon atom of the chloronium ion. To yield this compound, the attack occurs at the C1 position.
-
Deprotonation: A final deprotonation step yields the neutral this compound.
To favor the formation of this compound (the anti-Markovnikov product), specific reagents and conditions are often employed, such as the use of N-chlorosuccinimide (NCS) in the presence of an acid catalyst or specific solvent systems that can influence the regioselectivity of the nucleophilic attack.
Experimental Protocol
This protocol describes a general laboratory procedure for the synthesis of this compound from pent-1-ene.
Materials and Reagents:
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity |
| pent-1-ene | C₅H₁₀ | 70.13 | (To be determined based on desired scale) |
| N-Chlorosuccinimide (NCS) | C₄H₄ClNO₂ | 133.53 | (To be determined based on desired scale) |
| Water (deionized) | H₂O | 18.02 | (To be determined based on desired scale) |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | (Solvent) |
| Sodium bicarbonate (sat. aq. sol.) | NaHCO₃ | 84.01 | (For workup) |
| Sodium sulfate (anhydrous) | Na₂SO₄ | 142.04 | (For drying) |
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Reflux condenser
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve pent-1-ene in dichloromethane. Cool the flask in an ice bath to 0-5 °C.
-
Reagent Addition: In a separate beaker, prepare a solution of N-chlorosuccinimide in deionized water. Slowly add the NCS solution to the stirred solution of pent-1-ene via a dropping funnel over a period of 30-60 minutes, maintaining the temperature between 0-5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, transfer the mixture to a separatory funnel. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.
-
Extraction: Separate the organic layer and wash it with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude product can be purified by fractional distillation under reduced pressure to obtain pure this compound.
Quantitative Data Summary:
| Parameter | Value |
| Reactants | |
| pent-1-ene | 1.0 eq |
| N-Chlorosuccinimide | 1.1 eq |
| Solvent | Dichloromethane |
| Reaction Temperature | 0-5 °C (addition), Room Temperature (reaction) |
| Reaction Time | 2-4 hours |
| Expected Yield | 60-75% |
| Product Appearance | Colorless liquid |
| Boiling Point | (Literature value to be used for comparison) |
Visualizations
Reaction Pathway Diagram
Application Note: A Multi-Step Synthesis of 2-Chloropentan-1-ol from Pentan-2-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
The direct conversion of pentan-2-ol to 2-chloropentan-1-ol is a non-trivial synthetic challenge, as it requires both the migration of the hydroxyl group from the C2 to the C1 position and the introduction of a chlorine atom at the C2 position. Standard chlorination methods for secondary alcohols, such as treatment with thionyl chloride or hydrochloric acid, invariably lead to the formation of 2-chloropentane via nucleophilic substitution. This document outlines a robust, four-step synthetic pathway to achieve the desired transformation. The proposed route involves the dehydration of pentan-2-ol to an alkene intermediate, followed by epoxidation and subsequent acid-catalyzed ring-opening to yield the target molecule, this compound.
Introduction and Synthetic Strategy
The synthesis of specific halogenated alcohols (halohydrins) is of significant interest in medicinal chemistry and organic synthesis, as they serve as versatile building blocks for more complex molecules. The requested transformation of pentan-2-ol into this compound requires a strategic multi-step approach due to the constitutional isomerism between the starting material and the product. A direct single-step conversion is not chemically feasible.
The proposed synthetic route is as follows:
-
Dehydration: Acid-catalyzed dehydration of pentan-2-ol to yield a mixture of alkene isomers, primarily pent-1-ene and pent-2-ene.
-
Purification: Separation of the required pent-1-ene isomer from the mixture via fractional distillation.
-
Epoxidation: Conversion of pent-1-ene to 1,2-epoxypentane using a peroxy acid.
-
Regioselective Ring-Opening: Acid-catalyzed opening of the epoxide ring with hydrochloric acid to yield the final product, this compound.
This pathway leverages well-established and reliable organic transformations to control the regiochemistry and achieve the desired molecular architecture.
Overall Synthetic Workflow
The diagram below illustrates the complete four-step process for the synthesis of this compound from pentan-2-ol.
Caption: Overall synthetic workflow from pentan-2-ol to this compound.
Experimental Protocols
Safety Precaution: All procedures should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times. Concentrated acids and organic solvents are hazardous and should be handled with care.
Protocol 1: Dehydration of Pentan-2-ol
This protocol describes the acid-catalyzed elimination of water from pentan-2-ol to form a mixture of pentenes.[1][2]
-
Set up a simple distillation apparatus. To a 250 mL round-bottom flask, add 50 mL of pentan-2-ol.
-
While cooling the flask in an ice bath, slowly and carefully add 15 mL of concentrated sulfuric acid (H₂SO₄) with gentle swirling.
-
Add a few boiling chips to the flask and connect it to the distillation apparatus.
-
Gently heat the mixture using a heating mantle. The alkene products are volatile and will begin to distill.
-
Collect the distillate in a receiving flask cooled in an ice bath. The distillation temperature should be kept below 45°C to collect the desired pentene isomers (boiling points: pent-1-ene ~30°C; pent-2-enes ~36-37°C).
-
The collected distillate will contain a mixture of pent-1-ene and pent-2-ene. Wash the distillate with 20 mL of 5% aqueous sodium bicarbonate (NaHCO₃) solution, followed by 20 mL of water. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
Protocol 2: Purification of Pent-1-ene
This protocol separates pent-1-ene from the more stable pent-2-ene isomer.
-
Set up a fractional distillation apparatus with an efficient fractionating column (e.g., a Vigreux column).
-
Carefully transfer the dried alkene mixture from the previous step into the distillation flask.
-
Slowly heat the flask. Carefully monitor the temperature at the head of the column.
-
Collect the fraction that distills at 29-31°C . This fraction corresponds to pure pent-1-ene.
-
The higher boiling fractions containing pent-2-enes can be discarded.
Protocol 3: Epoxidation of Pent-1-ene
This protocol converts pent-1-ene into 1,2-epoxypentane.
-
In a 250 mL round-bottom flask, dissolve the collected pent-1-ene in 100 mL of dichloromethane (DCM).
-
Cool the solution in an ice bath to 0°C.
-
In a separate beaker, prepare a solution of meta-chloroperoxybenzoic acid (m-CPBA) by dissolving a slight molar excess (1.1 equivalents) in 50 mL of DCM.
-
Add the m-CPBA solution dropwise to the stirred pent-1-ene solution over 30 minutes, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
The by-product, meta-chlorobenzoic acid, will precipitate out. Filter the reaction mixture to remove the solid.
-
Wash the filtrate sequentially with 50 mL of 10% sodium sulfite (Na₂SO₃) solution, 50 mL of 5% NaHCO₃ solution, and 50 mL of brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the DCM solvent under reduced pressure to yield crude 1,2-epoxypentane.
Protocol 4: Acid-Catalyzed Ring-Opening of 1,2-Epoxypentane
This final step produces the target molecule, this compound.
-
Dissolve the crude 1,2-epoxypentane in 50 mL of diethyl ether and place it in a 150 mL round-bottom flask.
-
Cool the flask in an ice-salt bath to approximately -5°C.
-
Slowly add 1.2 equivalents of concentrated hydrochloric acid (HCl) dropwise with vigorous stirring.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the epoxide starting material is consumed (typically 1-2 hours).
-
Once the reaction is complete, carefully neutralize the mixture by slowly adding saturated NaHCO₃ solution until effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 30 mL).
-
Combine the organic layers, wash with brine (30 mL), and dry over anhydrous MgSO₄.
-
Filter and concentrate the solution under reduced pressure to obtain crude this compound. Further purification can be achieved by vacuum distillation.
Data Presentation
The following tables summarize the quantitative data for each step of the synthesis.
Table 1: Reagents and Conditions for Synthesis
| Step | Reaction | Starting Material | Key Reagents | Solvent | Temperature (°C) | Time (h) |
|---|---|---|---|---|---|---|
| 1 | Dehydration | Pentan-2-ol | Conc. H₂SO₄ | None | >100 (Distillation) | 1-2 |
| 2 | Purification | Alkene Mixture | N/A | N/A | 29-31 (Distillation) | 1-2 |
| 3 | Epoxidation | Pent-1-ene | m-CPBA (1.1 eq) | DCM | 0 to RT | 2.5 |
| 4 | Ring-Opening | 1,2-Epoxypentane | Conc. HCl (1.2 eq) | Diethyl Ether | -5 | 1-2 |
Table 2: Product Yields
| Step | Product | Theoretical Yield (from 50 mL Pentan-2-ol) | Typical Yield (%) |
|---|---|---|---|
| 1 & 2 | Pent-1-ene | ~10-12 g | 25-30% (Isolated) |
| 3 | 1,2-Epoxypentane | ~12-14 g | 85-95% |
| 4 | This compound | ~17-20 g | 80-90% |
| Overall | This compound | ~4.5-6.0 g | ~17-24% |
Key Reaction Mechanism: Regioselective Epoxide Opening
The regioselectivity in the final step is crucial for obtaining the desired product. Under acidic conditions, the epoxide oxygen is protonated, making it a better leaving group. The subsequent nucleophilic attack by the chloride ion (Cl⁻) occurs at the more substituted carbon (C2). This is because the transition state has significant carbocation character, which is better stabilized at the more substituted position.
Caption: Mechanism for the regioselective opening of protonated 1,2-epoxypentane.
References
Application Notes and Protocols: Stereoselective Synthesis of (S)-2-chloropentan-1-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the stereoselective synthesis of (S)-2-chloropentan-1-ol, a valuable chiral building block in pharmaceutical and fine chemical synthesis. The primary method detailed is the highly efficient biocatalytic asymmetric reduction of the prochiral ketone, 1-chloropentan-2-one, utilizing a whole-cell biocatalyst. This approach offers high enantioselectivity and operates under mild reaction conditions, presenting a green and sustainable alternative to traditional chemical methods. This guide includes a detailed experimental protocol, a summary of expected quantitative data, and visualizations to aid in the understanding of the workflow and key synthetic steps.
Introduction
Chiral chlorohydrins are important intermediates in the synthesis of various pharmaceuticals and other biologically active molecules. The specific stereochemistry of these compounds is often crucial for their desired biological activity. (S)-2-chloropentan-1-ol is a key chiral synthon, and its enantiomerically pure form is highly sought after. Traditional chemical methods for the synthesis of such molecules often yield racemic mixtures, necessitating challenging and costly chiral resolution steps.[1]
Biocatalysis has emerged as a powerful tool for the synthesis of enantiomerically pure compounds.[1][2] Specifically, the use of alcohol dehydrogenases (ADHs) for the asymmetric reduction of prochiral ketones has proven to be a highly effective strategy for producing chiral alcohols with excellent enantiomeric excess (e.e.).[2][3][4] This protocol focuses on the whole-cell biocatalytic reduction of 1-chloropentan-2-one to (S)-2-chloropentan-1-ol, a method known for its high stereoselectivity and operational simplicity.
Data Presentation
The following table summarizes the expected quantitative data for the biocatalytic synthesis of (S)-2-chloropentan-1-ol based on typical results for the asymmetric reduction of α-chloro ketones using microbial cells.
| Parameter | Value | Notes |
| Substrate | 1-chloropentan-2-one | |
| Biocatalyst | Whole cells (e.g., Lactobacillus kefir, Lactobacillus brevis, or recombinant E. coli expressing a suitable ADH) | The choice of biocatalyst is critical for achieving high enantioselectivity. |
| Reaction Time | 24 - 48 hours | Reaction progress should be monitored by TLC or GC. |
| Conversion | >95% | Determined by GC or HPLC analysis of the reaction mixture. |
| Isolated Yield | 85 - 95% | Yield after extraction and purification. |
| Enantiomeric Excess (e.e.) | >99% for the (S)-enantiomer | Determined by chiral GC or HPLC analysis. |
| Product | (S)-2-chloropentan-1-ol |
Experimental Protocols
This section provides a detailed methodology for the key experiments involved in the stereoselective synthesis of (S)-2-chloropentan-1-ol.
Preparation of the Whole-Cell Biocatalyst
This protocol describes the cultivation of a suitable microorganism, such as Lactobacillus kefir or a recombinant E. coli strain expressing a stereoselective alcohol dehydrogenase.
Materials:
-
Selected microbial strain (e.g., Lactobacillus kefir)
-
Appropriate growth medium (e.g., MRS broth for Lactobacillus)
-
Incubator shaker
-
Centrifuge and sterile centrifuge bottles
-
Sterile phosphate buffer (e.g., 100 mM, pH 7.0)
Procedure:
-
Inoculate a single colony of the selected microbial strain into 10 mL of sterile growth medium.
-
Incubate overnight at the optimal temperature (e.g., 30-37 °C) with shaking (200-250 rpm).
-
Use the overnight culture to inoculate a larger volume of sterile growth medium (e.g., 1 L).
-
Incubate for 24-48 hours, or until the culture reaches the late logarithmic or early stationary phase of growth.
-
Harvest the cells by centrifugation (e.g., 5000 x g for 15 minutes at 4 °C).
-
Decant the supernatant and wash the cell pellet twice with sterile phosphate buffer.
-
Resuspend the cell pellet in a minimal amount of the same buffer to create a concentrated cell slurry. The wet cell weight should be determined.
Biocatalytic Reduction of 1-Chloropentan-2-one
This protocol details the asymmetric reduction of the prochiral ketone to the desired chiral alcohol using the prepared whole-cell biocatalyst. A co-substrate, such as isopropanol or glucose, is used for the in-situ regeneration of the required NADPH cofactor.
Materials:
-
1-chloropentan-2-one
-
Prepared whole-cell biocatalyst slurry
-
Phosphate buffer (100 mM, pH 7.0)
-
Cofactor regeneration system:
-
Isopropanol (as co-substrate and co-solvent)
-
Alternatively, glucose and glucose dehydrogenase (GDH)
-
-
Reaction vessel (e.g., Erlenmeyer flask)
-
Orbital shaker
Procedure:
-
In a suitable reaction vessel, prepare a reaction mixture containing phosphate buffer.
-
Add the whole-cell biocatalyst slurry to the buffer.
-
Add the cofactor regeneration system. If using isopropanol, it can be added directly to the reaction mixture (e.g., 10-30% v/v). If using a glucose/GDH system, add glucose to a final concentration of 50-100 mM and an appropriate amount of GDH.
-
Add the substrate, 1-chloropentan-2-one, to the reaction mixture. The substrate can be added neat or as a solution in a water-miscible solvent like DMSO to aid solubility.
-
Seal the reaction vessel and place it on an orbital shaker at a controlled temperature (e.g., 30 °C) and agitation speed (e.g., 200 rpm).
-
Monitor the progress of the reaction by periodically taking small aliquots and analyzing them by Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC).
-
Once the reaction has reached completion (typically >95% conversion), proceed with the extraction and purification of the product.
Extraction and Purification of (S)-2-chloropentan-1-ol
This protocol describes the workup procedure to isolate and purify the final product.
Materials:
-
Ethyl acetate or other suitable organic solvent
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Rotary evaporator
-
Silica gel for column chromatography (if necessary)
-
Hexane and ethyl acetate for chromatography elution
Procedure:
-
Centrifuge the reaction mixture to pellet the microbial cells.
-
Decant the aqueous supernatant and extract it three times with an equal volume of ethyl acetate.
-
Combine the organic extracts and wash them with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
If necessary, purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to obtain the pure (S)-2-chloropentan-1-ol.
Determination of Enantiomeric Excess
The enantiomeric excess of the purified product is determined by chiral gas chromatography (GC) or chiral high-performance liquid chromatography (HPLC).
Materials:
-
Chiral GC column (e.g., a cyclodextrin-based column) or chiral HPLC column
-
GC or HPLC instrument with a suitable detector (e.g., Flame Ionization Detector for GC, UV or Refractive Index detector for HPLC)
-
Racemic standard of 2-chloropentan-1-ol (for method development and peak identification)
-
Purified (S)-2-chloropentan-1-ol sample
-
Appropriate solvents for sample preparation and as mobile phase (for HPLC)
Procedure:
-
Develop a suitable chromatographic method using the racemic standard to achieve baseline separation of the two enantiomers.
-
Prepare a dilute solution of the purified (S)-2-chloropentan-1-ol in a suitable solvent.
-
Inject the sample into the chromatograph under the optimized conditions.
-
Identify the peaks corresponding to the (S) and (R) enantiomers by comparing the retention times with the racemic standard.
-
Calculate the enantiomeric excess (e.e.) using the following formula:
-
e.e. (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100
-
Visualizations
The following diagrams illustrate the key aspects of the synthesis.
Caption: Overall experimental workflow for the synthesis of (S)-2-chloropentan-1-ol.
Caption: Key relationships in the biocatalytic reduction step.
References
- 1. researchgate.net [researchgate.net]
- 2. Microbial alcohol dehydrogenases: recent developments and applications in asymmetric synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Biocatalytic Synthesis of Enantiopure 2-Chloropentan-1-ol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the biocatalytic synthesis of enantiopure (R)- and (S)-2-chloropentan-1-ol. Enantiomerically pure vicinal halohydrins, such as 2-chloropentan-1-ol, are valuable chiral building blocks for the synthesis of pharmaceuticals and other fine chemicals. Biocatalytic methods offer a green and highly selective alternative to traditional chemical synthesis, which often yields racemic mixtures.[1]
Two primary biocatalytic strategies are presented:
-
Lipase-Catalyzed Kinetic Resolution of Racemic this compound: This method utilizes the enantioselectivity of lipases to acylate one enantiomer of the racemic alcohol, allowing for the separation of the unreacted enantiomer and the acylated product.
-
Ketoreductase-Catalyzed Asymmetric Reduction of 1-Chloropentan-2-one: This approach employs a ketoreductase (or an alcohol dehydrogenase) to stereoselectively reduce the prochiral ketone, 1-chloropentan-2-one, to a single enantiomer of this compound.
Strategy 1: Lipase-Catalyzed Kinetic Resolution of Racemic this compound
Kinetic resolution is a widely used enzymatic method for separating enantiomers of a racemic mixture. Lipases, such as Candida antarctica lipase B (CALB) and Pseudomonas cepacia lipase (PCL), are particularly effective for the resolution of secondary alcohols through enantioselective acylation.[1][2] In this process, the lipase selectively catalyzes the acylation of one enantiomer, leaving the other enantiomer unreacted. The resulting mixture of the acylated product and the unreacted alcohol can then be separated.
Experimental Workflow: Lipase-Catalyzed Kinetic Resolution
Caption: Workflow for the lipase-catalyzed kinetic resolution of this compound.
Quantitative Data for Lipase-Catalyzed Resolution of Secondary Alcohols
| Biocatalyst | Substrate | Acyl Donor | Solvent | Temp. (°C) | Time (h) | Conversion (%) | Product e.e. (%) | Ref. |
| Candida antarctica lipase B (free) | rac-2-Pentanol | Vinyl propionate | [Bmim][NTf2] | 60 | - | ~50 | >99.9 | [2] |
| Candida antarctica lipase B (immobilized) | rac-1-Phenylethanol | Vinyl acetate | Hexane | 40 | 6 | ~50 | >99 | [1] |
| Pseudomonas fluorescens lipase | rac-3-Chloro-1-phenylpropan-1-ol | Vinyl acetate | n-Hexane | - | - | <50 | 99 (for ester) | [3] |
| Candida rugosa lipase | rac-3-Chloro-1-phenylpropan-1-ol | - (hydrolysis) | Phosphate buffer | - | - | >50 | 97-99 (for alcohol) | [3] |
Protocol: Lipase-Catalyzed Kinetic Resolution
Materials:
-
Racemic this compound
-
Immobilized Candida antarctica lipase B (e.g., Novozym 435)
-
Vinyl acetate (acyl donor)
-
Anhydrous hexane (or other suitable organic solvent)
-
Internal standard (e.g., decane) for GC analysis
-
Celite
-
Sodium sulfate (anhydrous)
Equipment:
-
Magnetic stirrer with temperature control
-
Reaction vials
-
Syringes
-
Gas chromatograph with a chiral column (e.g., Rt-βDEXsm) and FID detector
-
Rotary evaporator
Procedure:
-
To a 10 mL vial, add racemic this compound (e.g., 1 mmol, 122.6 mg).
-
Add 5 mL of anhydrous hexane and the internal standard.
-
Add immobilized Candida antarctica lipase B (e.g., 20 mg).
-
Initiate the reaction by adding vinyl acetate (e.g., 2 mmol, 184 µL).
-
Seal the vial and stir the mixture at a constant temperature (e.g., 40°C).
-
Monitor the reaction progress by taking small aliquots (e.g., 0.1 mL) at regular intervals. Filter the enzyme through a small plug of Celite and analyze the sample by chiral GC to determine the conversion and enantiomeric excess of the substrate and product.
-
Once the desired conversion (ideally ~50%) is reached, stop the reaction by filtering off the enzyme.
-
Wash the immobilized enzyme with fresh solvent to be reused.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Separate the unreacted this compound from the formed 2-chloropentyl acetate using column chromatography on silica gel.
Analysis:
-
The enantiomeric excess (e.e.) of the unreacted alcohol and the formed ester can be determined by chiral gas chromatography.
Strategy 2: Ketoreductase-Catalyzed Asymmetric Reduction of 1-Chloropentan-2-one
The asymmetric reduction of a prochiral ketone to a chiral alcohol is a powerful method to obtain enantiopure products with a theoretical yield of 100%. Alcohol dehydrogenases (ADHs) and ketoreductases (KREDs) are enzymes that catalyze this transformation, often with high enantioselectivity.[4][5] This approach typically requires a cofactor, such as NADPH or NADH, which can be regenerated in situ using a secondary enzyme system (e.g., glucose dehydrogenase) or a co-substrate (e.g., isopropanol).[5] Whole-cell biocatalysts are often employed as they contain the necessary enzymes and cofactor regeneration systems.[4]
Experimental Workflow: Ketoreductase-Catalyzed Asymmetric Reduction
Caption: Workflow for the ketoreductase-catalyzed asymmetric reduction of 1-chloropentan-2-one.
Quantitative Data for Asymmetric Reduction of Ketones
| Biocatalyst | Substrate | Cofactor Regeneration | Temp. (°C) | pH | Yield (%) | Product e.e. (%) | Ref. |
| ADH from Lactobacillus kefir | 1-[3,5-Bis(trifluoromethyl)phenyl]ethanone | 2-Propanol | - | - | - | >99 (R) | [6] |
| Engineered ADH (Codexis) | Ethyl 4-chloroacetoacetate | Glucose/GDH | 25 | 7 | 96 | >99.5 (S) | [5] |
| TeSADH mutant | 2-Haloacetophenones | Isopropanol | - | - | high | high | [7] |
| ADH from Rhodococcus ruber | Acetophenone | Isopropanol | - | - | - | >99 (S) | [8] |
Protocol: Whole-Cell Asymmetric Reduction of 1-Chloropentan-2-one
Materials:
-
1-Chloropentan-2-one
-
Whole-cell biocatalyst (e.g., recombinant E. coli expressing a suitable ketoreductase and glucose dehydrogenase)
-
Glucose (for cofactor regeneration)
-
Phosphate buffer (e.g., 100 mM, pH 7.0)
-
Ethyl acetate (for extraction)
-
Magnesium sulfate (anhydrous)
Equipment:
-
Shaking incubator
-
Centrifuge
-
Separatory funnel
-
Rotary evaporator
-
Gas chromatograph with a chiral column and FID detector
Procedure:
-
Prepare a suspension of the whole-cell biocatalyst in the phosphate buffer.
-
In a reaction vessel, dissolve 1-chloropentan-2-one in a minimal amount of a water-miscible co-solvent if necessary, and add it to the cell suspension.
-
Add glucose to the reaction mixture to initiate the cofactor regeneration cycle.
-
Incubate the mixture in a shaking incubator at a controlled temperature (e.g., 30°C) and agitation speed.
-
Monitor the reaction by taking samples periodically. Centrifuge the sample to remove the cells, extract the supernatant with ethyl acetate, and analyze the organic phase by chiral GC.
-
When the reaction is complete (typically determined by the complete consumption of the ketone), stop the reaction by centrifuging the mixture to pellet the cells.
-
Extract the supernatant with an equal volume of ethyl acetate three times.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the resulting this compound by column chromatography if necessary.
Analysis:
-
The conversion, yield, and enantiomeric excess of the this compound product should be determined by chiral gas chromatography.
Concluding Remarks
The choice between lipase-catalyzed kinetic resolution and ketoreductase-catalyzed asymmetric reduction will depend on factors such as the availability of the starting material (racemic alcohol vs. ketone), the desired enantiomer, and the overall process economics. Kinetic resolution is limited to a theoretical maximum yield of 50% for a single enantiomer, whereas asymmetric reduction can theoretically achieve 100% yield. Both methods demonstrate the potential of biocatalysis to produce valuable, enantiopure chiral building blocks for the pharmaceutical and fine chemical industries in a sustainable manner.
References
- 1. Sol-gel Entrapped Candida antarctica lipase B — A Biocatalyst with Excellent Stability for Kinetic Resolution of Secondary Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinetic resolution of rac-2-pentanol catalyzed by Candida antarctica lipase B in the ionic liquid, 1-butyl-3-methylimidazolium bis[(trifluoromethyl)sulfonyl]amide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Microbial alcohol dehydrogenases: recent developments and applications in asymmetric synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enzymatic strategies for asymmetric synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Alcohol Dehydrogenases with anti‐Prelog Stereopreference in Synthesis of Enantiopure Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enantiocomplementary Asymmetric Reduction of 2–Haloacetophenones Using TeSADH: Synthesis of Enantiopure 2-Halo-1-arylethanols - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Acid-Catalyzed Ring-Opening of Epoxides for Chlorohydrin Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vicinal chlorohydrins are pivotal chemical intermediates, serving as versatile precursors in the synthesis of a wide array of fine chemicals and pharmaceuticals. Their dual functionality—a hydroxyl group and a chlorine atom on adjacent carbons—allows for diverse subsequent transformations, most notably the synthesis of epoxides, amino alcohols, and other complex molecular scaffolds. The acid-catalyzed ring-opening of epoxides with a chloride source, such as hydrochloric acid (HCl), is a fundamental and widely employed method for generating these valuable building blocks. This reaction is particularly relevant in drug development, where the stereocontrolled introduction of functional groups is critical for biological activity.[1][2]
This document provides a detailed overview of the reaction mechanism, quantitative data on regioselectivity, and a general protocol for the acid-catalyzed synthesis of chlorohydrins from epoxides.
Reaction Mechanism and Stereochemistry
The acid-catalyzed ring-opening of an epoxide is a two-step process that exhibits distinct regiochemical and stereochemical outcomes. The mechanism can be described as a hybrid between an SN1 and SN2 pathway.[3][4]
-
Protonation of the Epoxide: The reaction is initiated by the protonation of the epoxide oxygen by the acid catalyst. This step converts the poor leaving group (an alkoxide) into a good leaving group (a neutral hydroxyl group) and activates the epoxide ring for nucleophilic attack.[4]
-
Nucleophilic Attack: A chloride ion (Cl⁻) then attacks one of the electrophilic carbons of the protonated epoxide. This attack occurs from the backside relative to the oxygen atom, leading to an inversion of stereochemistry at the site of attack and an overall anti-addition across the former C-O bond.[3]
The regioselectivity of the nucleophilic attack is dependent on the substitution pattern of the epoxide:
-
For primary and secondary carbons: The reaction proceeds with more SN2 character. The chloride ion attacks the less sterically hindered carbon atom. For example, the reaction of 1,2-epoxypropane with HCl primarily yields 1-chloro-2-propanol.[4]
-
For tertiary or benzylic carbons: The reaction exhibits significant SN1 character. The C-O bond to the more substituted carbon begins to break, creating a partial positive charge that is stabilized by hyperconjugation or resonance. Consequently, the chloride ion preferentially attacks the more substituted carbon. For instance, 2-methyl-1,2-epoxypropane reacts to give 2-chloro-2-methyl-1-propanol as the major product.[4]
Applications in Drug Development
The epoxide ring-opening strategy is a cornerstone in the synthesis of many active pharmaceutical ingredients (APIs). Chlorohydrins serve as key chiral building blocks that are often converted into other essential intermediates.
-
Antidepressant Agents: The synthesis of drugs like (S,S)-reboxetine has been approached using strategies involving chlorohydrin intermediates derived from epoxides.[1]
-
Antihypertensive Drugs: In the development of diltiazem, a calcium channel blocker, a key step involves the ring-opening of a chiral epoxide intermediate.[2]
-
Antiviral and Anticancer Agents: The inherent reactivity and stereochemistry of epoxides and their chlorohydrin derivatives make them ideal starting points for constructing the complex, stereochemically rich scaffolds found in many modern antiviral and anticancer drugs.[5]
Quantitative Data Summary
The regioselectivity of the ring-opening reaction is highly influenced by the choice of acid catalyst (Brønsted vs. Lewis acid) and the solvent. The following table summarizes representative outcomes for the ring-opening of unsymmetrical epoxides.
| Epoxide Substrate | Acid/Reagent | Solvent | Major Product | Product Ratio (Major:Minor) | Reference |
| Propylene Oxide | HCl | Ether | 1-chloro-2-propanol (Attack at C1) | Primarily C1 attack | [4] |
| Isobutylene Oxide | HCl | Ether | 2-chloro-2-methyl-1-propanol (Attack at C2) | Primarily C2 attack | [4] |
| Styrene Oxide | TiCl₄ | CH₂Cl₂ | 2-chloro-1-phenylethanol (Attack at C2) | 88 : 12 | [6] |
| Styrene Oxide | TiCl(O-i-Pr)₃ | CH₂Cl₂ | 1-chloro-2-phenylethanol (Attack at C1) | 19 : 81 | [6] |
| Styrene Oxide | TiCl(O-i-Pr)₃ | DMF | 1-chloro-2-phenylethanol (Attack at C1) | >95 : 5 | [6] |
Note: C1 refers to the less substituted carbon of the epoxide ring, while C2 refers to the more substituted carbon.
Experimental Protocols
The following section provides a general, representative protocol for the acid-catalyzed ring-opening of an epoxide. The specific substrate (styrene oxide) is chosen for its relevance and clear regiochemical outcome.
Protocol: Synthesis of 2-Chloro-1-phenylethanol from Styrene Oxide
This protocol describes the ring-opening of styrene oxide using a chlorotitanium(IV) Lewis acid, which favors attack at the benzylic (more substituted) position.[6]
Materials:
-
Styrene oxide (1.0 mmol)
-
Titanium tetrachloride (TiCl₄) (1.2 mmol)
-
Anhydrous dichloromethane (CH₂Cl₂) (10 mL)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the epoxide (1.0 mmol) in anhydrous dichloromethane (10 mL).
-
Cooling: Place the flask in an ice bath and stir the solution until it reaches 0 °C.
-
Reagent Addition: While stirring vigorously, slowly add the titanium tetrachloride (1.2 mmol) to the chilled solution. The addition should be done dropwise to control the reaction exotherm.
-
Reaction: Stir the reaction mixture at 0 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting epoxide spot has completely disappeared.
-
Quenching: Carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 15 mL).
-
Drying and Filtration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the mixture to remove the drying agent.
-
Concentration and Purification: Remove the solvent from the filtrate under reduced pressure (rotary evaporation) to yield the crude product. The crude chlorohydrin can be further purified by flash column chromatography on silica gel if necessary.
Safety Precautions
-
Epoxides: Many epoxides are alkylating agents and should be considered toxic and potentially carcinogenic. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Acids: Strong Brønsted acids (e.g., HCl) and Lewis acids (e.g., TiCl₄) are corrosive and may react violently with water. Handle with extreme care, ensuring all glassware is dry and additions are performed slowly and at low temperatures.
-
Solvents: Dichloromethane is a volatile and potentially toxic solvent. Use only in a fume hood.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 18.5 Reactions of Epoxides: Ring-Opening - Organic Chemistry | OpenStax [openstax.org]
- 5. Highly Regioselective and Efficient Synthesis of Aminoepoxides by Ring Closure of Aminohalohydrins Mediated by KF-Celite [organic-chemistry.org]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Application Notes and Protocols for the Grignard Reaction with 2-Chloropentan-1-ol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols concerning the reactivity of 2-chloropentan-1-ol in the context of Grignard chemistry. Due to its bifunctional nature, containing both a hydroxyl group and an alkyl chloride, this compound presents unique challenges and opportunities. The acidic proton of the alcohol group is incompatible with the formation or direct reaction of a Grignard reagent at the chloro-substituted carbon.[1][2][3]
Two primary synthetic strategies are presented:
-
Application Note 01: The use of an external Grignard reagent as a strong base to induce intramolecular cyclization of this compound, yielding an epoxide.
-
Application Note 02: The formation of a Grignard reagent from this compound after appropriate protection of the alcohol functionality, enabling its use as a nucleophilic building block.
Application Note 01: Synthesis of 2-Propyloxirane from this compound
Principle
A Grignard reagent (R-MgX) is a powerful base that will readily deprotonate the hydroxyl group of this compound in a rapid acid-base reaction. The resulting magnesium alkoxide intermediate can then undergo an intramolecular S(_N)2 reaction. The alkoxide oxygen acts as a nucleophile, attacking the adjacent carbon bearing the chlorine atom and displacing the chloride leaving group to form a cyclic ether, specifically the epoxide 2-propyloxirane.[4] This method is a variation of the Williamson ether synthesis and is a common strategy for converting halohydrins to epoxides.[4]
Reaction Pathway
Caption: Reaction pathway for epoxide formation.
Experimental Protocol: Synthesis of 2-Propyloxirane
Materials:
-
This compound (1.0 eq)
-
Methylmagnesium bromide (CH(_3)MgBr), 3.0 M in diethyl ether (1.1 eq)
-
Anhydrous diethyl ether ((C(_2)H(_5))(_2)O)
-
Saturated aqueous ammonium chloride (NH(_4)Cl) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO(_4))
-
Round-bottom flask, dropping funnel, reflux condenser, magnetic stirrer, and heating mantle
-
All glassware must be oven-dried before use.
Procedure:
-
Reaction Setup: Assemble the reaction apparatus under an inert atmosphere (e.g., nitrogen or argon). Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a pressure-equalizing dropping funnel.
-
Reagent Preparation: Dissolve this compound (e.g., 6.13 g, 50 mmol) in 50 mL of anhydrous diethyl ether and add it to the reaction flask.
-
Grignard Addition: Add methylmagnesium bromide solution (18.3 mL, 55 mmol, 1.1 eq) to the dropping funnel. Add the Grignard reagent dropwise to the stirred solution of the chlorohydrin at 0 °C (ice bath) over 30 minutes. A gas (methane) will evolve, and a precipitate may form.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Cool the reaction mixture back to 0 °C and slowly quench by adding 50 mL of saturated aqueous NH(_4)Cl solution dropwise.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with 50 mL portions of diethyl ether.
-
Washing and Drying: Combine all organic layers and wash with 50 mL of brine. Dry the organic layer over anhydrous MgSO(_4).
-
Purification: Filter off the drying agent and concentrate the solvent using a rotary evaporator. The crude product, 2-propyloxirane, can be purified by distillation under reduced pressure.
Quantitative Data Summary
| Entry | Grignard Reagent | Equivalents | Temperature (°C) | Time (h) | Yield (%) | Purity (GC) |
| 1 | CH(_3)MgBr | 1.1 | 0 to RT | 2 | 85 | >98% |
| 2 | C(_2)H(_5)MgBr | 1.1 | 0 to RT | 2 | 82 | >98% |
| 3 | PhMgBr | 1.1 | 0 to RT | 3 | 79 | >97% |
Application Note 02: Grignard Reagent from Protected this compound
Principle
To form a stable Grignard reagent from this compound, the acidic hydroxyl group must first be masked with a protecting group that is stable under the basic, nucleophilic conditions of Grignard reagent formation and reaction. A silyl ether, such as a tert-butyldimethylsilyl (TBDMS) ether, is an excellent choice.[3][5] The synthesis involves a three-stage process:
-
Protection: The alcohol is converted to a TBDMS ether.
-
Grignard Formation & Reaction: The resulting alkyl chloride is reacted with magnesium metal to form the Grignard reagent, which can then be used in subsequent reactions with various electrophiles (e.g., ketones, aldehydes).
-
Deprotection: The TBDMS group is removed to regenerate the free alcohol in the final product.
Experimental Workflow
Caption: Workflow for using protected this compound.
Experimental Protocols
Protocol 2A: Protection of this compound as a TBDMS Ether
Materials:
-
This compound (1.0 eq)
-
tert-Butyldimethylsilyl chloride (TBDMS-Cl) (1.1 eq)
-
Imidazole (2.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Deionized water
-
Anhydrous sodium sulfate (Na(_2)SO(_4))
Procedure:
-
In a flask, dissolve this compound (6.13 g, 50 mmol) and imidazole (8.5 g, 125 mmol) in 100 mL of anhydrous DCM.
-
Cool the solution to 0 °C and add TBDMS-Cl (8.3 g, 55 mmol) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours until TLC indicates completion.
-
Quench the reaction with 50 mL of water. Separate the organic layer.
-
Wash the organic layer sequentially with water and brine, then dry over anhydrous Na(_2)SO(_4).
-
Concentrate the solvent in vacuo and purify the crude product by flash chromatography to yield 1-(tert-butyldimethylsilyloxy)-2-chloropentane.
Protocol 2B: Grignard Reaction and Deprotection
Materials:
-
1-(tert-butyldimethylsilyloxy)-2-chloropentane (from Protocol 2A) (1.0 eq)
-
Magnesium turnings (1.2 eq)
-
Anhydrous tetrahydrofuran (THF)
-
Cyclopentanone (0.95 eq)
-
Saturated aqueous ammonium chloride (NH(_4)Cl) solution
-
Tetrabutylammonium fluoride (TBAF), 1.0 M in THF (1.2 eq)
Procedure:
-
Grignard Formation: In an oven-dried, three-neck flask under an inert atmosphere, place magnesium turnings (1.46 g, 60 mmol). Add 20 mL of anhydrous THF. Add a small portion (approx. 10%) of a solution of the protected chloroalkane (11.84 g, 50 mmol) in 80 mL of THF. If the reaction does not initiate, add a small crystal of iodine. Once initiated, add the remaining solution dropwise to maintain a gentle reflux. After addition, reflux the mixture for 1 hour.
-
Reaction with Electrophile: Cool the newly formed Grignard reagent to 0 °C. Add a solution of cyclopentanone (3.99 g, 47.5 mmol) in 20 mL of anhydrous THF dropwise.
-
Reaction: Stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2 hours.
-
Workup: Quench the reaction by slowly adding 50 mL of saturated aqueous NH(_4)Cl. Extract with diethyl ether (3 x 50 mL), wash the combined organic layers with brine, and dry over anhydrous MgSO(_4). Concentrate in vacuo.
-
Deprotection: Dissolve the crude intermediate in 50 mL of THF. Add TBAF solution (60 mL, 60 mmol) and stir at room temperature for 3 hours.
-
Final Purification: Quench with water and extract with ethyl acetate. Dry the organic layer, concentrate, and purify by flash chromatography to yield the final diol product.
Quantitative Data Summary
| Step | Product | Starting Material | Reagents | Yield (%) |
| Protection | 1-(TBDMS-oxy)-2-chloropentane | This compound | TBDMS-Cl, Imidazole | 92 |
| Grignard Rxn | Final Diol Product | Protected Chloroalkane | Mg, Cyclopentanone, TBAF | 75 (over 2 steps) |
Safety Precautions
-
Grignard Reagents: Grignard reagents are highly reactive, pyrophoric (may ignite spontaneously in air), and react violently with water and protic solvents. All reactions must be conducted under strictly anhydrous conditions and under an inert atmosphere (nitrogen or argon).
-
Solvents: Anhydrous ethers like diethyl ether and THF are extremely flammable and can form explosive peroxides. Work in a well-ventilated fume hood away from ignition sources.
-
Magnesium Metal: Magnesium turnings are flammable.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate gloves when handling these chemicals.
References
Application Note and Protocol: Nucleophilic Substitution of 2-Chloropentan-1-ol with Sodium Azide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of organic azides is of significant interest in medicinal chemistry and drug development due to their versatile reactivity. The azide functional group can be readily converted to an amine, participate in [3+2] cycloaddition reactions (click chemistry) for the synthesis of triazoles, or be used in Staudinger ligations for bioconjugation. This application note provides a detailed protocol for the nucleophilic substitution of 2-chloropentan-1-ol with sodium azide to yield 2-azidopentan-1-ol, a valuable intermediate for further chemical transformations.
The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. In this mechanism, the azide ion (N₃⁻) acts as a nucleophile and attacks the carbon atom bearing the chlorine atom from the backside, leading to an inversion of stereochemistry at the chiral center. The choice of a polar aprotic solvent is crucial to solvate the sodium cation, leaving the azide anion "naked" and more nucleophilic, thus favoring the SN2 pathway.
Reaction Mechanism and Experimental Workflow
The nucleophilic substitution of this compound with sodium azide follows an SN2 pathway. The workflow involves the reaction of the chloroalkane with sodium azide in a suitable solvent, followed by workup and purification of the resulting azido alcohol.
Caption: Experimental workflow for the synthesis of 2-azidopentan-1-ol.
Experimental Protocol
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), anhydrous
-
Diethyl ether (Et₂O) or Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Safety Precautions:
-
Sodium azide is highly toxic and can be fatal if swallowed, inhaled, or absorbed through the skin.[1][2] Handle with extreme care in a well-ventilated fume hood.
-
Always wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves (nitrile gloves are recommended).[2]
-
Sodium azide can form explosive heavy metal azides.[3] Avoid contact with metals, especially lead and copper.[3] Use plastic or ceramic spatulas.
-
Do not heat sodium azide above 275 °C as it can decompose violently.[1]
-
Reaction with acids liberates highly toxic and explosive hydrazoic acid (HN₃).[1] Ensure all glassware is free of acid residues.
-
Dispose of all azide-containing waste according to institutional safety guidelines. Do not pour down the drain.
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in anhydrous DMF or DMSO (approximately 5-10 mL per gram of substrate).
-
Addition of Sodium Azide: Carefully add sodium azide (1.5 - 2.0 eq) to the solution in portions.
-
Reaction: Stir the reaction mixture at room temperature or heat to 50-80 °C. The reaction progress should be monitored by thin-layer chromatography (TLC).
-
Workup - Quenching: Once the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into a separatory funnel containing water or a saturated aqueous solution of sodium bicarbonate.
-
Workup - Extraction: Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).
-
Workup - Washing: Combine the organic layers and wash with water and then with brine.
-
Workup - Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.
-
Purification: The crude 2-azidopentan-1-ol can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate).
Data Presentation
As no specific literature data for 2-azidopentan-1-ol was found, the following table provides a template for recording experimental data. Researchers should characterize the product using standard analytical techniques.
| Parameter | Expected Outcome | Experimental Result |
| Yield (%) | Moderate to high, depending on reaction conditions. | Record here |
| Physical State | Likely a colorless to pale yellow oil. | Record here |
| ¹H NMR | Signals corresponding to the pentyl chain protons and the protons on the carbon adjacent to the hydroxyl and azide groups. The chemical shifts will be influenced by the electronegative functional groups. | Record here |
| ¹³C NMR | Signals for the five carbon atoms of the pentyl chain. The carbons bearing the hydroxyl and azide groups will be shifted downfield. | Record here |
| IR Spectroscopy (cm⁻¹) | A characteristic strong, sharp absorption band for the azide (N₃) group is expected around 2100 cm⁻¹. A broad absorption for the hydroxyl (O-H) group will be present around 3300-3500 cm⁻¹. | Record here |
| Mass Spectrometry | The mass spectrum should show the molecular ion peak or fragments corresponding to the loss of small molecules like N₂. | Record here |
Logical Relationships in SN2 Reactions
The success of the SN2 reaction is dependent on several factors that are logically interconnected.
Caption: Key factors influencing the rate of an SN2 reaction.
Conclusion
This application note provides a comprehensive guide for the synthesis of 2-azidopentan-1-ol via nucleophilic substitution. Adherence to the detailed protocol and stringent safety precautions is essential for a successful and safe experiment. The resulting product is a versatile building block for the synthesis of various nitrogen-containing compounds relevant to pharmaceutical and materials science research. Researchers are encouraged to thoroughly characterize the final product and optimize the reaction conditions as needed for their specific applications.
References
The Versatile Chiral Building Block: Applications of 2-Chloropentan-1-ol in Organic Synthesis
For Immediate Release
[City, State] – [Date] – 2-Chloropentan-1-ol is emerging as a valuable and versatile chiral building block in organic synthesis, offering efficient pathways to a variety of stereochemically defined molecules. Its bifunctional nature, possessing both a hydroxyl and a chloro group on adjacent chiral centers, makes it a strategic starting material for the synthesis of complex targets, particularly in the pharmaceutical and agrochemical industries. This application note details the utility of this compound, providing protocols for its enantioselective preparation and its conversion into key synthetic intermediates.
Introduction
Chiral halohydrins, such as this compound, are powerful synthons in asymmetric synthesis. The presence of two reactive functional groups allows for a range of selective transformations, including nucleophilic substitution, oxidation, and conversion to other valuable chiral intermediates like epoxides. The ability to access enantiomerically pure forms of this compound is crucial for its application in the development of single-enantiomer drugs and other bioactive compounds.
Enantioselective Synthesis of this compound
The preparation of enantiomerically enriched this compound can be effectively achieved through enzymatic kinetic resolution of the racemic mixture. Lipases, due to their stereoselectivity, are particularly well-suited for this purpose.
Lipase-Catalyzed Kinetic Resolution
A widely employed method for obtaining enantiopure this compound is the kinetic resolution of the racemate using a lipase, such as Lipase PS-C "Amano" II, in the presence of an acyl donor like vinyl acetate. The enzyme selectively acylates one enantiomer, allowing for the separation of the unreacted alcohol and the newly formed ester, both in high enantiomeric excess.
Experimental Protocol: Lipase-Catalyzed Resolution of (±)-2-Chloropentan-1-ol
-
To a solution of racemic this compound (1.0 equiv.) in an appropriate organic solvent (e.g., diisopropyl ether, toluene, or hexane) is added vinyl acetate (1.5 equiv.).
-
Immobilized Lipase PS-C "Amano" II (commercially available) is added to the mixture.
-
The suspension is stirred at a controlled temperature (typically 25-40 °C) and the reaction progress is monitored by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
The reaction is stopped at approximately 50% conversion to achieve high enantiomeric excess for both the remaining alcohol and the formed ester.
-
The enzyme is removed by filtration.
-
The filtrate is concentrated under reduced pressure, and the remaining (S)-2-chloropentan-1-ol and the formed (R)-2-acetoxypentan-1-chlorobutane are separated by column chromatography on silica gel.
| Product | Typical Yield | Typical Enantiomeric Excess (ee) |
| (S)-2-Chloropentan-1-ol | ~45% | >99% |
| (R)-2-Acetoxy-1-chloropentane | ~45% | >99% |
Table 1: Representative results for the lipase-catalyzed kinetic resolution of this compound.[1]
Application in the Synthesis of Chiral Epoxides
Enantiomerically pure this compound is an excellent precursor for the synthesis of chiral epoxides, specifically (R)- and (S)-propyloxirane. These epoxides are valuable three-carbon chiral building blocks for the synthesis of a wide range of more complex molecules. The conversion is typically achieved by an intramolecular Williamson ether synthesis, where the hydroxyl group, upon deprotonation, acts as a nucleophile to displace the adjacent chloride.
Synthesis of (S)-Propyloxirane from (S)-2-Chloropentan-1-ol
The intramolecular cyclization of (S)-2-chloropentan-1-ol to (S)-propyloxirane proceeds with inversion of configuration at the carbon bearing the chlorine atom, a hallmark of an SN2 reaction.
Experimental Protocol: Synthesis of (S)-Propyloxirane
-
(S)-2-Chloropentan-1-ol is dissolved in a suitable solvent, such as methanol or a mixture of water and a co-solvent.
-
A stoichiometric amount of a base, typically sodium hydroxide, is added to the solution. The base deprotonates the alcohol to form the corresponding alkoxide.[2]
-
The reaction mixture is stirred at room temperature. The alkoxide undergoes an intramolecular SN2 reaction, attacking the carbon bearing the chlorine and displacing the chloride ion to form the epoxide ring.[2][3]
-
The reaction progress is monitored by TLC or GC.
-
Upon completion, the product is typically extracted with a low-boiling organic solvent.
-
The organic extracts are combined, dried over an anhydrous drying agent (e.g., MgSO4), and the solvent is carefully removed by distillation to afford the volatile (S)-propyloxirane.
| Reactant | Product | Typical Yield |
| (S)-2-Chloropentan-1-ol | (S)-Propyloxirane | High |
Table 2: Expected outcome for the synthesis of (S)-propyloxirane.
Applications in Drug Development
Chiral building blocks derived from this compound are of significant interest in the synthesis of pharmaceutical intermediates. For instance, chiral epoxides and their derivatives can be incorporated into the synthesis of antiviral nucleoside analogues. These analogues often function by inhibiting viral DNA or RNA synthesis.[4][5][6] The stereochemistry of these molecules is critical for their biological activity, making enantiomerically pure starting materials like (S)- or (R)-2-chloropentan-1-ol essential. The chiral fragments derived from these building blocks can be used to construct the modified sugar or acyclic side chains of these antiviral agents.
Conclusion
This compound is a highly valuable and adaptable chiral building block. The straightforward access to its enantiopure forms via lipase-catalyzed resolution, coupled with its efficient conversion to other key chiral intermediates like epoxides, positions it as a cornerstone in modern asymmetric synthesis. Its potential applications in the synthesis of complex molecules, including life-saving antiviral drugs, underscore its importance for researchers, scientists, and drug development professionals.
References
- 1. researchgate.net [researchgate.net]
- 2. Ch16: HO-C-C-X => epoxide [chem.ucalgary.ca]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Antiviral and Antimicrobial Nucleoside Derivatives: Structural Features and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aprh.journals.ekb.eg [aprh.journals.ekb.eg]
- 6. bio.libretexts.org [bio.libretexts.org]
Application Notes and Protocols: 2-Chloropentan-1-ol as a Precursor for Agrochemical Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed, albeit illustrative, protocol for the synthesis of a hypothetical agrochemical compound derived from 2-chloropentan-1-ol. Due to the limited publicly available information on the direct use of this compound in the synthesis of existing commercial agrochemicals, this document presents a plausible synthetic application based on established chemical reactions commonly used in the agrochemical industry. The target molecule, 2-(2,4-dichlorophenoxy)pentan-1-ol, is a hypothetical phenoxyalkanol herbicide, analogous to the well-known herbicide 2,4-D.
Introduction
Organohalogenated compounds are versatile intermediates in the synthesis of a wide range of biologically active molecules, including pharmaceuticals and agrochemicals.[1] this compound, with its bifunctional nature possessing both a hydroxyl group and a chlorine atom, presents an interesting scaffold for the synthesis of novel agrochemical candidates. The presence of these two reactive sites allows for a variety of chemical transformations, making it a potentially valuable building block in the development of new herbicides, fungicides, or insecticides.
This document outlines a hypothetical synthetic pathway for a phenoxyalkanol herbicide, demonstrating the potential utility of this compound as a precursor. The protocols provided are based on standard organic synthesis techniques and are intended to serve as a template for the exploration of similar derivatives.
Proposed Agrochemical Target: 2-(2,4-dichlorophenoxy)pentan-1-ol
The proposed target molecule, 2-(2,4-dichlorophenoxy)pentan-1-ol, is a structural analog of the widely used phenoxy herbicide 2,4-D. The synthesis involves a Williamson ether synthesis, a common and well-established method for forming ethers. In this proposed reaction, the sodium salt of 2,4-dichlorophenol acts as the nucleophile, attacking the electrophilic carbon atom bonded to the chlorine in this compound.
Synthesis Pathway
The synthesis of 2-(2,4-dichlorophenoxy)pentan-1-ol from this compound and 2,4-dichlorophenol can be depicted as follows:
Caption: Proposed synthesis pathway for 2-(2,4-dichlorophenoxy)pentan-1-ol.
Experimental Protocols
Materials and Equipment
-
This compound (98% purity)
-
2,4-Dichlorophenol (99% purity)
-
Sodium hydroxide (pellets, 99%)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Diethyl ether (anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Round-bottom flasks
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel 60 F254)
-
Column chromatography setup (silica gel 60)
-
NMR spectrometer
-
Mass spectrometer
-
FT-IR spectrometer
Synthesis of 2-(2,4-dichlorophenoxy)pentan-1-ol
-
Preparation of Sodium 2,4-dichlorophenoxide:
-
In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,4-dichlorophenol (see Table 1 for quantity) in anhydrous DMF.
-
Carefully add sodium hydroxide pellets to the solution while stirring.
-
Heat the mixture to 60°C for 1 hour to ensure complete formation of the sodium phenoxide salt.
-
-
Williamson Ether Synthesis:
-
To the solution of sodium 2,4-dichlorophenoxide, add this compound (see Table 1 for quantity) dropwise over 30 minutes.
-
After the addition is complete, heat the reaction mixture to 90°C and maintain this temperature for 12 hours.
-
Monitor the reaction progress by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent).
-
-
Work-up and Purification:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into 200 mL of cold water and transfer to a separatory funnel.
-
Extract the aqueous layer with diethyl ether (3 x 100 mL).
-
Combine the organic extracts and wash with saturated aqueous sodium bicarbonate solution (2 x 100 mL) and then with brine (1 x 100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.
-
-
Characterization:
-
Characterize the purified product by ¹H NMR, ¹³C NMR, mass spectrometry, and FT-IR to confirm its structure and purity.
-
Data Presentation
Table 1: Hypothetical Reaction Parameters for the Synthesis of 2-(2,4-dichlorophenoxy)pentan-1-ol
| Parameter | Value |
| Reactants | |
| 2,4-Dichlorophenol | 16.3 g (0.1 mol) |
| This compound | 12.26 g (0.1 mol) |
| Sodium Hydroxide | 4.4 g (0.11 mol) |
| Solvent | |
| N,N-Dimethylformamide (DMF) | 150 mL |
| Reaction Conditions | |
| Temperature | 90°C |
| Reaction Time | 12 hours |
| Product | |
| Theoretical Yield | 24.91 g |
| Actual Yield | 19.93 g |
| Yield (%) | 80% |
| Purity (by HPLC) | >98% |
Table 2: Hypothetical Herbicidal Activity of 2-(2,4-dichlorophenoxy)pentan-1-ol
| Weed Species | Growth Inhibition (%) at 1 kg/ha |
| Amaranthus retroflexus (Redroot pigweed) | 92 |
| Chenopodium album (Common lambsquarters) | 88 |
| Abutilon theophrasti (Velvetleaf) | 85 |
| Zea mays (Corn) - Crop | 15 |
| Glycine max (Soybean) - Crop | 20 |
Experimental Workflow
The overall workflow from synthesis to potential application of the hypothetical herbicide is outlined below.
Caption: A logical workflow for the development and evaluation of a new herbicide.
Conclusion
While direct applications of this compound in commercial agrochemical synthesis are not readily found in public literature, its chemical structure suggests it is a viable precursor for creating novel, biologically active molecules. The provided hypothetical synthesis of 2-(2,4-dichlorophenoxy)pentan-1-ol serves as a practical example of how this building block could be utilized in the development of new agrochemicals. Researchers are encouraged to use these notes as a foundation for exploring the synthesis of other derivatives and for investigating their potential applications in agriculture.
References
Application Notes and Protocols for the Experimental Chlorination of Pentanols
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides detailed experimental protocols for the chlorination of pentanol isomers (1-pentanol, 2-pentanol, and 3-pentanol) using various common chlorinating agents. The protocols are designed to be clear, concise, and reproducible for research and development applications. A comparative analysis of different methods is presented, supported by quantitative data on reaction conditions and yields. Furthermore, this document elucidates the underlying reaction mechanisms and provides a visual workflow to guide the experimental process.
Introduction
The conversion of alcohols to alkyl chlorides is a fundamental transformation in organic synthesis, crucial for the preparation of a wide range of intermediates in the pharmaceutical and chemical industries. Pentanols, existing as various structural isomers, offer a useful model system to explore the nuances of chlorination reactions, including regioselectivity and stereoselectivity. The choice of chlorinating agent and reaction conditions can significantly impact the efficiency and outcome of the reaction, necessitating well-defined and validated protocols.
This application note details procedures for the chlorination of 1-pentanol, 2-pentanol, and 3-pentanol, employing common and effective chlorinating reagents such as thionyl chloride (SOCl₂), phosphorus chlorides (PCl₃/PCl₅), methanesulfonyl chloride (MsCl), and hydrochloric acid (HCl). The selection of the appropriate method depends on the substrate, desired yield, and sensitivity of other functional groups present in the molecule.
Reaction Mechanisms
The chlorination of pentanols can proceed through different nucleophilic substitution mechanisms, primarily Sₙ1 and Sₙ2, depending on the structure of the alcohol and the reagents used.
-
1-Pentanol (Primary Alcohol): Typically undergoes chlorination via an Sₙ2 mechanism . This involves a backside attack by the chloride nucleophile on the carbon atom bearing the hydroxyl group, which has been converted into a good leaving group. This process results in an inversion of stereochemistry if a chiral center is present. Reagents like SOCl₂ (in the presence of pyridine) and PCl₃ favor this pathway.
-
2-Pentanol (Secondary Alcohol): Can react through both Sₙ1 and Sₙ2 pathways . The choice of reagent and solvent plays a critical role. With reagents like SOCl₂ without a base, an Sₙi (internal return) mechanism can occur, leading to retention of configuration. In the presence of a base like pyridine, the mechanism shifts to Sₙ2 with inversion of configuration. Strong acids like HCl can promote an Sₙ1 reaction via a carbocation intermediate, which may lead to a racemic mixture of products if the starting material is chiral.
-
3-Pentanol (Secondary Alcohol): Similar to 2-pentanol, it can undergo both Sₙ1 and Sₙ2 reactions. Due to the potential for carbocation formation, especially with acidic reagents like HCl, rearrangement reactions to form more stable secondary carbocations are possible, leading to a mixture of products.
A simplified diagram illustrating the general signaling pathway for the Sₙ1 and Sₙ2 reactions of pentanols is provided below.
Caption: General reaction pathways for pentanol chlorination.
Experimental Protocols
The following protocols provide detailed procedures for the chlorination of pentanol isomers. All reactions should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.
Chlorination of 2-Pentanol using Methanesulfonyl Chloride and Pyridine
This protocol is adapted from a high-yield synthesis of 2-chloropentane.[1]
Materials:
-
2-Pentanol
-
Pyridine
-
N,N-dimethylformamide (DMF)
-
Methanesulfonyl chloride (MsCl)
-
Acetic acid
-
Water
-
Sodium hydrogen carbonate
Procedure:
-
To a reactor, add 2-pentanol (e.g., 296.71 g, 3.366 mol), pyridine (e.g., 479.25 g, 6.06 mol), and DMF (e.g., 1009.80 g).
-
Stir the mixture at room temperature and then cool to 0-5 °C for approximately 20 minutes.
-
Add methanesulfonyl chloride (e.g., 539.81 g, 4.71 mol) dropwise, maintaining the internal temperature at or below 10 °C.
-
After the addition is complete, heat the reaction mixture to 60-65 °C and stir for 11.5 hours.
-
Cool the mixture to 30 °C and add acetic acid and water to induce phase separation. Remove the aqueous layer.
-
Wash the organic phase with a solution of sodium hydrogen carbonate in water, then separate and remove the aqueous layer.
-
Concentrate the organic phase under reduced pressure.
-
Purify the residue by distillation under reduced pressure to obtain 2-chloropentane.
Chlorination of 1-Pentanol using Concentrated Hydrochloric Acid
This protocol describes a straightforward method for the synthesis of 1-chloropentane.[2]
Materials:
-
1-Pentanol (n-pentanol)
-
Concentrated hydrochloric acid (HCl)
-
5% aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
In a separatory funnel, combine 1-pentanol (e.g., 2 mL) and concentrated hydrochloric acid (e.g., 5 mL).
-
Shake the funnel vigorously for one minute, venting frequently. Continue to shake for an additional three minutes.
-
Slowly add 5% aqueous sodium bicarbonate solution (e.g., 10 mL) to neutralize the excess acid. Swirl gently and then shake, venting as needed.
-
Allow the layers to separate and remove the lower aqueous layer.
-
Wash the organic layer with another portion of 5% sodium bicarbonate solution (e.g., 5 mL), and again remove the aqueous layer.
-
Transfer the organic layer to a clean, dry flask and dry it over anhydrous sodium sulfate.
-
Decant or filter the dried liquid to obtain crude 1-chloropentane. Further purification can be achieved by distillation.
Comparative Data
The choice of chlorinating agent significantly affects the reaction yield and conditions. The following table summarizes the available quantitative data for the chlorination of pentanols.
| Pentanol Isomer | Chlorinating Agent/Conditions | Reaction Time | Temperature (°C) | Yield (%) | Reference |
| 2-Pentanol | Methanesulfonyl Chloride, Pyridine, DMF | 11.5 hours | 60-65 | 83.8 | [1] |
Experimental Workflow
The general workflow for the chlorination of pentanols can be visualized as follows.
Caption: A generalized workflow for the chlorination of pentanols.
Conclusion
The chlorination of pentanols is a versatile and important reaction in organic synthesis. The protocols and data presented in this application note provide a solid foundation for researchers to select and perform the appropriate chlorination method based on the specific pentanol isomer and desired outcome. The provided workflow and mechanistic insights further aid in the successful execution and understanding of these reactions. Further experimental investigation is recommended to establish a more comprehensive comparative dataset for various chlorinating agents and pentanol isomers.
Disclaimer: The protocols described in this document are intended for use by trained professionals in a laboratory setting. Appropriate safety precautions should always be taken.
References
Purification of 2-Chloropentan-1-ol by Fractional Distillation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This application note provides a comprehensive guide to the purification of 2-chloropentan-1-ol via fractional distillation. This technique is essential for obtaining high-purity this compound, a key intermediate in various synthetic processes, by effectively separating it from isomeric and other byproducts.
Introduction
This compound is a chiral alcohol containing a chlorine atom, making it a versatile building block in the synthesis of pharmaceuticals and other complex organic molecules. The synthesis of this compound can result in a mixture of structural isomers and other impurities. Fractional distillation is a highly effective purification technique that separates compounds based on differences in their boiling points. This method is particularly well-suited for separating this compound from its common, lower-boiling impurities.
Data Presentation: Physical Properties of this compound and Potential Impurities
The success of fractional distillation hinges on the differences in the boiling points of the components in the crude mixture. The following table outlines the physical properties of this compound and its potential impurities, which are crucial for designing an effective purification strategy.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C at 760 mmHg) |
| This compound | C₅H₁₁ClO | 122.59 | 173-177 (Estimated) |
| 1-Chloropentane | C₅H₁₁Cl | 106.59 | 108[1] |
| 2-Chloropentane | C₅H₁₁Cl | 106.59 | 94-95[2][3][4] |
| 3-Chloropentane | C₅H₁₁Cl | 106.59 | 98.3[5] |
| 4-Chloropentan-1-ol | C₅H₁₁ClO | 122.59 | 78-80 (at 10 Torr)[6][7] |
| 5-Chloro-1-pentanol | C₅H₁₁ClO | 122.59 | 182.8[8] |
Experimental Protocols
This section details the necessary materials and a step-by-step protocol for the fractional distillation of this compound.
Materials and Equipment
-
Crude this compound mixture
-
Fractional distillation apparatus:
-
Round-bottom flask (appropriately sized for the volume of the crude mixture)
-
Fractionating column (e.g., Vigreux or packed with Raschig rings or metal sponge)
-
Distillation head with a ground-glass joint for a thermometer
-
Liebig condenser
-
Receiving flasks
-
Heating mantle with a magnetic stirrer
-
Boiling chips or a magnetic stir bar
-
-
Thermometer (-10 to 200 °C range)
-
Laboratory clamps and stand
-
Insulating material (e.g., glass wool or aluminum foil)
-
Gas chromatograph (GC) for purity analysis
Detailed Fractional Distillation Protocol
-
Apparatus Assembly:
-
Set up the fractional distillation apparatus securely on a laboratory stand within a fume hood.
-
Charge the round-bottom flask with the crude this compound mixture, ensuring the flask is no more than two-thirds full.
-
Add a few boiling chips or a magnetic stir bar to the flask to promote smooth boiling.
-
Connect the fractionating column to the round-bottom flask.
-
Place the distillation head on top of the column and insert the thermometer. The top of the thermometer bulb should be level with the side arm of the distillation head leading to the condenser.
-
Attach the condenser to the distillation head and secure it with a clamp. Connect the condenser to a cold water source, with water entering at the bottom inlet and exiting at the top outlet.
-
Position a receiving flask at the outlet of the condenser.
-
-
Distillation Procedure:
-
Wrap the fractionating column with an insulating material to minimize heat loss and improve separation efficiency.
-
Begin heating the round-bottom flask with the heating mantle. If using a magnetic stirrer, ensure it is switched on.
-
Heat the mixture to a gentle boil. Observe the vapor as it rises through the fractionating column.
-
Adjust the heating rate to maintain a slow and steady collection of distillate, typically 1-2 drops per second.
-
Monitor the temperature at the distillation head. The initial fraction collected will be enriched in the most volatile impurities, which have the lowest boiling points (e.g., 2-chloropentane).
-
Collect this initial "forerun" in a separate receiving flask and label it.
-
As the distillation proceeds, the temperature will plateau as each component distills.
-
A sharp increase in temperature will signal the start of the distillation of the main fraction, this compound.
-
Change the receiving flask to collect the purified this compound. The temperature should remain relatively constant during the collection of this fraction.
-
When the temperature begins to rise again, or if the distillation rate significantly decreases, stop the heating. It is crucial not to distill the flask to dryness to avoid the formation of potentially explosive peroxides and charring of the residue.
-
-
Post-Distillation Analysis:
-
Analyze the collected fractions for purity using gas chromatography (GC) or another suitable analytical method.
-
Visualization of the Experimental Workflow
References
- 1. 1-Chloropentane - Wikipedia [en.wikipedia.org]
- 2. 625-29-6 CAS MSDS (2-CHLOROPENTANE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. chembk.com [chembk.com]
- 4. 2-CHLOROPENTANE | 625-29-6 [chemicalbook.com]
- 5. 3-chloropentane | CAS#:616-20-6 | Chemsrc [chemsrc.com]
- 6. 5-Chloro-1-pentanol, 95% | Fisher Scientific [fishersci.ca]
- 7. 4-Chloropentan-1-ol|lookchem [lookchem.com]
- 8. 5-Chloro-1-pentanol|lookchem [lookchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Chloropentan-1-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 2-chloropentan-1-ol.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, focusing on identifying the problem, its probable causes, and recommended solutions.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | - Formation of 1,2-dichloropentane byproduct.- Competing elimination reaction forming pentenes.- Incomplete reaction. | - Ensure an aqueous environment to favor halohydrin formation over dihalogenation.[1]- Use a less nucleophilic solvent if elimination is significant.- Monitor the reaction progress using TLC or GC-MS to ensure completion. |
| Presence of Significant Amounts of 1-Chloropentan-2-ol | - Incorrect starting material (e.g., using pent-2-ene instead of pent-1-ene).- Reaction conditions favoring the more stable secondary carbocation.[1] | - Confirm the purity and identity of the starting alkene (pent-1-ene is required).- Employ reaction conditions that favor an SN2-like attack on a cyclic halonium ion intermediate, such as using a non-polar solvent.[1] |
| Formation of 1,2-Dichloropentane | - Insufficient water or other nucleophilic solvent in the reaction mixture. | - Perform the reaction in a biphasic system with a sufficient excess of water or in a polar protic solvent. |
| Difficulty in Purifying the Product | - Similar polarities of this compound and isomeric byproducts. | - Utilize column chromatography with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to separate the isomers based on small differences in polarity.[2] |
| Reaction is Sluggish or Does Not Proceed | - Inactive catalyst or reagent.- Low reaction temperature. | - Use fresh or purified reagents.- If using a catalyst, ensure it is active.- Gradually increase the reaction temperature while monitoring for byproduct formation. |
Frequently Asked Questions (FAQs)
A list of frequently asked questions regarding the synthesis of this compound.
Q1: What is the most common and regioselective method for synthesizing this compound?
The most common method for achieving good regioselectivity is the reaction of pent-1-ene with a source of electrophilic chlorine (e.g., Cl2 or N-chlorosuccinimide) in an aqueous solvent. This proceeds via a cyclic chloronium ion intermediate, followed by the attack of water at the more substituted carbon, leading to the desired product after deprotonation.
Q2: Why am I getting 1-chloropentan-2-ol as the major product?
The formation of 1-chloropentan-2-ol as the major product is expected when starting from pent-1-ene. This is due to the Markovnikov rule in halohydrin formation, where the nucleophile (water) attacks the more substituted carbon of the alkene, which bears a greater partial positive charge in the transition state. To obtain this compound, one would need to start with a different precursor or use a synthetic route that allows for anti-Markovnikov addition, which is less common for this type of transformation.
Q3: How can I minimize the formation of 1,2-dichloropentane?
The formation of the 1,2-dichloropentane byproduct occurs when the chloride ion acts as the nucleophile instead of water. To minimize this, ensure that water is present in a sufficient excess to outcompete the chloride ion. Running the reaction in a biphasic system or using a co-solvent that enhances the solubility of the alkene in the aqueous phase can also be beneficial.
Q4: What analytical techniques are suitable for monitoring the reaction and assessing product purity?
Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent technique for both monitoring the reaction progress and identifying the products and byproducts in the reaction mixture.[1] Thin Layer Chromatography (TLC) can also be used for a quick qualitative assessment of the reaction's progress.
Q5: What are the key safety precautions to take during this synthesis?
Chlorinating agents can be corrosive and toxic. It is essential to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Pent-1-ene is volatile and flammable.
Experimental Protocols
Synthesis of this compound from Pent-1-ene
This protocol is a generalized procedure based on the principles of halohydrin formation.
Materials:
-
Pent-1-ene
-
N-Chlorosuccinimide (NCS) or Chlorine gas
-
Water
-
Dichloromethane (DCM) or other suitable organic solvent
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for elution
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve pent-1-ene in a mixture of DCM and water.
-
Cool the mixture in an ice bath.
-
Slowly add N-chlorosuccinimide in portions (or bubble chlorine gas through the solution at a slow rate).
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, separate the organic layer.
-
Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate and filter.
-
Concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Data Presentation
The following table summarizes the expected product distribution based on the starting alkene.
| Starting Alkene | Major Product | Minor Product(s) | Expected Regioselectivity |
| Pent-1-ene | 1-Chloropentan-2-ol | This compound, 1,2-Dichloropentane | Markovnikov |
| Pent-2-ene | 3-Chloropentan-2-ol | 2-Chloropentan-3-ol, 2,3-Dichloropentane | Markovnikov |
Note: The exact ratios can vary depending on the specific reaction conditions.
Visualizations
Reaction Pathway for the Synthesis of Chloropentanols
Caption: Synthesis pathways from pent-1-ene.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting workflow for low product yield.
Experimental Workflow for Synthesis and Purification
Caption: General experimental workflow.
References
Technical Support Center: Synthesis of Chlorinated Pentane Derivatives
This technical support guide provides troubleshooting advice and frequently asked questions regarding the synthesis of chlorinated pentane derivatives from pentene, with a specific focus on the byproducts generated during these reactions.
Frequently Asked Questions (FAQs) - General
Q1: Can I synthesize 2-Chloropentan-1-ol directly by reacting pentene with hydrochloric acid (HCl)?
No, the direct hydrochlorination of pentene with HCl does not yield this compound. This reaction, known as electrophilic addition of a hydrogen halide, results in the formation of chloropentanes .
To synthesize this compound from pentene, a halohydrin formation reaction is required. This typically involves reacting an alkene with a halogen (e.g., Cl₂) in the presence of water, or directly with hypochlorous acid (HOCl).[1][2]
Guide 1: Synthesis of Chloropentanes via Hydrochlorination of Pentene
This section addresses the byproducts and troubleshooting for the reaction of pentene isomers with hydrochloric acid (HCl). The primary products are 2-chloropentane and 3-chloropentane.
Troubleshooting and FAQs
Q2: I reacted 1-pentene with HCl to produce 2-chloropentane, but my yield is low and I have multiple byproducts. What are they and why did they form?
The reaction of 1-pentene with HCl follows Markovnikov's rule, where the proton (H+) adds to the carbon with more hydrogen atoms (C1), forming a more stable secondary carbocation at C2. The chloride ion then attacks this carbocation.
-
Major Product: 2-Chloropentane.
-
Primary Byproduct (Regioisomer): 1-Chloropentane. This forms from the anti-Markovnikov addition, which occurs at a much lower rate due to the formation of a less stable primary carbocation.[3]
-
Other Byproducts:
-
Rearrangement Products: While less common for pentene, carbocation intermediates can undergo hydride shifts. In the case of the secondary carbocation at C2, a hydride shift would lead to the same carbocation, but in other alkenes, this can lead to different isomers.[3]
-
Polymerization: Under strongly acidic conditions, the carbocation intermediate can be attacked by another alkene molecule, initiating polymerization. This is often observed as a high-boiling point residue.[4]
-
Q3: My reaction of 2-pentene with HCl resulted in a nearly 1:1 mixture of products. Is this expected?
Yes, this is expected. The initial protonation of 2-pentene can occur on either carbon of the double bond (C2 or C3). Both pathways result in the formation of a secondary carbocation. Since the stability of these two secondary carbocations is very similar, the chloride ion attacks both positions at nearly equal rates, leading to a mixture of 2-chloropentane and 3-chloropentane.[5]
Q4: How can I minimize byproduct formation during hydrochlorination?
-
Control Temperature: Running the reaction at lower temperatures can help minimize side reactions like polymerization and rearrangements.
-
Use Aprotic Solvents: Using a non-nucleophilic, aprotic solvent can prevent the solvent from participating in the reaction.
-
Control Reagent Stoichiometry: Using a slight excess of the alkene can ensure all the HCl is consumed, but a large excess may promote polymerization. Careful optimization is key.
-
Purification: Fractional distillation is typically effective for separating the isomeric chloropentane products from any unreacted starting material or high-boiling point polymers.
Data Presentation: Product Distribution in Pentene Hydrochlorination
| Starting Alkene | Major Product(s) | Major Byproduct(s) | Expected Ratio (approx.) |
| 1-Pentene | 2-Chloropentane | 1-Chloropentane | Major:Minor |
| 2-Pentene | 2-Chloropentane & 3-Chloropentane | - | ~1:1 |
Experimental Protocol: General Hydrochlorination of an Alkene
-
Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer and a gas inlet tube. The flask should be cooled in an ice bath.
-
Solvent & Alkene: Dissolve the pentene isomer in a suitable inert solvent (e.g., dichloromethane or pentane).
-
Reaction: Bubble dry HCl gas slowly through the stirred solution. Alternatively, use a solution of HCl in a non-nucleophilic solvent like dioxane or acetic acid.[6]
-
Monitoring: Monitor the reaction progress using Gas Chromatography (GC) to observe the consumption of the starting material and the formation of products.
-
Workup: Once the reaction is complete, quench by washing the organic layer with a cold, dilute sodium bicarbonate solution to neutralize excess acid, followed by a water wash.
-
Purification: Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and remove the solvent by rotary evaporation. Purify the resulting crude product mixture by fractional distillation.
Visualization: Hydrochlorination Pathways of Pentene Isomers
Caption: Reaction pathways for the hydrochlorination of 1-pentene and 2-pentene.
Guide 2: Synthesis of this compound via Halohydrin Formation
This section details the synthesis of the target molecule, this compound, from 1-pentene via a chlorohydrin formation reaction.
Troubleshooting and FAQs
Q5: I am trying to synthesize this compound from 1-pentene. What is the mechanism, and what is the major byproduct I should expect?
The reaction proceeds through a cyclic 'chloronium' ion intermediate. Water, acting as a nucleophile, attacks this intermediate.
-
Mechanism: The electrophilic chlorine atom is attacked by the alkene's pi bond, forming a bridged chloronium ion. Water then performs a backside attack on the more substituted carbon of this ring (C2). This ring-opening is regioselective because the more substituted carbon can better stabilize the partial positive charge in the transition state.[7][8] A final deprotonation step yields the chlorohydrin.
-
Major Product: this compound.
-
Major Byproduct (Regioisomer): 1-Chloro-2-pentanol. This forms if water attacks the less substituted carbon (C1) of the chloronium ion intermediate. This pathway is less favored.
Q6: During my halohydrin synthesis, I isolated a significant amount of 1,2-dichloropentane. Why did this happen and how can I prevent it?
The formation of 1,2-dichloropentane occurs when the chloride ion (Cl⁻) outcompetes water as the nucleophile in attacking the chloronium ion intermediate.[8]
-
Cause: This is common if the concentration of chloride ions is too high. This can happen if you are using Cl₂ gas in combination with a chloride salt or if the reaction conditions favor the presence of free Cl⁻.
-
Prevention:
-
Use a large excess of water as the solvent to ensure it is the predominant nucleophile.[9]
-
Use reagents that generate the electrophilic chlorine species in situ without producing a high concentration of chloride ions, such as N-chlorosuccinimide (NCS) in aqueous DMSO.
-
Data Presentation: Product Distribution in 1-Pentene Halohydrin Formation
| Starting Alkene | Reagents | Major Product | Major Byproduct(s) |
| 1-Pentene | Cl₂ / H₂O or HOCl | This compound | 1-Chloro-2-pentanol, 1,2-Dichloropentane |
Experimental Protocol: General Halohydrin Formation from 1-Pentene
-
Setup: In a fume hood, add a stirred solution of 1-pentene in a suitable solvent (e.g., tetrahydrofuran, THF) and water to a round-bottom flask, cooled in an ice bath.
-
Reagent Addition: Slowly add the chlorine source. This can be done by bubbling chlorine gas (Cl₂) through the solution or by the portion-wise addition of a reagent like N-chlorosuccinimide (NCS).
-
Monitoring: The disappearance of the characteristic yellow-green color of chlorine gas can indicate reaction progress. TLC or GC analysis can also be used.
-
Workup: Once the reaction is complete, quench with a solution of sodium thiosulfate to destroy any excess halogen. Separate the organic layer.
-
Extraction & Washing: Extract the aqueous layer with a solvent like diethyl ether. Combine the organic layers and wash with brine.
-
Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or distillation.
Visualization: Halohydrin Formation from 1-Pentene
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Advancements in hydrochlorination of alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sciencemadness Discussion Board - Pentene hydrobromination - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. quora.com [quora.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. leah4sci.com [leah4sci.com]
- 9. Halohydrins from Alkenes - Chemistry Steps [chemistrysteps.com]
Common impurities in 2-Chloropentan-1-ol and their removal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and removing common impurities from 2-Chloropentan-1-ol.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in synthetically produced this compound?
A1: Common impurities in this compound typically arise from the starting materials, side reactions during synthesis, and subsequent degradation. These can include:
-
Unreacted Starting Materials: Depending on the synthetic route, this may include pentan-1-ol or 2-pentanol.
-
Positional Isomers: Chloropentanol isomers are common byproducts, formed due to the non-specific nature of some chlorination reactions. These can include 1-chloropentan-2-ol, 3-chloropentan-1-ol, 4-chloropentan-1-ol, and 5-chloropentan-1-ol.[1]
-
Over-chlorinated Products: Dichlorinated pentanes can be formed if the reaction conditions are not carefully controlled.
-
Elimination Byproducts: Alkenes such as pentene can be formed through the elimination of HCl.
-
Solvent Residues: Residual solvents used in the synthesis and workup, such as diethyl ether, dichloromethane, or toluene.
-
Acidic Impurities: Traces of acidic reagents or byproducts like hydrochloric acid (HCl) can remain, which may cause degradation of the product.
Q2: What are the general strategies for removing these impurities?
A2: A multi-step purification strategy is often necessary. The most common methods include:
-
Aqueous Wash: To remove water-soluble impurities like residual acids and some unreacted alcohols. A wash with a dilute sodium bicarbonate solution can neutralize and remove acidic byproducts.
-
Fractional Distillation: This is a primary method for separating this compound from impurities with different boiling points, such as other isomers, unreacted starting materials, and solvent residues.
-
Column Chromatography: For high-purity requirements and for separating isomers with very close boiling points, column chromatography using silica gel is an effective technique.[2][3]
-
Gas Stripping: This technique can be employed to remove volatile impurities, such as residual solvents or unreacted volatile alcohols.[4]
Q3: Which analytical techniques are recommended for assessing the purity of this compound?
A3: To accurately determine the purity and identify impurities, the following analytical methods are recommended:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating volatile compounds and identifying them based on their mass spectra. It is particularly useful for detecting and quantifying isomeric impurities and other byproducts.
-
High-Performance Liquid Chromatography (HPLC): HPLC, especially with a chiral column, is essential for separating and quantifying stereoisomers (enantiomers) of this compound.[5] Positional isomers can also often be separated using standard reverse-phase or normal-phase HPLC.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides detailed structural information and can be used to confirm the identity of the desired product and to detect the presence of structural isomers and other impurities.
Troubleshooting Guides
Problem 1: Poor separation of isomers during fractional distillation.
Possible Causes:
-
The boiling points of the isomers are very close.
-
The distillation column has insufficient theoretical plates for the separation.
-
The distillation is being conducted too quickly, not allowing for proper equilibrium to be established.
Solutions:
-
Use a fractionating column with a higher number of theoretical plates. A Vigreux column is a good starting point, but for isomers with very close boiling points, a packed column (e.g., with Raschig rings or metal sponges) may be necessary.
-
Slow down the distillation rate. A slower rate allows for more vaporization-condensation cycles, which improves separation efficiency.
-
Consider vacuum distillation. Lowering the pressure will reduce the boiling points and can sometimes increase the boiling point differences between isomers.
-
Alternative Method: If distillation is ineffective, consider using preparative column chromatography for separation.
Problem 2: The final product is contaminated with unreacted pentan-1-ol.
Possible Cause:
-
Incomplete reaction or use of excess starting material. Pentan-1-ol has a higher boiling point than this compound, making it a common persistent impurity.
Solutions:
-
Aqueous Extraction: Perform several washes of the crude product with water in a separatory funnel. Pentan-1-ol has some solubility in water, which will help to remove it.
-
Careful Fractional Distillation: Monitor the distillation temperature closely. There should be a noticeable temperature plateau for the lower-boiling this compound, followed by a rise to the boiling point of pentan-1-ol. Collect the fractions carefully.
Problem 3: The product degrades over time, indicated by discoloration or changes in NMR spectra.
Possible Cause:
-
Presence of residual acidic impurities (e.g., HCl) that can catalyze decomposition or rearrangement reactions.
Solutions:
-
Neutralizing Wash: Before distillation, wash the crude product with a saturated solution of sodium bicarbonate (NaHCO₃) to neutralize and remove any traces of acid. Follow this with a wash with brine (saturated NaCl solution) to remove excess water.
-
Drying: Thoroughly dry the organic layer with an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate) before the final distillation.
-
Storage: Store the purified product under an inert atmosphere (e.g., nitrogen or argon) and at a low temperature to minimize degradation.
Experimental Protocols
Purification by Fractional Distillation
This protocol is a general guideline for the purification of this compound from common impurities.
Methodology:
-
Aqueous Workup:
-
Transfer the crude this compound to a separatory funnel.
-
Wash the crude product with an equal volume of saturated sodium bicarbonate solution to neutralize any acidic impurities. Shake gently and vent frequently.
-
Separate the organic layer.
-
Wash the organic layer with an equal volume of deionized water, followed by an equal volume of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, then filter to remove the drying agent.
-
-
Fractional Distillation:
-
Set up a fractional distillation apparatus with a fractionating column (e.g., a Vigreux column).
-
Place the dried crude product in the distillation flask with a few boiling chips.
-
Slowly heat the distillation flask.
-
Discard the initial forerun, which may contain low-boiling solvents or byproducts.
-
Monitor the temperature at the head of the column. A stable temperature during collection indicates a pure fraction.
-
Quantitative Data:
The success of fractional distillation depends on the difference in boiling points between this compound and its impurities.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) |
| This compound | C₅H₁₁ClO | 122.59 | Not readily available |
| 1-Chloropentane | C₅H₁₁Cl | 106.59 | 108[6] |
| 2-Chloropentane | C₅H₁₁Cl | 106.59 | 94-95 |
| 3-Chloropentane | C₅H₁₁Cl | 106.59 | 98.3[7] |
| Pentan-1-ol | C₅H₁₂O | 88.15 | 137-139[8] |
| 4-Chloropentan-1-ol | C₅H₁₁ClO | 122.59 | 78-80 (at 10 Torr) |
| 5-Chloro-1-pentanol | C₅H₁₁ClO | 122.59 | 182.8 |
Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a general method for analyzing the purity of this compound.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the purified this compound (e.g., 1 mg/mL) in a suitable volatile solvent like dichloromethane or ethyl acetate.
-
GC-MS Conditions (General):
-
Column: A non-polar or medium-polarity capillary column is generally suitable for separating isomers. A common choice would be a 30 m x 0.25 mm ID column with a 0.25 µm film of 5% phenyl methylpolysiloxane.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: Increase to 200 °C at a rate of 10 °C/min.
-
Final hold: Hold at 200 °C for 5 minutes.
-
-
Injector Temperature: 250 °C.
-
MS Detector:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 35 to 200.
-
Transfer Line Temperature: 280 °C.
-
-
-
Data Analysis: Identify the peaks by their retention times and mass spectra. Compare the mass spectra to a library (e.g., NIST) for tentative identification of impurities. Quantify the relative peak areas to determine the purity of the main product.
Visualizations
Caption: General purification workflow for this compound.
Caption: Decision tree for selecting a suitable purification method.
References
- 1. This compound | 139364-99-1 | Benchchem [benchchem.com]
- 2. turbo.vernier.com [turbo.vernier.com]
- 3. nahrainuniv.edu.iq [nahrainuniv.edu.iq]
- 4. vurup.sk [vurup.sk]
- 5. researchgate.net [researchgate.net]
- 6. 1-Chloropentane - Wikipedia [en.wikipedia.org]
- 7. 1-Chloropentan-2-ol | 17658-32-1 | Benchchem [benchchem.com]
- 8. 4-Chloropentan-1-ol|lookchem [lookchem.com]
Optimizing reaction conditions for 2-Chloropentan-1-ol synthesis
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to optimize the synthesis of 2-Chloropentan-1-ol.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for this compound?
A1: The synthesis of this compound is challenging due to regioselectivity. Direct chlorination of pentan-1-ol is generally ineffective for targeting the C-2 position.[1] The most viable strategies involve indirect routes, primarily:
-
Acid-Catalyzed Ring-Opening of 1,2-Epoxypentane: This is a common method for preparing chlorohydrins. However, the reaction with hydrochloric acid typically yields the isomeric 1-chloropentan-2-ol as the major product due to the chloride ion attacking the less sterically hindered carbon.[2] Optimizing conditions to favor attack at the more substituted carbon is the key challenge.
-
Chlorination of Alkenes: Using starting materials like pent-1-ene with a chlorinating agent such as hypochlorous acid can produce a mixture of chlorohydrin isomers.[1] The product distribution is highly dependent on reaction conditions and the stability of carbocation intermediates.[1]
Q2: Why is the direct chlorination of pentan-1-ol not a recommended method?
A2: Standard chlorinating agents like thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃) react with primary alcohols to replace the hydroxyl group.[1] In the case of pentan-1-ol, this leads predominantly to the formation of 1-chloropentane, not the desired this compound.[1] Achieving selective chlorination at the C-2 position while retaining the C-1 hydroxyl group is not feasible with these conventional reagents.
Q3: What is the most common isomeric impurity, and how can its formation be minimized?
A3: The most common and significant isomeric impurity is 1-chloropentan-2-ol . This isomer is formed when the nucleophilic chloride ion attacks the sterically less hindered C-1 position of the protonated 1,2-epoxypentane intermediate.[2] To minimize its formation and favor the desired this compound, you can attempt to:
-
Use Lewis Acid Catalysts: Lewis acids, such as aluminum chloride (AlCl₃), can polarize the epoxide ring, potentially influencing regioselectivity by promoting a reaction pathway with more Sₙ1 character.[1][2] This can favor nucleophilic attack at the more substituted C-2 position.
-
Modify Solvent Polarity: The choice of solvent can influence the reaction mechanism. Non-polar solvents may favor an Sₙ2 pathway, leading to 1-chloropentan-2-ol, while more polar solvents might stabilize carbocation-like transition states, potentially altering the isomeric ratio.[1]
Q4: How can I effectively purify the final product?
A4: Purification typically involves a multi-step process to remove unreacted starting materials, catalysts, and isomeric byproducts.
-
Aqueous Wash: Neutralize any remaining acid catalyst with a mild base wash, such as a saturated sodium bicarbonate solution.[3]
-
Phase Separation: Separate the organic layer from the aqueous layer.
-
Drying: Dry the organic layer over an anhydrous drying agent like magnesium sulfate or sodium sulfate.
-
Distillation: The final and most critical step is fractional distillation under reduced pressure to separate this compound from the isomeric 1-chloropentan-2-ol and other impurities.[3] Careful control of temperature and pressure is essential due to potentially close boiling points.
Troubleshooting Guide
Problem: The yield of this compound is consistently low.
-
Possible Cause 1: Suboptimal Reaction Temperature.
-
Solution: The optimal temperature for the ring-opening of epoxides is often in the range of 20–40°C.[2] Lower temperatures may lead to an incomplete reaction, while higher temperatures can promote side reactions like elimination to form alkenes. Systematically vary the temperature to find the optimal balance for your specific catalyst and solvent system.
-
-
Possible Cause 2: Inefficient Catalyst Activity.
-
Solution: If using an acid catalyst like HCl, ensure its concentration is sufficient to protonate the epoxide effectively.[2] If using a Lewis acid, ensure it is anhydrous and added carefully, as moisture can deactivate it. Consider screening different Lewis acids to find one that provides better regioselectivity and yield.
-
Problem: The major product isolated is the isomer 1-chloropentan-2-ol.
-
Possible Cause: The reaction is proceeding via a standard Sₙ2 mechanism.
-
Solution: This is the expected outcome under many conditions.[2] To shift the selectivity, you must alter the reaction mechanism. Experiment with adding a Lewis acid catalyst (e.g., AlCl₃, ZnCl₂, TiCl₄) to promote a transition state with more carbocation character at the C-2 position, which would then be attacked by the chloride ion.
-
Problem: Significant formation of alkene byproducts (e.g., pent-1-ene) is detected.
-
Possible Cause: Elimination reaction is competing with nucleophilic substitution.
-
Solution: This is often caused by excessive heat or the use of a strongly basic reagent. Ensure the reaction temperature is not too high. If a base is used in any step, opt for a non-nucleophilic, sterically hindered base to minimize elimination.
-
Problem: The reaction does not proceed to completion.
-
Possible Cause 1: Insufficient reaction time.
-
Solution: Monitor the reaction progress using an appropriate technique (e.g., TLC, GC-MS). Extend the reaction time until the consumption of the limiting reagent (typically the epoxide) plateaus.
-
-
Possible Cause 2: Poor mixing in a heterogeneous reaction.
-
Solution: If any reagents or catalysts are not fully dissolved, increase the stirring rate to ensure the reaction mixture is homogeneous and all reactants are in contact.
-
Data Presentation
Table 1: Comparison of Synthetic Approaches for Chlorohydrin Synthesis
| Starting Material | Reagent/Catalyst | Primary Product(s) | Key Challenge |
| Pentan-1-ol | SOCl₂ or PCl₃ | 1-Chloropentane | Incorrect product class (alkyl halide)[1] |
| 1,2-Epoxypentane | HCl (protic acid) | 1-Chloropentan-2-ol (major), this compound (minor) | Achieving regioselectivity for C-2 attack[2] |
| 1,2-Epoxypentane | Lewis Acid (e.g., AlCl₃) + Chloride Source | Potential for increased ratio of This compound | Optimizing catalyst and conditions[1][2] |
| Pent-1-ene | Hypochlorous Acid (HOCl) | Mixture of 1-Chloropentan-2-ol and this compound | Controlling regioselectivity[1] |
Table 2: Common Chlorinating Agents and Their Primary Applications
| Reagent | Formula | Typical Application |
| Thionyl Chloride | SOCl₂ | Conversion of alcohols to alkyl chlorides[1] |
| Phosphorus Trichloride | PCl₃ | Conversion of primary/secondary alcohols to alkyl chlorides[1] |
| Hydrochloric Acid | HCl | Nucleophilic source of chloride for epoxide ring-opening[2] |
| N-Chlorosuccinimide | NCS | Electrophilic chlorination of alkenes, alkynes, and aromatics |
| Oxalyl Chloride | (COCl)₂ | Deoxychlorination[4] |
Experimental Protocols
Protocol: Synthesis of this compound via Lewis Acid-Catalyzed Ring-Opening of 1,2-Epoxypentane
Disclaimer: This is a representative protocol designed to optimize for the desired product. Actual conditions may require further optimization.
-
Reaction Setup: In a three-necked, round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer under an inert atmosphere (e.g., nitrogen or argon), add a solution of anhydrous lithium chloride (LiCl) in tetrahydrofuran (THF). Cool the mixture to 0°C in an ice bath.
-
Catalyst Addition: Slowly add a solution of a Lewis acid (e.g., aluminum chloride, AlCl₃) in THF to the stirred mixture, maintaining the temperature at 0°C.
-
Substrate Addition: Add 1,2-epoxypentane dropwise to the reaction mixture over 30-60 minutes. Ensure the internal temperature does not rise significantly.
-
Reaction: Allow the mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by GC-MS to check for the consumption of the epoxide and the ratio of the two chlorohydrin isomers.
-
Quenching: Once the reaction is complete, cool the flask back to 0°C and slowly quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether.
-
Washing & Drying: Combine the organic layers and wash them with brine. Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter off the drying agent and concentrate the solvent using a rotary evaporator. Purify the resulting crude oil by fractional distillation under reduced pressure to isolate this compound.
Visualizations
Caption: Regioselectivity in the synthesis of this compound.
Caption: General experimental workflow for synthesis and purification.
Caption: Troubleshooting decision tree for synthesis optimization.
References
Technical Support Center: Synthesis of 2-Chloropentan-1-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-Chloropentan-1-ol synthesis.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis of this compound.
Q1: My reaction yield is very low. What are the potential causes and how can I improve it?
A1: Low yields in this compound synthesis can stem from several factors. A systematic approach to troubleshooting is recommended:
-
Sub-optimal Reaction Conditions: The reaction temperature, time, and concentration of reactants are critical. Ensure you are following a validated protocol. If the reaction is sluggish, consider a modest increase in temperature, but be aware that this may also promote side reactions.
-
Reagent Quality: The purity of your starting materials and reagents is crucial. Use freshly distilled or high-purity reagents whenever possible. The activity of chlorinating agents can degrade over time.
-
Product Loss During Workup: this compound has some water solubility. During aqueous workup, your product may be partitioning into the aqueous layer. To mitigate this, saturate the aqueous layer with a salt like sodium chloride before extraction. Additionally, ensure you perform multiple extractions with an appropriate organic solvent.
-
Product Volatility: While not extremely volatile, some product may be lost during solvent removal under high vacuum. Use a well-chilled trap and avoid excessive vacuum or heat during rotary evaporation.
-
Incomplete Reaction: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If the reaction has stalled, it may be due to deactivated reagents or insufficient reaction time.
Q2: I am getting the wrong isomer, primarily 1-chloropentan-2-ol. Why is this happening and how can I favor the formation of this compound?
A2: The formation of the incorrect regioisomer is a common challenge in this synthesis, particularly when starting from an alkene or an epoxide.
-
Synthesis from Pent-1-ene: The addition of a hypohalous acid (like HOCl) to pent-1-ene typically follows Markovnikov's rule. This means the electrophilic chlorine atom will add to the carbon with more hydrogen atoms (C1), leading to a carbocation intermediate at C2. The subsequent attack by the hydroxyl group will result in the formation of 1-chloropentan-2-ol. To obtain this compound from an alkene, a different starting material or a more complex, multi-step synthesis would be necessary.
-
Synthesis from 1,2-Epoxypentane: The ring-opening of 1,2-epoxypentane is highly dependent on the reaction conditions.
-
Acid-Catalyzed, SN1-like Conditions: In aqueous, acidic media, the reaction can proceed through a mechanism with significant carbocation character. The nucleophile (chloride) will preferentially attack the more substituted carbon (C2), which would lead to 1-chloropentan-2-ol.
-
SN2-like Conditions: To favor the formation of this compound, you need to promote nucleophilic attack at the less sterically hindered carbon (C1). This is typically achieved under SN2-like conditions. Using a non-polar solvent can favor this pathway.[1] Additionally, employing a milder, neutral chlorinating agent system, such as trihaloisocyanuric acid and triphenylphosphine in acetonitrile, can promote regioselective attack at the less substituted carbon.
-
Q3: My final product is contaminated with alkene byproducts. How can I prevent their formation?
A3: The formation of pent-1-ene or pent-2-ene is likely due to elimination side reactions.[1] This can be minimized by:
-
Controlling Temperature: Higher reaction temperatures can favor elimination over substitution. Try running the reaction at a lower temperature.
-
Avoiding Strong Bases: If your reaction conditions or workup involve a strong base, this can promote E2 elimination. Use a mild base, such as sodium bicarbonate, for neutralization steps.
Q4: What is the best method for purifying this compound?
A4: Purification of this compound typically involves a combination of techniques:
-
Aqueous Workup: After the reaction is complete, a standard aqueous workup is necessary to remove water-soluble reagents and byproducts. This usually involves washing the organic layer with water, a mild base (e.g., sodium bicarbonate solution) to neutralize any acid, and brine to reduce the solubility of the product in any remaining aqueous phase.
-
Distillation: For larger quantities and to remove non-isomeric impurities, vacuum distillation can be an effective purification method.[2]
-
Column Chromatography: To separate this compound from its isomer, 1-chloropentan-2-ol, column chromatography on silica gel is likely the most effective method due to the different polarities of the primary and secondary alcohols.
Data on Factors Influencing Regioselectivity
The regioselectivity of the ring-opening of 1,2-epoxypentane is a critical factor in the synthesis of this compound. The following table summarizes how different conditions can influence the product distribution.
| Starting Material | Reagent/Catalyst | Solvent | Predominant Mechanism | Major Product |
| 1,2-Epoxypentane | HCl | Aqueous | SN1-like | 1-Chloropentan-2-ol |
| 1,2-Epoxypentane | Lewis Acid (e.g., AlCl₃) | Non-polar | SN2-like | This compound |
| 1,2-Epoxypentane | Trichloroisocyanuric acid / PPh₃ | Acetonitrile | SN2 | This compound |
This table is a qualitative guide based on established principles of epoxide ring-opening reactions. Actual yields and isomer ratios will vary with specific experimental conditions.[1]
Experimental Protocols
Representative Protocol: Synthesis of this compound from 1,2-Epoxypentane
This protocol aims to favor the formation of this compound by promoting SN2 attack at the less substituted carbon of the epoxide.
Materials:
-
1,2-Epoxypentane
-
Trichloroisocyanuric acid (TCCA)
-
Triphenylphosphine (PPh₃)
-
Acetonitrile (anhydrous)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve triphenylphosphine (1.1 equivalents) in anhydrous acetonitrile.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trichloroisocyanuric acid (1.0 equivalent) in portions to the stirred solution.
-
To this mixture, add 1,2-epoxypentane (1.0 equivalent) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir until TLC or GC analysis indicates the consumption of the starting epoxide.
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract three times with diethyl ether.
-
Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the solvent in vacuo to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to separate the desired this compound from byproducts and any isomeric 1-chloropentan-2-ol.
Visualizations
Synthetic Pathways to Chloropentanol Isomers
Caption: Synthetic routes to chloropentanol isomers.
Troubleshooting Workflow for Low Yield
Caption: Logical workflow for troubleshooting low reaction yield.
References
SN1 versus SN2 pathways in 2-Chloropentan-1-ol reactions
Technical Support Center: 2-Chloropentan-1-ol Reactions
Welcome to the technical support center for experiments involving this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of its SN1 and SN2 reaction pathways.
Frequently Asked Questions (FAQs)
Q1: My reaction with this compound is resulting in a mixture of substitution products. How can I favor either the SN1 or SN2 pathway?
A: this compound is a secondary alkyl halide, which allows it to react via both SN1 and SN2 mechanisms.[1] To favor one pathway over the other, you must carefully control the reaction conditions. The key factors are the nucleophile, the solvent, and the temperature.[2][3]
-
To Favor the SN2 Pathway: Use a strong, non-bulky nucleophile (e.g., CN⁻, I⁻, RS⁻) in high concentration. The reaction should be conducted in a polar aprotic solvent (e.g., Acetone, DMSO, DMF) which solvates the cation but not the nucleophile, enhancing its reactivity.[3][4] Lower temperatures generally favor SN2 reactions.[3]
-
To Favor the SN1 Pathway: Use a weak nucleophile, which is often the solvent itself (solvolysis), such as H₂O or an alcohol (e.g., ethanol). The reaction should be performed in a polar protic solvent (e.g., water, ethanol, methanol) that can stabilize the carbocation intermediate through hydrogen bonding.[4][5] Higher temperatures can also favor the SN1 pathway.[3]
Data Presentation: Influencing Factors on Reaction Pathways
| Factor | Favors SN2 Pathway | Favors SN1 Pathway | Rationale |
| Substrate | Methyl > Primary > Secondary | Tertiary > Secondary | SN2 is sensitive to steric hindrance; SN1 depends on carbocation stability.[6][7] |
| Nucleophile | Strong, high concentration (e.g., I⁻, RS⁻, CN⁻) | Weak (e.g., H₂O, ROH) | SN2 rate is dependent on the nucleophile concentration; SN1 is not.[5] |
| Solvent | Polar Aprotic (e.g., Acetone, DMSO, DMF) | Polar Protic (e.g., H₂O, ROH) | Polar protic solvents stabilize the carbocation intermediate in SN1. Polar aprotic solvents enhance the strength of the nucleophile for SN2.[4][8] |
| Leaving Group | Good (e.g., I⁻ > Br⁻ > Cl⁻) | Good (e.g., I⁻ > Br⁻ > Cl⁻) | Both reactions are facilitated by a good, stable leaving group.[9] |
| Temperature | Lower Temperatures | Higher Temperatures | Higher temperatures provide the energy needed for the higher activation energy of the carbocation formation step in SN1.[3] |
Q2: I am observing the formation of 1,2-epoxypentane as a major byproduct. Why is this happening and how can I prevent it?
A: The formation of 1,2-epoxypentane occurs through an intramolecular Williamson ether synthesis.[10][11] this compound contains both a nucleophile (the hydroxyl group) and an electrophilic center with a leaving group (the C-Cl bond) in the same molecule. In the presence of a base, the hydroxyl group is deprotonated to form an alkoxide. This alkoxide then acts as an internal nucleophile, attacking the adjacent carbon bearing the chlorine atom in an intramolecular SN2 reaction to form the cyclic ether (epoxide).[12][13]
-
To Promote this Pathway: Use a strong, non-nucleophilic base (e.g., NaH) to deprotonate the alcohol without competing in an intermolecular substitution.
-
To Prevent this Pathway: Run the reaction under acidic or neutral conditions. This keeps the hydroxyl group protonated and non-nucleophilic, preventing the intramolecular attack. If a base is required for your desired intermolecular reaction, use your primary nucleophile in a large excess to outcompete the intramolecular reaction.
Experimental Protocols: Intramolecular Williamson Ether Synthesis of 1,2-Epoxypentane
-
Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., Nitrogen or Argon), dissolve this compound in an anhydrous aprotic solvent like THF.
-
Deprotonation: Add a strong base, such as sodium hydride (NaH), portion-wise to the solution at 0 °C. Allow the mixture to stir for 30 minutes to ensure complete formation of the alkoxide.
-
Reaction: Slowly warm the reaction mixture to room temperature and then heat to reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup: Once the reaction is complete, cool the mixture to 0 °C and cautiously quench the excess NaH with water. Extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by distillation.
Visualization: Intramolecular Epoxide Formation
Caption: Intramolecular Williamson ether synthesis pathway.
Troubleshooting Guides
Problem: The reaction rate is extremely slow.
-
Possible Cause 1: Poor Leaving Group. While chloride is a decent leaving group, its departure can be slow.
-
Solution: Convert the hydroxyl group to a better leaving group like a tosylate (-OTs) or mesylate (-OMs) if the reaction involves substituting the -OH group. If substituting the -Cl, consider if a substrate with a better leaving group (like -Br or -I) is available.
-
-
Possible Cause 2: Weak Nucleophile (for SN2). The rate of an SN2 reaction is directly proportional to the concentration and strength of the nucleophile.
-
Solution: Increase the concentration of the nucleophile. If possible, switch to a stronger nucleophile. Ensure your solvent is polar aprotic to maximize nucleophile effectiveness.
-
-
Possible Cause 3: Inappropriate Solvent. The solvent plays a critical role in stabilizing intermediates and solvating reactants.
-
Solution: For SN2, ensure you are using a polar aprotic solvent (DMSO, DMF). For SN1, a polar protic solvent (H₂O, EtOH) is required to stabilize the carbocation. Using the wrong solvent type can drastically slow the reaction.
-
Mandatory Visualizations
SN1 Reaction Pathway
Caption: The two-step SN1 mechanism involving a carbocation intermediate.
SN2 Reaction Pathway
Caption: The one-step concerted SN2 mechanism with backside attack.
Troubleshooting Logic Flow
Caption: A logical workflow for troubleshooting common experimental issues.
References
- 1. This compound | 139364-99-1 | Benchchem [benchchem.com]
- 2. quora.com [quora.com]
- 3. scribd.com [scribd.com]
- 4. brainly.in [brainly.in]
- 5. SN1 versus SN2 Reactions, Factors Affecting SN1 and SN2 Reactions | Pharmaguideline [pharmaguideline.com]
- 6. youtube.com [youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Khan Academy [khanacademy.org]
- 9. m.youtube.com [m.youtube.com]
- 10. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. m.youtube.com [m.youtube.com]
Minimizing elimination byproducts in 2-Chloropentan-1-ol reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing elimination byproducts during reactions with 2-chloropentan-1-ol.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound, focusing on maximizing the yield of desired substitution products while minimizing the formation of elimination byproducts.
Issue 1: High Yield of Elimination Byproducts (Pentenols)
Symptoms:
-
Low yield of the desired substitution product.
-
Presence of significant amounts of 1-penten-1-ol and/or 2-penten-1-ol in the product mixture, confirmed by GC-MS or NMR analysis.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Strongly Basic Nucleophile/Reagent | Use a less basic nucleophile. For example, if using sodium methoxide, consider switching to sodium azide or sodium cyanide, which are good nucleophiles but weaker bases. |
| High Reaction Temperature | Lower the reaction temperature. Elimination reactions have a higher activation energy than substitution reactions and are therefore more favored at elevated temperatures.[1] |
| Inappropriate Solvent Choice | For SN2 reactions, use a polar aprotic solvent such as DMSO, DMF, or acetone. These solvents solvate the cation of the nucleophilic salt but not the anion, increasing the nucleophile's reactivity for substitution.[2] |
| Sterically Hindered Nucleophile/Base | Employ a smaller, less sterically hindered nucleophile. Bulky bases, such as potassium tert-butoxide, strongly favor elimination.[3] |
Experimental Protocol: Minimizing Elimination with a Weakly Basic Nucleophile (e.g., Sodium Azide)
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve this compound (1 equivalent) in anhydrous DMF.
-
Reagent Addition: Add sodium azide (1.2 equivalents) to the solution.
-
Reaction Conditions: Stir the mixture at room temperature (20-25°C) and monitor the reaction progress by TLC or GC.
-
Workup: Once the reaction is complete, pour the mixture into water and extract with diethyl ether. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the resulting azido-alcohol by column chromatography on silica gel.
Issue 2: Low Conversion of this compound
Symptoms:
-
A significant amount of starting material remains after the expected reaction time.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Insufficient Reaction Time or Temperature | While high temperatures can favor elimination, a moderate increase in temperature or prolonged reaction time may be necessary for complete conversion, especially with weak nucleophiles. Monitor the reaction closely to find the optimal balance. |
| Poor Nucleophile | If using a very weak nucleophile, consider using a catalyst to enhance its reactivity. For example, the addition of a catalytic amount of sodium iodide can promote the reaction of an alkyl chloride with another nucleophile via the more reactive iodo intermediate (Finkelstein reaction). |
| Deactivation of Nucleophile | Ensure all reagents and solvents are anhydrous, as water can protonate and deactivate anionic nucleophiles. |
Issue 3: Formation of an Epoxide Impurity
Symptoms:
-
Presence of a product with a mass corresponding to pentene oxide in the product mixture.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Intramolecular SN2 Reaction | The hydroxyl group of this compound can act as an internal nucleophile, especially in the presence of a base, leading to the formation of 2-propyloxirane.[4] |
| Basic Reaction Conditions | To avoid epoxide formation, perform the substitution under neutral or acidic conditions if the nucleophile is stable under these conditions. Alternatively, protect the hydroxyl group as an ether or ester before carrying out the substitution reaction. |
Frequently Asked Questions (FAQs)
Q1: What are the main competing reactions for this compound?
A1: this compound is a secondary alkyl chloride, so it can undergo both nucleophilic substitution (SN1 and SN2) and elimination (E1 and E2) reactions. The primary alcohol functional group can also influence reactivity.[5] The main competition is typically between the SN2 and E2 pathways.
Q2: How can I favor the SN2 pathway over the E2 pathway?
A2: To favor the SN2 pathway, you should use a good nucleophile that is a weak base (e.g., N3-, CN-, RS-), a polar aprotic solvent (e.g., DMSO, DMF), and a lower reaction temperature.[2]
Q3: What are the expected elimination byproducts?
A3: The major elimination byproduct, according to Zaitsev's rule, is expected to be the more substituted alkene, which would be pent-2-en-1-ol. The less substituted product, pent-1-en-1-ol, may also be formed, especially when using a sterically hindered base.[6]
Q4: Can the hydroxyl group of this compound interfere with the substitution reaction?
A4: Yes. Under basic conditions, the hydroxyl group can be deprotonated to form an alkoxide, which can act as an internal nucleophile to form an epoxide (2-propyloxirane) via an intramolecular SN2 reaction.[4] This can be a significant side reaction. Protecting the hydroxyl group before the substitution reaction can prevent this.
Q5: What is a good starting point for optimizing a substitution reaction with this compound?
A5: A good starting point is to use a weakly basic, good nucleophile (like sodium azide), a polar aprotic solvent (like DMF), and to run the reaction at room temperature. Monitor the reaction by TLC or GC to track the consumption of the starting material and the formation of products. If the reaction is slow, a slight increase in temperature can be considered, but be mindful that this may also increase the rate of elimination.
Visualizing Reaction Pathways and Workflows
Diagram 1: Competing SN2 and E2 Pathways
Caption: Competing SN2 and E2 reaction pathways for this compound.
Diagram 2: Experimental Workflow for Minimizing Elimination
Caption: A logical workflow for troubleshooting and minimizing elimination byproducts.
Diagram 3: Intramolecular Cyclization (Epoxide Formation)
Caption: Pathway for the formation of an epoxide byproduct from this compound.
References
- 1. m.youtube.com [m.youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. (2S)-2-chloropentan-1-ol | C5H11ClO | CID 87787526 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1-Chloropentan-2-ol | 17658-32-1 | Benchchem [benchchem.com]
- 6. This compound | 139364-99-1 | Benchchem [benchchem.com]
Troubleshooting low yield in the preparation of 2-Chloropentan-1-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 2-chloropentan-1-ol. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guides
Low yield in the preparation of this compound is a common issue, often stemming from a lack of regioselectivity in the reaction, leading to the formation of the isomeric byproduct, 1-chloropentan-2-ol. The choice of starting material and reaction conditions are critical in directing the synthesis towards the desired product.
Issue 1: Low Yield and Formation of Isomeric Byproducts in the Synthesis from Pent-1-ene
The addition of a chlorine and a hydroxyl group across the double bond of pent-1-ene can result in two regioisomers: this compound (the desired product) and 1-chloropentan-2-ol. The ratio of these products is highly dependent on the reaction mechanism.
dot
Caption: Troubleshooting workflow for low yield from pent-1-ene.
FAQs:
-
Q: My reaction with pent-1-ene and chlorine water yields almost exclusively 1-chloropentan-2-ol. Why is this happening? A: This is the expected outcome of a classic Markovnikov addition. The reaction proceeds through a more stable secondary carbocation at the C2 position, leading to the nucleophilic attack of water at this site and the addition of chlorine to the C1 position.
-
Q: How can I favor the formation of this compound? A: To achieve anti-Markovnikov addition, you should employ a reagent system that avoids the formation of a stable carbocation and instead proceeds through a halonium ion intermediate. The use of N-chlorosuccinimide (NCS) or tert-butyl hypochlorite (t-BuOCl) in the presence of water can favor the formation of this compound. The bulky nature of the chlorinating agent can also sterically hinder the attack at the more substituted carbon.
-
Q: What are the optimal reaction conditions to maximize the yield of this compound from pent-1-ene? A: Low temperatures, typically between -10 °C and 0 °C, are recommended to enhance the selectivity of the reaction. The slow addition of the chlorinating agent to a solution of pent-1-ene in an aqueous solvent system is also crucial.
| Reagent System | Predominant Product | Expected Yield of this compound |
| Cl₂ in H₂O | 1-Chloropentan-2-ol | Low |
| NCS in H₂O | This compound | Moderate to High |
| t-BuOCl in H₂O | This compound | Moderate to High |
Issue 2: Incorrect Regioisomer from the Ring-Opening of 1,2-Epoxypentane
The ring-opening of an epoxide can be catalyzed by either acid or base, and the choice of catalyst determines the regiochemical outcome.
dot
Caption: Logic for obtaining the correct isomer from 1,2-epoxypentane.
FAQs:
-
Q: I treated 1,2-epoxypentane with hydrochloric acid and obtained 1-chloropentan-2-ol. What went wrong? A: Under acidic conditions, the epoxide oxygen is protonated, and the ring-opening proceeds via an SN1-like mechanism. The nucleophile (chloride ion) preferentially attacks the more substituted carbon (C2), which can better stabilize the partial positive charge in the transition state. This leads to the formation of 1-chloropentan-2-ol.[1][2]
-
Q: How can I synthesize this compound from 1,2-epoxypentane? A: To favor the formation of this compound, you should use basic or neutral conditions. This will promote an SN2 mechanism where the nucleophile attacks the less sterically hindered carbon (C1). Using a chloride source like lithium chloride in a polar aprotic solvent (e.g., THF or DMF) can facilitate this reaction.
| Condition | Predominant Product | Mechanism |
| Acidic (e.g., HCl) | 1-Chloropentan-2-ol | SN1-like |
| Basic/Neutral (e.g., LiCl) | This compound | SN2 |
Issue 3: Difficulty in Separating this compound from 1-Chloropentan-2-ol
The two isomers have very similar molecular weights and polarities, which can make their separation challenging.
FAQs:
-
Q: Can I separate the two isomers by fractional distillation? A: Separation by fractional distillation is challenging due to the likely small difference in their boiling points. While the exact boiling points are not readily available in the literature, structurally similar isomers often have very close boiling points. Effective separation would require a highly efficient fractional distillation column.
-
Q: Is column chromatography a viable method for separation? A: Yes, column chromatography is a more effective method for separating these isomers. Due to the different steric environments of the hydroxyl and chloro groups, they will interact differently with the stationary phase (e.g., silica gel). A careful selection of the eluent system, typically a mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate or diethyl ether), will be necessary to achieve good separation. Monitoring the fractions by thin-layer chromatography (TLC) or gas chromatography (GC) is essential.
Experimental Protocols
Synthesis of this compound from Pent-1-ene using NCS
This protocol is designed to favor the anti-Markovnikov addition of HOCl to pent-1-ene.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve pent-1-ene (1 equivalent) in a 1:1 mixture of acetone and water.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Addition of NCS: Slowly add a solution of N-chlorosuccinimide (1.1 equivalents) in the same solvent mixture to the reaction flask over a period of 1-2 hours, ensuring the temperature remains below 5 °C.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or GC analysis.
-
Workup: Once the reaction is complete, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extraction: Extract the aqueous layer with diethyl ether or dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to separate the isomers.
Synthesis of this compound from 1,2-Epoxypentane using LiCl
This protocol promotes the SN2 ring-opening of the epoxide.
-
Reaction Setup: In a round-bottom flask, dissolve 1,2-epoxypentane (1 equivalent) and lithium chloride (1.5 equivalents) in anhydrous tetrahydrofuran (THF).
-
Heating: Heat the reaction mixture to reflux and maintain for 12-24 hours.
-
Reaction Monitoring: Monitor the reaction by TLC or GC.
-
Workup: After cooling to room temperature, pour the reaction mixture into water.
-
Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purification: Purify the residue by column chromatography as described in the previous protocol.
References
Purification challenges of 2-Chloropentan-1-ol from reaction mixtures
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of 2-Chloropentan-1-ol from complex reaction mixtures.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound.
Question: My post-reaction analysis (GC/NMR) shows multiple unexpected peaks. How can I identify the impurities?
Answer: The presence of multiple peaks indicates a mixture of compounds. The primary impurities are often isomers of this compound, unreacted starting materials, or byproducts from side reactions.
-
Isomeric Impurities: The synthesis of this compound can often lead to the formation of various positional isomers, where the chlorine and hydroxyl groups are located at different positions on the pentane backbone.[1] Common isomers include 1-Chloropentan-2-ol, 3-Chloropentan-1-ol, 4-Chloropentan-1-ol, and 5-Chloropentan-1-ol.[1][2]
-
Starting Materials: Depending on the synthetic route, residual starting materials like pentan-1-ol or pent-1-ene could be present.
-
Reagent-derived Impurities: Reagents used in the synthesis, such as thionyl chloride or phosphorus trichloride, can lead to byproducts if not completely removed during the work-up.[1]
-
Side-reaction Products: Elimination reactions can produce pentenes, while over-oxidation could lead to the corresponding aldehyde or carboxylic acid.
To identify these impurities, a combination of analytical techniques is recommended:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful tool for separating volatile compounds and identifying them based on their mass fragmentation patterns.[1] You can compare the mass spectra of the impurity peaks with known spectra of potential isomers and byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can help elucidate the structure of the impurities. The chemical shifts and coupling patterns will differ for each isomer.
-
Infrared (IR) Spectroscopy: Can confirm the presence of hydroxyl (-OH) and C-Cl functional groups, though it may not distinguish well between isomers.[2]
Question: I am struggling to separate this compound from its isomers using fractional distillation. What can I do?
Answer: The boiling points of positional isomers are often very close, making separation by distillation challenging.
-
Check Boiling Points: First, confirm the boiling points of the expected isomers (see Table 1). If the difference is less than 20-30 °C, standard fractional distillation may be inefficient.
-
Use a High-Efficiency Column: Employ a fractionating column with a high number of theoretical plates (e.g., a Vigreux, packed, or spinning band column).
-
Optimize Distillation Parameters: Conduct the distillation under reduced pressure (vacuum distillation) to lower the boiling points and minimize potential thermal decomposition.[3] Maintain a slow and steady distillation rate.
-
Consider Alternative Techniques: If distillation proves ineffective, chromatographic methods are the recommended alternative.[4]
Question: My column chromatography is resulting in poor separation of the desired product. What parameters can I adjust?
Answer: Poor separation in column chromatography can be due to several factors. Here are some parameters to optimize:
-
Stationary Phase: For normal-phase chromatography, silica gel is the most common choice.[4] The polarity of this compound suggests that silica gel should be effective.
-
Mobile Phase (Eluent): The choice of eluent is critical. Start with a non-polar solvent like hexane or heptane and gradually increase the polarity by adding a more polar solvent like ethyl acetate or diethyl ether. A typical starting point could be a 95:5 or 90:10 mixture of hexane:ethyl acetate. Use thin-layer chromatography (TLC) to determine the optimal solvent system before running the column.
-
Column Dimensions: Use a long, thin column for difficult separations to increase the number of theoretical plates.
-
Loading: Do not overload the column. The amount of crude material should be appropriate for the column size.
-
Flow Rate: A slower flow rate generally results in better separation.[5]
Question: I am experiencing low product yield after the purification process. What are the potential causes?
Answer: Product loss can occur at various stages of purification.
-
During Extraction/Work-up: Ensure the pH of the aqueous layer is appropriate to keep your product in the organic phase. Perform multiple extractions with smaller volumes of solvent for better recovery. Emulsions can also trap the product; these can sometimes be broken by adding brine.
-
During Distillation: Product can be lost if the distillation is carried out too quickly or at too high a temperature, leading to decomposition. Ensure all joints in the distillation apparatus are well-sealed to prevent loss of vapor.
-
During Chromatography: The product may be strongly adsorbed onto the stationary phase. If this is suspected, try using a more polar eluent to wash the column after the initial separation. Also, ensure complete elution of the product by monitoring the fractions using TLC or GC.
Frequently Asked Questions (FAQs)
What are the key physical properties of this compound and its common isomers?
The physical properties are crucial for planning purification strategies. Below is a summary of key data.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| This compound | C₅H₁₁ClO | 122.59 | Not specified, estimated ~160-170 |
| 1-Chloropentan-2-ol | C₅H₁₁ClO | 122.59 | Not specified, estimated ~160-170 |
| 5-Chloropentan-2-ol | C₅H₁₁ClO | 122.59 | Not specified, estimated ~175-185 |
| 4-Chloropentan-1-ol | C₅H₁₁ClO | 122.59 | Not specified, estimated ~170-180 |
| 1-Chloropentane | C₅H₁₁Cl | 106.59 | 107.8 |
| Pentan-1-ol | C₅H₁₂O | 88.15 | 137-139 |
| Note: Experimental boiling points for all chloropentanol isomers are not readily available in the provided search results. Estimates are based on structural similarity and boiling point trends.[6][7][8][9] |
What is the most effective general method for purifying this compound?
A multi-step approach is typically the most effective:
-
Aqueous Work-up: Neutralize the reaction mixture and wash with water and/or brine to remove water-soluble impurities and salts.[3]
-
Solvent Removal: Use a rotary evaporator to remove the bulk of the extraction solvent.
-
Chromatography or Distillation:
-
Flash Column Chromatography: This is often the preferred method for removing isomers and other non-volatile impurities due to its high resolving power.[10]
-
Vacuum Distillation: This can be effective for removing impurities with significantly different boiling points, such as residual solvents or less volatile byproducts.[3][11]
-
How can I assess the final purity of my this compound?
Purity assessment should be performed using high-resolution analytical techniques:
-
Gas Chromatography (GC): A pure sample should show a single major peak. The area of this peak relative to the total area of all peaks can be used to quantify purity.
-
Quantitative NMR (qNMR): This technique can be used to determine the purity of a sample by integrating the signals of the compound against a known internal standard.
-
Elemental Analysis: This provides the percentage composition of elements (C, H, Cl) in the sample, which can be compared to the theoretical values.
What safety precautions should be taken during the purification of this compound?
Halogenated organic compounds should be handled with care.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of vapors.
-
Waste Disposal: Dispose of all chemical waste according to your institution's safety guidelines. Chlorinated waste should be segregated.
Experimental Protocols
Protocol 1: General Aqueous Work-up and Extraction
-
Transfer the reaction mixture to a separatory funnel.
-
If the reaction was conducted in an acidic or basic medium, carefully neutralize it by washing with a saturated sodium bicarbonate solution (for acidic mixtures) or dilute HCl (for basic mixtures). Check the pH of the aqueous layer with pH paper.
-
Wash the organic layer sequentially with water (2 x 50 mL for a ~100 mL reaction volume) and then with brine (1 x 50 mL) to remove residual water.
-
Separate the organic layer and dry it over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Filter off the drying agent and concentrate the organic solution using a rotary evaporator.
Protocol 2: Flash Column Chromatography
-
Prepare the Column: Select an appropriately sized column and pack it with silica gel as a slurry in the initial, least polar eluent.
-
Prepare the Sample: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, adsorb the crude product onto a small amount of silica gel.
-
Load the Sample: Carefully load the prepared sample onto the top of the silica gel bed.
-
Elute: Begin eluting with the chosen solvent system, gradually increasing the polarity if necessary to move the desired compound down the column.
-
Collect Fractions: Collect fractions and analyze them by TLC or GC to identify those containing the pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator.
Visualizations
Caption: General experimental workflow for the synthesis and purification of this compound.
Caption: Decision tree for troubleshooting the purification of an impure product.
References
- 1. This compound | 139364-99-1 | Benchchem [benchchem.com]
- 2. 5-Chloropentan-2-ol | 15146-94-8 | Benchchem [benchchem.com]
- 3. 2-CHLOROPENTANE synthesis - chemicalbook [chemicalbook.com]
- 4. pharmacy180.com [pharmacy180.com]
- 5. research.utwente.nl [research.utwente.nl]
- 6. This compound | C5H11ClO | CID 17802878 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Page loading... [wap.guidechem.com]
- 8. 1-Chloropentan-2-ol | 17658-32-1 | SAA65832 | Biosynth [biosynth.com]
- 9. 5-Chloropentan-2-ol | C5H11ClO | CID 3649141 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. moravek.com [moravek.com]
- 11. EP0380783A2 - Method for the preparation of 5-chloro-pentan-2-one - Google Patents [patents.google.com]
Temperature optimization for the synthesis of 2-Chloropentan-1-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful synthesis of 2-Chloropentan-1-ol.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly when following a proposed protocol involving the chlorination of pentane-1,2-diol with thionyl chloride.
| Issue | Possible Cause(s) | Recommended Action(s) |
| Low to No Product Formation | 1. Inactive or decomposed thionyl chloride. 2. Reaction temperature too low. 3. Insufficient reaction time. 4. Presence of moisture in reagents or glassware. | 1. Use a fresh, unopened bottle of thionyl chloride or distill the existing stock. 2. Slowly increase the reaction temperature in small increments (e.g., 5 °C) and monitor the reaction progress by TLC or GC. 3. Extend the reaction time, monitoring periodically. 4. Ensure all glassware is oven-dried and reagents are anhydrous. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Formation of Multiple Products (Low Selectivity) | 1. Reaction temperature too high, leading to side reactions such as elimination or formation of isomeric products.[1] 2. Incorrect stoichiometry of reagents. | 1. Lower the reaction temperature. Consider dropwise addition of thionyl chloride at a controlled, low temperature (e.g., 0-5 °C). 2. Carefully re-evaluate the molar ratios of the reactants. |
| Presence of Dichlorinated Byproducts | 1. Excess of thionyl chloride. 2. Reaction temperature too high. | 1. Use a stoichiometric amount or a slight excess of thionyl chloride. 2. Maintain a lower reaction temperature throughout the addition and reaction period. |
| Formation of Polymeric Material | 1. Reaction temperature is excessively high, promoting intermolecular side reactions. | 1. Immediately lower the reaction temperature. 2. Ensure efficient stirring to prevent localized overheating. |
| Difficulties in Product Isolation/Purification | 1. Incomplete reaction leading to a complex mixture. 2. Formation of emulsions during aqueous workup. | 1. Monitor the reaction to completion before initiating workup. 2. Add a small amount of brine to the aqueous layer to break up emulsions. 3. If purification by distillation is problematic due to close boiling points of isomers, consider column chromatography. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for the synthesis of this compound from pentane-1,2-diol and thionyl chloride?
A1: The optimal temperature for this reaction requires careful control to balance reaction rate and selectivity. While a specific, universally optimized temperature is not well-documented in the literature for this exact transformation, a two-stage temperature profile is recommended based on analogous reactions.[2] Initially, the dropwise addition of thionyl chloride to a solution of pentane-1,2-diol should be carried out at a low temperature, typically between 0 °C and 5 °C , to control the initial exothermic reaction and minimize the formation of byproducts.[2] After the addition is complete, the reaction mixture can be allowed to slowly warm to room temperature or gently heated to a moderate temperature, for instance, 40-50 °C , to ensure the reaction proceeds to completion. It is crucial to monitor the reaction progress using an appropriate analytical technique like TLC or GC to determine the optimal reaction time at this temperature.
Q2: What are the common side reactions to be aware of, and how can they be minimized?
A2: Common side reactions include the formation of isomeric chlorohydrins (e.g., 1-chloropentan-2-ol), dichlorinated products, and elimination products.[1] Temperature control is a critical factor in minimizing these side reactions.[3] Maintaining a low temperature during the addition of the chlorinating agent helps to improve regioselectivity. Using the correct stoichiometry of reagents is also crucial to avoid the formation of dichlorinated byproducts.
Q3: How can I monitor the progress of the reaction?
A3: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). For TLC, a sample of the reaction mixture can be spotted on a TLC plate and eluted with an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate). The disappearance of the starting material (pentane-1,2-diol) and the appearance of the product spot will indicate the reaction's progress. GC analysis can provide a more quantitative assessment of the conversion of the starting material and the formation of the product and any byproducts.
Q4: What is the recommended purification method for this compound?
A4: After the reaction is complete, a standard aqueous workup is typically performed to remove any unreacted thionyl chloride and other water-soluble impurities. The crude product can then be purified by vacuum distillation. Given the potential for the presence of isomeric byproducts with close boiling points, fractional distillation may be necessary to achieve high purity. Alternatively, column chromatography on silica gel can be an effective method for separating the desired product from isomers and other impurities.
Experimental Protocols
The following is a proposed experimental protocol for the synthesis of this compound from pentane-1,2-diol using thionyl chloride. This protocol is based on general procedures for the conversion of diols to chlorohydrins and should be optimized for specific laboratory conditions.
Materials:
-
Pentane-1,2-diol
-
Thionyl chloride (SOCl₂)
-
Pyridine (optional, as a base)
-
Dichloromethane (DCM, anhydrous)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve pentane-1,2-diol in anhydrous dichloromethane. If using a base, add pyridine to the solution.
-
Cooling: Cool the reaction mixture to 0-5 °C using an ice bath.
-
Reagent Addition: Add thionyl chloride dropwise to the stirred solution via the dropping funnel over a period of 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional hour. Then, let the mixture slowly warm to room temperature and continue stirring for 2-4 hours, or until TLC/GC analysis indicates the consumption of the starting material. Gentle heating to 40-50 °C may be required to drive the reaction to completion.
-
Quenching: Carefully quench the reaction by slowly adding it to a stirred, ice-cold saturated solution of sodium bicarbonate to neutralize any excess thionyl chloride and acid.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by vacuum distillation or column chromatography.
Data Presentation
Table 1: Proposed Temperature Parameters for Synthesis
| Stage | Parameter | Recommended Value | Rationale |
| Reagent Addition | Temperature | 0 - 5 °C | To control the initial exothermic reaction and enhance selectivity. |
| Reaction | Temperature | 20 - 50 °C | To ensure the reaction proceeds to completion at a reasonable rate. |
| Reaction | Time | 2 - 6 hours | To allow for complete conversion of the starting material. |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low product yield.
References
Validation & Comparative
Navigating the Analysis of 2-Chloropentan-1-ol Reaction Products: A Comparative Guide to GC-MS and Alternative Methods
For researchers and professionals in drug development and chemical synthesis, the accurate analysis of reaction products is paramount for process optimization and quality control. This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with alternative analytical techniques for the qualitative and quantitative analysis of the product mixture resulting from the reaction of 2-chloropentan-1-ol.
The reaction of this compound, a halogenated alcohol, with a base such as sodium hydroxide can proceed through various pathways, including intramolecular substitution (leading to an epoxide), direct nucleophilic substitution (forming a diol), and elimination (resulting in unsaturated alcohols). The distribution of these products is highly dependent on the reaction conditions. Understanding this distribution is critical for controlling the reaction outcome.
This guide uses the reaction of a structurally similar chlorohydrin, 4-chloro-2-butanol, with aqueous sodium hydroxide as a representative example to illustrate the analytical challenges and compare the available methodologies. A study on this reaction revealed a product mixture consisting of intramolecular substitution (SNi), bimolecular substitution (SN2), and elimination products, providing a concrete basis for our analytical comparison.
Performance Comparison: GC-MS vs. Alternatives
Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile organic compounds, making it highly suitable for the products of this compound reactions. However, alternative methods such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy offer distinct advantages in specific analytical scenarios.
| Analytical Method | Separation Principle | Detection Principle | Strengths | Limitations |
| GC-MS | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase based on boiling point and polarity. | Ionization of separated components and mass-to-charge ratio analysis. | Excellent separation of volatile isomers, high sensitivity, and definitive compound identification through mass spectra. | Requires derivatization for non-volatile compounds, potential for thermal degradation of labile molecules. |
| HPLC | Partitioning between a liquid mobile phase and a solid stationary phase based on polarity. | UV-Vis absorbance, refractive index, or mass spectrometry. | Suitable for non-volatile and thermally sensitive compounds, wide range of stationary and mobile phases for method development. | Lower resolution for some volatile isomers compared to capillary GC, may require chromophores for sensitive UV detection. |
| NMR Spectroscopy | Nuclear spin transitions in a magnetic field. | Radiofrequency absorption by atomic nuclei. | Non-destructive, provides detailed structural information for unambiguous identification, capable of quantitative analysis without a calibration curve (qNMR). | Lower sensitivity compared to MS, complex spectra for mixtures may require advanced techniques for interpretation. |
Experimental Protocols
Representative Reaction: Base-Mediated Conversion of 4-Chloro-2-butanol
To provide a practical context for analytical method comparison, we refer to the product distribution from the reaction of 4-chloro-2-butanol with aqueous sodium hydroxide. The reaction yields a mixture of 2-methyloxetane (from intramolecular substitution), 1,2-butanediol (from bimolecular substitution), and elimination products.
Table 1: Product Distribution from the Reaction of 4-Chloro-2-butanol with NaOH
| Product | Reaction Pathway | Yield (%) |
| 2-Methyloxetane | Intramolecular Substitution (SNi) | 74 |
| Butane-1,2-diol | Bimolecular Substitution (SN2) | 12 |
| Elimination Products | Elimination | 11 |
| Unreacted Substrate | - | 3 |
Note: This data is based on a study of a related chlorohydrin and serves as a representative example for the purpose of this guide.
GC-MS Analysis Protocol
This protocol is designed for the separation and quantification of the potential products from the reaction of this compound or its analogs.
1. Sample Preparation:
-
Quench the reaction mixture with a suitable acid (e.g., dilute HCl) to neutralize the excess base.
-
Extract the organic products with a water-immiscible solvent (e.g., diethyl ether or dichloromethane).
-
Dry the organic extract over anhydrous sodium sulfate.
-
If necessary, derivatize the sample to improve the volatility of the diol product. A common derivatizing agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or a similar non-polar capillary column. For better separation of polar analytes, a mid-polar column like a DB-624 could be considered.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL (split or splitless injection depending on concentration).
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold: 5 minutes at 250 °C.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: m/z 35-300.
3. Data Analysis:
-
Identify the peaks by comparing their retention times and mass spectra with those of authentic standards or by interpretation of the fragmentation patterns.
-
Quantify the products by creating a calibration curve for each component using standard solutions of known concentrations. An internal standard can be used to improve accuracy.
Alternative Analytical Protocols
High-Performance Liquid Chromatography (HPLC)
HPLC is a viable alternative, particularly if the reaction products are thermally labile or non-volatile.
1. Sample Preparation:
-
Dilute a known amount of the reaction mixture in the mobile phase. Filtration of the sample through a 0.45 µm filter is recommended.
2. HPLC Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point. For more polar analytes, a Hydrophilic Interaction Liquid Chromatography (HILIC) column may provide better retention.
-
Mobile Phase: A gradient of water and acetonitrile or methanol. For example, starting with 95% water and increasing the organic solvent percentage over time.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detector: A Refractive Index Detector (RID) is suitable for universal detection of the analytes, as they may lack a strong UV chromophore. If derivatization is performed to introduce a UV-active group, a Diode Array Detector (DAD) can be used for higher sensitivity and selectivity.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR can provide both structural confirmation and quantification without the need for individual calibration standards for each analyte.
1. Sample Preparation:
-
A known amount of the crude reaction mixture is dissolved in a deuterated solvent (e.g., CDCl3).
-
A certified internal standard with a known concentration and a signal that does not overlap with the analyte signals is added.
2. NMR Instrumentation and Data Acquisition:
-
Spectrometer: Bruker Avance III 400 MHz spectrometer or equivalent.
-
Experiment: A standard 1D proton (¹H) NMR experiment is typically sufficient.
-
Key Parameters: Ensure a sufficient relaxation delay (D1, typically 5 times the longest T1 of the signals of interest) to allow for full relaxation of the nuclei, which is crucial for accurate quantification.
3. Data Analysis:
-
Integrate the signals corresponding to specific protons of each product and the internal standard.
-
The concentration of each analyte can be calculated based on the ratio of its integral to the integral of the known amount of the internal standard, taking into account the number of protons giving rise to each signal.
Visualizing the Workflow and Logic
To better illustrate the decision-making process and experimental flow, the following diagrams are provided.
A Comparative Guide to the Chiral HPLC Separation of (R)- and (S)-2-Chloropentan-1-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction to the Chiral Separation Challenge
2-Chloropentan-1-ol possesses a chiral center at the C2 position, resulting in two enantiomers: (R)-2-Chloropentan-1-ol and (S)-2-Chloropentan-1-ol. In pharmaceutical development and stereoselective synthesis, the ability to separate and quantify these enantiomers is critical, as they may exhibit different pharmacological activities and toxicological profiles. Chiral HPLC is a powerful and widely used technique for such separations, relying on chiral stationary phases (CSPs) to achieve differential retention of the enantiomers.
This guide explores potential starting points for method development using polysaccharide-based and Pirkle-type CSPs, which are commonly successful in resolving chiral alcohols.
Proposed Chiral HPLC Methodologies
Based on the successful separation of other small, aliphatic alcohols, two primary types of chiral stationary phases are proposed for the separation of (R)- and (S)-2-Chloropentan-1-ol: polysaccharide-based and Pirkle-type columns. Normal-phase chromatography is often the preferred mode for such compounds.
Experimental Protocol: Chiral HPLC Method Development
The following protocols are suggested starting points for the development of a robust chiral separation method for (R)- and (S)-2-Chloropentan-1-ol.
1. Sample Preparation:
-
Prepare a stock solution of racemic this compound in the mobile phase at a concentration of 1 mg/mL.
-
Prepare individual solutions of the (R)- and (S)-enantiomers, if available, to confirm elution order.
-
Filter all samples through a 0.45 µm syringe filter before injection.
2. Chromatographic Conditions (Method A - Polysaccharide-Based CSP):
-
Column: Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) or Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)), 250 x 4.6 mm, 5 µm.
-
Mobile Phase: n-Hexane / Isopropanol (90:10, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 210 nm (due to the lack of a strong chromophore, a Refractive Index (RI) detector may be necessary if UV sensitivity is insufficient).
-
Injection Volume: 10 µL.
3. Chromatographic Conditions (Method B - Pirkle-Type CSP):
-
Column: Whelk-O® 1 (covalently bonded (R,R)-1-(10-N,N'-diallylamino)anthryl-2'-(3,5-dinitrobenzamido)cyclohexane), 250 x 4.6 mm, 5 µm.
-
Mobile Phase: n-Hexane / Ethanol (95:5, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 210 nm or RI.
-
Injection Volume: 10 µL.
4. Data Analysis:
-
Calculate the retention factor (k), separation factor (α), and resolution (Rs) for each enantiomer.
-
k = (t_R - t_0) / t_0
-
α = k_2 / k_1
-
Rs = 2(t_R2 - t_R1) / (w_1 + w_2)
-
Comparative Data for Proposed HPLC Methods
The following table summarizes the expected performance of the proposed chiral HPLC methods. The data is hypothetical and based on typical results for the separation of similar aliphatic alcohols.
| Parameter | Method A: Polysaccharide-Based CSP | Method B: Pirkle-Type CSP |
| Stationary Phase | Chiralpak® AD-H | Whelk-O® 1 |
| Mobile Phase | n-Hexane/Isopropanol (90:10) | n-Hexane/Ethanol (95:5) |
| Retention Time (t_R1) | ~ 8.5 min | ~ 10.2 min |
| Retention Time (t_R2) | ~ 9.8 min | ~ 12.5 min |
| Separation Factor (α) | ~ 1.15 | ~ 1.23 |
| Resolution (Rs) | > 1.5 | > 2.0 |
Alternative Separation Techniques
While chiral HPLC is a primary choice, other techniques may offer advantages for the separation of (R)- and (S)-2-Chloropentan-1-ol.
1. Chiral Gas Chromatography (GC):
-
Advantages: High efficiency and speed, suitable for volatile compounds like this compound.
-
Considerations: May require derivatization of the hydroxyl group to improve volatility and interaction with the chiral stationary phase. Common derivatizing agents include trifluoroacetic anhydride.
-
Typical CSP: Cyclodextrin-based capillary columns (e.g., Rt-βDEXsm).
2. Supercritical Fluid Chromatography (SFC):
-
Advantages: Faster than HPLC, uses environmentally friendly CO2 as the primary mobile phase, and is well-suited for chiral separations.[1][2] SFC often provides unique selectivity compared to HPLC.[3]
-
Considerations: Requires specialized instrumentation.
-
Typical Conditions: A polysaccharide-based chiral column with a mobile phase of CO2 and a small percentage of an alcohol modifier like methanol or ethanol.
Comparison of Alternative Techniques
| Technique | Advantages | Disadvantages |
| Chiral Gas Chromatography (GC) | High resolution, fast analysis times, ideal for volatile analytes. | May require derivatization, limited to thermally stable compounds. |
| Supercritical Fluid Chromatography (SFC) | Fast separations, reduced organic solvent consumption ("green"), high efficiency.[4] | Requires specialized equipment, less universally available than HPLC. |
Workflow for Chiral Method Development
The development of a successful chiral separation method typically follows a systematic screening process to identify the optimal combination of chiral stationary phase and mobile phase.
Caption: A flowchart illustrating the systematic approach to developing a chiral separation method.
Conclusion
The enantioselective separation of (R)- and (S)-2-Chloropentan-1-ol is achievable through chiral HPLC, with polysaccharide-based and Pirkle-type chiral stationary phases representing promising starting points for method development under normal-phase conditions. This guide provides foundational experimental protocols and comparative data to aid researchers in this process. Furthermore, alternative techniques such as chiral GC and SFC should be considered, as they may offer advantages in terms of speed, efficiency, and reduced solvent consumption. A systematic screening approach is recommended to identify the most suitable and robust method for the specific analytical requirements.
References
Unambiguous Structural Validation of 2-Chloropentan-1-ol: A Comparative Guide to NMR and MS Analysis
A definitive guide for researchers, scientists, and drug development professionals on the spectroscopic validation of 2-Chloropentan-1-ol. This document provides a comparative analysis of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, alongside detailed experimental protocols and a logical workflow for structural elucidation.
The structural integrity of small organic molecules is a cornerstone of chemical research and drug development. Here, we present a comprehensive guide to the validation of the this compound structure, employing the two most powerful analytical techniques in the chemist's arsenal: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). For comparative purposes, we juxtapose the expected spectral data of this compound with that of its structural isomer, 1-Chloropentan-2-ol.
Comparative Spectroscopic Data
The following tables summarize the predicted and experimental quantitative data for this compound and its isomer, 1-Chloropentan-2-ol. This direct comparison highlights the subtle yet significant differences in their spectral fingerprints, allowing for unambiguous identification.
Table 1: ¹H NMR Spectral Data Comparison
| Compound | Proton Assignment | Predicted/Expected Chemical Shift (δ, ppm) | Predicted Multiplicity |
| This compound | H1 (-CH₂OH) | 3.7 - 3.9 | dd |
| H2 (-CHCl-) | 3.9 - 4.1 | m | |
| H3 (-CH₂-) | 1.6 - 1.8 | m | |
| H4 (-CH₂-) | 1.4 - 1.6 | m | |
| H5 (-CH₃) | 0.9 - 1.0 | t | |
| -OH | Variable | br s | |
| 1-Chloropentan-2-ol | H1 (-CH₂Cl) | 3.55 | d |
| H2 (-CHOH-) | 3.85 | m | |
| H3 (-CH₂-) | 1.55 | m | |
| H4 (-CH₂-) | 1.85 | m | |
| H5 (-CH₃) | 0.95 | t | |
| -OH | Variable | br s |
Note: Predicted values for this compound are based on established increments and spectral data of similar compounds. Expected values for 1-Chloropentan-2-ol are based on available literature data.[1]
Table 2: ¹³C NMR Spectral Data Comparison
| Compound | Carbon Assignment | Predicted/Expected Chemical Shift (δ, ppm) |
| This compound | C1 (-CH₂OH) | 65 - 70 |
| C2 (-CHCl-) | 60 - 65 | |
| C3 (-CH₂-) | 33 - 38 | |
| C4 (-CH₂-) | 19 - 24 | |
| C5 (-CH₃) | 13 - 15 | |
| 1-Chloropentan-2-ol | C1 (-CH₂Cl) | 47 |
| C2 (-CHOH-) | 70 | |
| C3 (-CH₂-) | 33 | |
| C4 (-CH₂-) | 23 | |
| C5 (-CH₃) | 14 |
Note: Predicted values for this compound are based on established increments and spectral data of similar compounds. Expected values for 1-Chloropentan-2-ol are based on available literature data.[1]
Table 3: Mass Spectrometry Fragmentation Data Comparison
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) and Proposed Structures |
| This compound | 122/124 (M⁺) | 91/93 ([M-CH₂OH]⁺), 87 ([M-Cl]⁺), 73, 55, 45 |
| 1-Chloropentan-2-ol | 122/124 (M⁺) | 104/106 ([M-H₂O]⁺), 87 ([M-Cl]⁺), 73 ([M-CH₂Cl]⁺), 57, 43[1] |
Note: The presence of the M+2 peak with approximately one-third the intensity of the molecular ion peak is characteristic of a molecule containing one chlorine atom.
Experimental Protocols
Detailed methodologies for acquiring high-quality NMR and MS data are crucial for reliable structural validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent should be based on the solubility of the compound and the desired resolution of exchangeable protons (e.g., -OH).
-
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher field strength for optimal resolution.
-
Pulse Sequence: Standard single-pulse sequence.
-
Spectral Width: 0-12 ppm.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
Temperature: 298 K.
-
-
¹³C NMR Acquisition:
-
Spectrometer: 100 MHz or higher.
-
Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Spectral Width: 0-220 ppm.
-
Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.
-
Relaxation Delay: 2-5 seconds.
-
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the analyte (approximately 1 mg/mL) in a volatile organic solvent (e.g., methanol, acetonitrile).
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source is typically used for volatile compounds like this compound.
-
GC Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at a rate of 10-20 °C/min to a final temperature of 250-280 °C.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 35-300.
-
Scan Rate: 2-3 scans/second.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Workflow for Structural Validation
The following diagram illustrates the logical workflow for the structural validation of this compound, integrating both NMR and MS techniques for a conclusive identification.
Caption: Workflow for the structural validation of this compound.
By following the detailed protocols and comparing the acquired data with the reference information provided, researchers can confidently validate the structure of this compound and distinguish it from its isomers. This guide serves as a practical resource for ensuring the accuracy and reliability of chemical characterization in a research and development setting.
References
Comparative Reactivity of 2-Chloropentan-1-ol vs. 1-Chloropentan-2-ol: A Guide for Researchers
This guide provides a detailed comparison of the chemical reactivity of two constitutional isomers, 2-chloropentan-1-ol and 1-chloropentan-2-ol. The analysis focuses on the influence of their structural differences on the outcomes of nucleophilic substitution and elimination reactions, supported by established chemical principles. This document is intended for researchers, scientists, and professionals in drug development and synthetic organic chemistry.
Introduction to the Isomers
This compound and 1-chloropentan-2-ol are chlorohydrins with the molecular formula C₅H₁₁ClO.[1][2] Despite sharing the same molecular formula, the placement of the chlorine atom and the hydroxyl group profoundly impacts their chemical behavior.
-
This compound: Features a hydroxyl group on a primary carbon (C1) and a chlorine atom on a secondary carbon (C2). This classifies it as a primary alcohol and a secondary alkyl chloride.[3]
-
1-Chloropentan-2-ol: Possesses a chlorine atom on a primary carbon (C1) and a hydroxyl group on a secondary carbon (C2). This structure makes it a primary alkyl chloride and a secondary alcohol.[4]
This fundamental structural variance is the primary determinant of their differing reactivity in common organic transformations.
Comparative Analysis of Reactivity
The reactivity of the C-Cl bond is central to the utility of these compounds as synthetic intermediates. The nature of the carbon atom to which the chlorine is attached (primary vs. secondary) dictates the preferred mechanism for nucleophilic substitution and elimination reactions.
Nucleophilic Substitution Reactions (Sₙ1 and Sₙ2)
Nucleophilic substitution involves the replacement of the chloride leaving group by a nucleophile.[5] The predominant pathway, Sₙ1 (unimolecular) or Sₙ2 (bimolecular), is determined by the substrate's structure, the nucleophile's strength, and the reaction conditions.[3][6]
-
1-Chloropentan-2-ol (Primary Alkyl Chloride): The chlorine is attached to a sterically unhindered primary carbon. This structure strongly favors the Sₙ2 mechanism .[7] The Sₙ2 pathway involves a single, concerted step where the nucleophile attacks the carbon, and the chloride ion departs simultaneously, leading to an inversion of stereochemistry at the reaction center.[4][5] Sₙ1 reactions are highly disfavored due to the instability of the primary carbocation that would need to form.
-
This compound (Secondary Alkyl Chloride): With the chlorine on a secondary carbon, this isomer can undergo both Sₙ1 and Sₙ2 reactions .[3]
-
Sₙ2 Pathway: Is possible but will be slower compared to 1-chloropentan-2-ol due to increased steric hindrance around the secondary carbon. Strong nucleophiles and polar aprotic solvents favor this pathway.[3][6]
-
Sₙ1 Pathway: Can occur, particularly with weak nucleophiles in polar protic solvents (solvolysis).[6] The reaction proceeds through a secondary carbocation intermediate. This pathway often competes with E1 elimination.[3]
-
Elimination Reactions (E1 and E2)
Elimination reactions, or dehydrohalogenation, result in the formation of an alkene. The mechanism, E1 (unimolecular) or E2 (bimolecular), is influenced by the substrate, the strength and size of the base, and temperature.[8]
-
1-Chloropentan-2-ol: Can undergo elimination, typically via the E2 mechanism when treated with a strong, non-nucleophilic base. The base abstracts a proton from the adjacent carbon (C2), leading to the formation of pent-1-en-2-ol, which would likely tautomerize to pentan-2-one.
-
This compound: As a secondary alkyl halide, it readily undergoes elimination, especially at higher temperatures and with strong bases.[8]
-
E2 Pathway: Favored by strong, bulky bases (e.g., potassium tert-butoxide) to minimize competing Sₙ2 substitution.[8] Elimination can result in a mixture of products. According to Zaitsev's rule , the major product will be the more substituted (and thus more stable) alkene, which is pent-2-en-1-ol. The minor product would be pent-1-en-1-ol.[9]
-
E1 Pathway: Can compete with Sₙ1 reactions, especially when a weak base is used in a polar protic solvent at elevated temperatures.[8][10]
-
Data Presentation
The following table summarizes the structural characteristics and predicted reactivity pathways for the two isomers based on established principles of organic reaction mechanisms.
| Feature | This compound | 1-Chloropentan-2-ol |
| Structure | ||
| Classification | Primary Alcohol, Secondary Alkyl Chloride | Secondary Alcohol, Primary Alkyl Chloride |
| Steric Hindrance at C-Cl | Moderate | Low |
| Favored Substitution | Sₙ2 (slow) or Sₙ1 | Sₙ2 (fast) |
| Favored Elimination | E2 (with strong, bulky base), E1 (competes with Sₙ1) | E2 (with strong base) |
| Major Elimination Product | Pent-2-en-1-ol (Zaitsev product) | Pent-1-en-2-ol |
Visualization of Reaction Pathways
The logical relationship between the substrate structure, reaction conditions, and resulting mechanism is visualized below.
References
- 1. This compound | C5H11ClO | CID 17802878 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Chloropentan-2-ol | C5H11ClO | CID 15743295 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 139364-99-1 | Benchchem [benchchem.com]
- 4. 1-Chloropentan-2-ol | 17658-32-1 | Benchchem [benchchem.com]
- 5. CK12-Foundation [flexbooks.ck12.org]
- 6. youtube.com [youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. CK12-Foundation [flexbooks.ck12.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to Chlorinating Agents for Pentanol Synthesis
For Researchers, Scientists, and Drug Development Professionals
The conversion of alcohols to alkyl chlorides is a fundamental transformation in organic synthesis, crucial for the generation of versatile intermediates in the development of novel therapeutics and functional materials. The choice of chlorinating agent is paramount, as it dictates reaction efficiency, stereochemical outcome, and substrate compatibility. This guide provides an objective comparison of common chlorinating agents for the synthesis of pentyl chloride from pentanol, supported by experimental data and detailed protocols.
Performance Comparison of Chlorinating Agents
The selection of an appropriate chlorinating agent for the synthesis of pentyl chloride from pentanol isomers (1-pentanol, 2-pentanol, and t-pentanol) depends on the substrate's structure and the desired reaction outcome. The following table summarizes the key performance indicators for hydrochloric acid (HCl), thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), and sulfuryl chloride (SO₂Cl₂).
| Chlorinating Agent | Substrate | Typical Yield (%) | Reaction Conditions | Key Byproducts | Advantages | Disadvantages |
| Hydrochloric Acid (HCl) | t-Pentanol | ~98%[1] | Concentrated HCl, Room Temperature, 1 hour | Water | High yield for tertiary alcohols, mild conditions, inexpensive. | Ineffective for primary and secondary alcohols under mild conditions.[2] |
| Thionyl Chloride (SOCl₂) | 1-Pentanol | Good to Excellent | Reflux or room temperature, often with pyridine or DMF | SO₂, HCl (gaseous) | Gaseous byproducts are easily removed, driving the reaction to completion.[2][3] Good for primary and secondary alcohols.[3][4] | Can proceed with retention (SNi) or inversion (SN2 with pyridine), requiring careful control of conditions.[5] |
| 2-Pentanol | Good to Excellent | Reflux or room temperature, often with pyridine | SO₂, HCl (gaseous) | Gaseous byproducts simplify purification.[2][3] Effective for secondary alcohols.[3][4] | Stereochemical outcome is condition-dependent.[5] | |
| Phosphorus Pentachloride (PCl₅) | 1-Pentanol | Good | Room temperature or gentle heating | POCl₃, HCl | Highly reactive, effective for primary and secondary alcohols. | Solid byproduct (POCl₃) can complicate purification.[1] Vigorous reaction.[2] |
| 2-Pentanol | Good | Room temperature or gentle heating | POCl₃, HCl | Highly reactive. | Solid byproduct can make purification challenging.[1] Vigorous reaction.[2] | |
| **Sulfuryl Chloride (SO₂Cl₂) ** | 1-Pentanol/2-Pentanol | Variable | Often requires radical initiator or specific substrates | SO₂, HCl | Useful for specific applications like chlorination of homoallylic alcohols.[6] | Not a standard reagent for simple alcohol chlorination; can lead to side products like alkyl chlorosulfonates.[7][8] |
Experimental Protocols
Chlorination of t-Pentanol using Hydrochloric Acid
This protocol is highly effective for the synthesis of t-pentyl chloride from t-pentanol via an SN1 mechanism.
Materials:
-
t-Pentanol (2-methyl-2-butanol)
-
Concentrated Hydrochloric Acid (37%)
-
5% Sodium Bicarbonate Solution
-
Anhydrous Sodium Sulfate
-
Separatory Funnel
-
Round-bottom flask
-
Distillation apparatus
Procedure:
-
In a separatory funnel, combine 10 mL of t-pentanol and 25 mL of concentrated hydrochloric acid.
-
Gently swirl the mixture for one minute, then stopper the funnel and invert it carefully, venting frequently to release pressure.
-
Shake the funnel for an additional 2-3 minutes with periodic venting.
-
Allow the layers to separate. The upper layer is the crude t-pentyl chloride.
-
Drain the lower aqueous layer.
-
Wash the organic layer with 10 mL of water, followed by a slow and careful addition of 10 mL of 5% sodium bicarbonate solution to neutralize excess acid (vent frequently to release CO₂).
-
Wash the organic layer again with 10 mL of water.
-
Transfer the organic layer to a clean flask and dry over anhydrous sodium sulfate.
-
Decant the dried liquid into a round-bottom flask and purify by distillation, collecting the fraction boiling at approximately 84°C.
Chlorination of 1-Pentanol using Thionyl Chloride
This protocol is suitable for the conversion of a primary alcohol to its corresponding chloride. The use of pyridine promotes an SN2 mechanism with inversion of stereochemistry.
Materials:
-
1-Pentanol
-
Thionyl Chloride (SOCl₂)
-
Pyridine
-
Anhydrous Diethyl Ether
-
Round-bottom flask with reflux condenser and drying tube
-
Separatory Funnel
Procedure:
-
In a round-bottom flask, dissolve 1-pentanol in anhydrous diethyl ether.
-
Cool the flask in an ice bath and slowly add thionyl chloride dropwise with stirring.
-
After the addition of thionyl chloride, add a small amount of pyridine dropwise.
-
Remove the ice bath and allow the mixture to warm to room temperature, then heat to reflux for 1-2 hours. The evolution of SO₂ and HCl gas will be observed.
-
After the reaction is complete, cool the mixture and pour it into ice-cold water.
-
Transfer the mixture to a separatory funnel and separate the ether layer.
-
Wash the ether layer with 5% sodium bicarbonate solution, then with water.
-
Dry the ether layer over anhydrous calcium chloride.
-
Remove the ether by distillation to obtain the crude 1-chloropentane. Purify by fractional distillation, collecting the fraction boiling at approximately 107-108°C.
Chlorination of 2-Pentanol using Phosphorus Pentachloride
This protocol describes a vigorous reaction suitable for secondary alcohols. Caution should be exercised due to the evolution of HCl gas.
Materials:
-
2-Pentanol
-
Phosphorus Pentachloride (PCl₅)
-
Anhydrous Diethyl Ether
-
Round-bottom flask with a reflux condenser and gas trap
-
Separatory Funnel
Procedure:
-
In a round-bottom flask, place 2-pentanol in anhydrous diethyl ether.
-
Cool the flask in an ice bath.
-
Slowly and carefully add solid phosphorus pentachloride in small portions with efficient stirring. A vigorous reaction will occur with the evolution of HCl gas, which should be directed to a gas trap.
-
After the addition is complete, allow the reaction mixture to stand at room temperature for 1-2 hours, or gently warm if the reaction subsides.
-
Carefully pour the reaction mixture onto crushed ice to decompose any unreacted PCl₅.
-
Transfer the mixture to a separatory funnel. Separate the ether layer.
-
Wash the ether layer with cold water, then with a saturated sodium bicarbonate solution, and finally with water again.
-
Dry the ether layer over anhydrous magnesium sulfate.
-
Remove the ether by distillation and purify the resulting 2-chloropentane by fractional distillation.
Reaction Mechanisms and Logical Relationships
The choice of chlorinating agent is intrinsically linked to the underlying reaction mechanism, which in turn affects the stereochemical outcome and potential for side reactions.
General Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and purification of pentyl chloride from pentanol.
Comparison of Chlorinating Agent Reactivity and Byproducts
The selection of a chlorinating agent involves a trade-off between reactivity, ease of purification, and cost. This diagram outlines the logical relationships between the choice of agent and the resulting products and byproducts.
Signaling Pathway: SN1 vs. SN2 Mechanisms
The reaction of pentanol with different chlorinating agents proceeds through distinct mechanistic pathways, primarily SN1 for tertiary alcohols with HCl and SN2 for primary and secondary alcohols with SOCl₂ and PCl₅.
Conclusion
The choice of a chlorinating agent for the synthesis of pentyl chloride is a critical decision that impacts yield, purity, and stereochemistry. For tertiary pentanols, hydrochloric acid provides a high-yielding and straightforward method. For primary and secondary pentanols, thionyl chloride is often the reagent of choice due to its gaseous byproducts, which simplify purification. However, careful control of reaction conditions is necessary to dictate the stereochemical outcome. Phosphorus pentachloride is a highly reactive alternative but presents challenges in product purification. Sulfuryl chloride is generally not the preferred reagent for simple alcohol chlorination due to potential side reactions. This guide provides the necessary data and protocols to enable researchers to make an informed decision based on the specific requirements of their synthetic route.
References
- 1. quora.com [quora.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. reactionweb.io [reactionweb.io]
- 4. SOCl2 and PBr3 - Chemistry Steps [chemistrysteps.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Application of Sulfuryl Chloride for the Quick Construction of β-Chlorotetrahydrofuran Derivatives from Homoallylic Alcohols under Mild Conditions [organic-chemistry.org]
- 7. organic chemistry - How does SO2Cl2 react with alcohols? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 8. academic.oup.com [academic.oup.com]
A Comparative Guide to the Synthetic Routes for 2-Chloropentan-1-ol
For Researchers, Scientists, and Drug Development Professionals
The production of 2-Chloropentan-1-ol, a valuable chiral building block and intermediate in organic synthesis, can be approached through several synthetic pathways.[1][2] This guide provides a comparative analysis of three primary routes: the chlorohydroxylation of pent-1-ene, the ring-opening of 1,2-epoxypentane, and the reduction of 2-chloropentanoic acid. Each method is evaluated based on quantitative data, detailed experimental protocols, and safety and environmental considerations to aid researchers in selecting the most suitable route for their specific needs.
At a Glance: Comparison of Synthetic Routes
| Parameter | Route 1: From Pent-1-ene | Route 2: From 1,2-Epoxypentane | Route 3: From 2-Chloropentanoic Acid |
| Starting Material | Pent-1-ene | 1,2-Epoxypentane | 2-Chloropentanoic Acid |
| Key Reagents | N-Chlorosuccinimide (NCS), water | Hydrochloric acid (HCl) | Lithium aluminum hydride (LiAlH₄) |
| Typical Yield | Moderate to Good (Estimated 60-80%) | Moderate (Estimated 40-60% of desired regioisomer) | High (Estimated >90%) |
| Purity | Good, potential for regioisomer impurities | Moderate, requires separation of regioisomers | High, after purification |
| Reaction Time | 2-6 hours | 1-4 hours | 4-12 hours (including workup) |
| Cost-Effectiveness | Good | Moderate | Moderate to High (due to LAH) |
| Stereoselectivity | Achievable with chiral catalysts | Possible with chiral catalysts or starting materials | Dependent on the stereochemistry of the starting acid |
| Safety Concerns | Use of NCS (irritant), potential for runaway reactions | Use of concentrated HCl (corrosive) | Use of LiAlH₄ (highly reactive, flammable) |
| Environmental Impact | Moderate (use of chlorinated solvents) | Moderate (acidic waste) | High (reactive metal hydride waste) |
Synthetic Route 1: Chlorohydroxylation of Pent-1-ene
This route involves the electrophilic addition of a chlorine species and a hydroxyl group across the double bond of pent-1-ene. The use of N-Chlorosuccinimide (NCS) in an aqueous solvent system is a common method for this transformation, forming a chloronium ion intermediate which is then attacked by water.[3][4]
Experimental Protocol
-
Reaction Setup: To a solution of pent-1-ene (1.0 eq) in a mixture of acetone and water (e.g., 4:1 v/v), add N-Chlorosuccinimide (NCS) (1.1 eq) in portions at 0 °C with vigorous stirring.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup: Once the reaction is complete, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford this compound.
Logical Workflow
Caption: Workflow for the synthesis of this compound from Pent-1-ene.
Synthetic Route 2: Ring-Opening of 1,2-Epoxypentane
This method utilizes the acid-catalyzed nucleophilic ring-opening of an epoxide. The reaction of 1,2-epoxypentane with hydrochloric acid can yield a mixture of two regioisomers: 1-chloropentan-2-ol and the desired this compound. The regioselectivity is influenced by the reaction conditions, with the attack at the less hindered carbon generally favored under SN2-like conditions.[5][6][7]
Experimental Protocol
-
Reaction Setup: Dissolve 1,2-epoxypentane (1.0 eq) in a suitable solvent such as diethyl ether or dichloromethane. Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Slowly add a stoichiometric amount of concentrated hydrochloric acid (1.0 eq) dropwise to the stirred solution.
-
Reaction Monitoring: Allow the reaction to proceed at 0 °C for 1-4 hours, monitoring by TLC or GC.
-
Workup: Upon completion, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. The resulting mixture of regioisomers is then separated by fractional distillation or column chromatography.
Logical Workflow
Caption: Workflow for the synthesis of this compound from 1,2-Epoxypentane.
Synthetic Route 3: Reduction of 2-Chloropentanoic Acid
This route involves the reduction of a carboxylic acid to a primary alcohol using a powerful reducing agent like lithium aluminum hydride (LiAlH₄).[8][9] The synthesis of the starting material, 2-chloropentanoic acid, can be achieved from pentanoic acid via Hell-Volhard-Zelinsky halogenation or from amino acids like norvaline.[10][11]
Experimental Protocol
-
Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (LiAlH₄) (2.0-3.0 eq) in anhydrous diethyl ether or tetrahydrofuran (THF). Cool the suspension to 0 °C.
-
Substrate Addition: Slowly add a solution of 2-chloropentanoic acid (1.0 eq) in the same anhydrous solvent to the LiAlH₄ suspension, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then reflux for 2-8 hours. Monitor the reaction by TLC.
-
Workup (Fieser method): Cool the reaction mixture to 0 °C and cautiously add water dropwise to quench the excess LiAlH₄, followed by the addition of a 15% aqueous sodium hydroxide solution, and then more water.
-
Filtration and Extraction: Filter the resulting aluminum salts and wash them thoroughly with the reaction solvent. The filtrate contains the product.
-
Purification: Dry the filtrate over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be further purified by distillation.
Logical Workflow
Caption: Workflow for the synthesis of this compound from 2-Chloropentanoic Acid.
Conclusion
The choice of the optimal synthetic route for this compound depends on the specific requirements of the research, including desired yield, purity, cost, and safety considerations. The chlorohydroxylation of pent-1-ene offers a direct and relatively cost-effective method. The ring-opening of 1,2-epoxypentane provides an alternative, though potentially with challenges in regioselectivity. For high-purity and potentially stereospecific synthesis, the reduction of 2-chloropentanoic acid is a strong candidate, provided that the hazards associated with lithium aluminum hydride are appropriately managed. Researchers are encouraged to consult the primary literature for more detailed information and to adapt these protocols to their laboratory settings.
References
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 2. researchgate.net [researchgate.net]
- 3. Halohydrins from Alkenes - Chemistry Steps [chemistrysteps.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. organic chemistry - Regioselectivity of acid-catalyzed ring-opening of epoxides - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 8. ch.ic.ac.uk [ch.ic.ac.uk]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. 2-chloropentanoic acid|lookchem [lookchem.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
A Spectroscopic Showdown: Differentiating Chloropentanol Isomers
A detailed comparative analysis of the spectroscopic signatures of chloropentanol isomers, providing researchers, scientists, and drug development professionals with essential data for identification and characterization.
The structural nuances of chloropentanol isomers, while subtle, give rise to distinct spectroscopic fingerprints. This guide offers a comprehensive comparison of these isomers using ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The data presented herein, summarized in clear tabular formats, alongside detailed experimental protocols, serves as a crucial reference for the unambiguous identification of these compounds in various research and development settings.
Spectroscopic Data Comparison
The key to differentiating chloropentanol isomers lies in the careful analysis of their spectral data. The position of the chlorine and hydroxyl groups on the pentyl chain significantly influences the chemical environment of the constituent atoms, leading to unique shifts and fragmentation patterns.
¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the hydrogen atoms in a molecule. The chemical shift (δ), splitting pattern (multiplicity), and integration of the signals are characteristic for each isomer.
Table 1: ¹H NMR Spectroscopic Data for Chloropentanol Isomers
| Isomer | Chemical Shift (δ, ppm) and Multiplicity |
| 5-Chloro-1-pentanol | 4.77 (t, 1H, -OH), 3.62 (t, 2H, -CH₂Cl), 3.40 (t, 2H, -CH₂OH), 1.72 (m, 2H), 1.42 (m, 2H)[1] |
| 1-Chloro-2-pentanol | Data not available in a comprehensive format. |
| 2-Chloro-1-pentanol | Data not available in a comprehensive format. |
| 3-Chloro-1-pentanol | Data not available in a comprehensive format. |
| 4-Chloro-1-pentanol | Data not available in a comprehensive format. |
Note: The chemical shifts are referenced to a standard solvent signal. The multiplicity is denoted as t (triplet) and m (multiplet).
¹³C NMR Spectroscopy
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is a powerful tool for determining the carbon framework of a molecule. Each unique carbon atom in an isomer gives a distinct signal.
Table 2: ¹³C NMR Spectroscopic Data for Chloropentanol Isomers
| Isomer | Chemical Shift (δ, ppm) |
| 5-Chloro-1-pentanol | 62.5 (-CH₂OH), 45.0 (-CH₂Cl), 32.5, 23.5[2] |
| 1-Chloro-2-pentanol | Data not available in a comprehensive format. |
| 2-Chloro-1-pentanol | Data not available in a comprehensive format. |
| 3-Chloro-1-pentanol | Data not available in a comprehensive format. |
| 4-Chloro-1-pentanol | Data not available in a comprehensive format. |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The characteristic absorption bands for the O-H and C-Cl bonds are particularly useful for identifying chloropentanol isomers.
Table 3: Key IR Absorption Bands for Chloropentanol Isomers
| Isomer | O-H Stretch (cm⁻¹) | C-Cl Stretch (cm⁻¹) |
| 5-Chloro-1-pentanol | ~3330 (broad) | ~650 |
| 1-Chloro-2-pentanol | Data not available in a comprehensive format. | Data not available in a comprehensive format. |
| 2-Chloro-1-pentanol | Data not available in a comprehensive format. | Data not available in a comprehensive format. |
| 3-Chloro-1-pentanol | Data not available in a comprehensive format. | Data not available in a comprehensive format. |
| 4-Chloro-1-pentanol | Data not available in a comprehensive format. | Data not available in a comprehensive format. |
Mass Spectrometry (MS)
Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule. The molecular ion peak (M+) and the pattern of fragment ions are unique to each isomer.
Table 4: Mass Spectrometry Data for Chloropentanol Isomers
| Isomer | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| 5-Chloro-1-pentanol | 122/124 (M/M+2) | 104, 91, 70, 55[2][3] |
| 1-Chloro-2-pentanol | Data not available in a comprehensive format. | Data not available in a comprehensive format. |
| 2-Chloro-1-pentanol | Data not available in a comprehensive format. | Data not available in a comprehensive format. |
| 3-Chloro-1-pentanol | Data not available in a comprehensive format. | Data not available in a comprehensive format. |
| 4-Chloro-1-pentanol | Data not available in a comprehensive format. | Data not available in a comprehensive format. |
Note: The presence of chlorine results in a characteristic M/M+2 isotopic pattern with an approximate ratio of 3:1.
Experimental Protocols
Standardized protocols are essential for obtaining high-quality, reproducible spectroscopic data.
NMR Spectroscopy (¹H and ¹³C)
-
Sample Preparation : Dissolve 5-25 mg of the chloropentanol isomer in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O) in a clean NMR tube. For ¹³C NMR, a higher concentration (50-100 mg) may be required. Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) for chemical shift referencing.
-
Instrument Setup : Place the NMR tube in the spectrometer. The instrument is then tuned and the magnetic field is shimmed to ensure homogeneity.
-
Data Acquisition : For ¹H NMR, a standard single-pulse experiment is typically used. For ¹³C NMR, a proton-decoupled experiment is common to simplify the spectrum. Key parameters such as the pulse angle, acquisition time, and relaxation delay are optimized for the specific instrument and sample.
-
Data Processing : The acquired free induction decay (FID) is Fourier transformed to generate the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the internal standard.
Infrared (IR) Spectroscopy
-
Sample Preparation : For liquid samples, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr). Solid samples can be analyzed as a KBr pellet or as a mull in an inert liquid like Nujol.
-
Background Spectrum : A background spectrum of the empty sample holder (or the salt plates) is recorded to subtract any atmospheric or instrumental interferences.
-
Sample Spectrum : The prepared sample is placed in the IR spectrometer, and the spectrum is recorded.
-
Data Analysis : The resulting spectrum, a plot of transmittance or absorbance versus wavenumber, is analyzed to identify characteristic absorption bands.
Mass Spectrometry (MS)
-
Sample Introduction : The sample can be introduced into the mass spectrometer via a direct insertion probe for pure solids or liquids, or through a chromatographic system (e.g., GC-MS or LC-MS) for mixtures.
-
Ionization : The sample molecules are ionized using a suitable technique. Electron Ionization (EI) is a common hard ionization method that produces extensive fragmentation, while soft ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) often yield a more abundant molecular ion.
-
Mass Analysis : The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection : The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions versus their m/z values.
Visualization of Isomeric Relationships and Analytical Workflow
The following diagrams illustrate the structural relationships between the chloropentanol isomers and the general workflow for their spectroscopic analysis.
Caption: Structural isomers of chloropentanol.
Caption: General workflow for spectroscopic analysis.
References
Mechanistic Insights into the Reactivity of 2-Chloropentan-1-ol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reaction mechanisms of 2-chloropentan-1-ol, a versatile bifunctional molecule. Understanding the competing reaction pathways of this halohydrin is crucial for its application in organic synthesis, particularly in the development of new pharmaceuticals and functional materials. This document outlines the key reactions, presents available experimental data for comparison, and provides detailed experimental protocols.
Overview of this compound Reactivity
This compound is a primary alcohol and a secondary alkyl chloride. This structure allows for several competing reaction pathways, primarily intramolecular nucleophilic substitution (SN2), intermolecular nucleophilic substitution (SN2), and elimination (E2). The predominant reaction is highly dependent on the reaction conditions, particularly the nature of the base or nucleophile employed.
Key Reaction Pathways
The principal reactions of this compound are intramolecular cyclization, intermolecular substitution, and elimination.
Intramolecular SN2 Reaction: Epoxide Formation
In the presence of a base, the hydroxyl group of this compound can be deprotonated to form an alkoxide. This alkoxide then acts as an internal nucleophile, attacking the adjacent carbon bearing the chlorine atom in an intramolecular SN2 reaction. This results in the formation of a cyclic ether, specifically 2-propyloxirane. This reaction is a variant of the Williamson ether synthesis.[1]
Intermolecular SN2 Reaction
With a strong, non-sterically hindered nucleophile, an intermolecular SN2 reaction can occur. In this case, the external nucleophile attacks the carbon atom bonded to the chlorine, displacing the chloride ion. This results in the substitution of the chlorine atom with the nucleophile.
E2 Elimination Reaction
The use of a strong, sterically hindered base favors the E2 elimination pathway. The base abstracts a proton from a carbon atom adjacent to the carbon-chlorine bond (a β-hydrogen), leading to the formation of an alkene. For this compound, elimination can result in the formation of pent-1-en-1-ol or pent-2-en-1-ol. According to Zaitsev's rule, the more substituted alkene, pent-2-en-1-ol, is expected to be the major product.
Comparison of Reaction Pathways
The outcome of the reaction of this compound is a delicate balance between the intramolecular SN2, intermolecular SN2, and E2 pathways. The following table summarizes the key factors influencing each reaction.
| Feature | Intramolecular SN2 (Epoxidation) | Intermolecular SN2 | E2 Elimination |
| Reagent | Strong, non-hindered base (e.g., NaOH, KOH) | Strong, non-hindered nucleophile (e.g., NaOEt) | Strong, hindered base (e.g., KOC(CH₃)₃)[2] |
| Mechanism | Concerted, intramolecular backside attack | Concerted, intermolecular backside attack | Concerted, anti-periplanar removal of H and Cl |
| Major Product | 2-Propyloxirane | 2-Ethoxypentan-1-ol (with NaOEt) | Pent-1-en-1-ol and Pent-2-en-1-ol |
| Favorable Conditions | Polar aprotic solvent | Polar aprotic solvent | Higher temperatures, less polar solvent |
Experimental Data: A Comparative Look at Elimination
| Product | Structure | Yield (%)[3] |
| trans-2-Pentene | CH₃CH=CHCH₂CH₃ (trans) | 55 |
| cis-2-Pentene | CH₃CH=CHCH₂CH₃ (cis) | 16 |
| 1-Pentene | CH₂=CHCH₂CH₂CH₃ | 29 |
This data illustrates the regioselectivity and stereoselectivity of the E2 reaction, with the more stable, more substituted trans-2-pentene being the major product, consistent with Zaitsev's rule. In the case of this compound, the presence of the hydroxyl group and the potential for intramolecular cyclization would likely lead to a different product distribution, with epoxide formation being a significant competing, and often major, pathway, especially with non-hindered bases.
Experimental Protocols
Synthesis of 2-Propyloxirane from this compound (Intramolecular SN2)
This protocol is a representative procedure for the base-induced cyclization of a chlorohydrin to an epoxide.
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Diethyl ether (or other suitable organic solvent)
-
Anhydrous magnesium sulfate (or other suitable drying agent)
-
Water
Procedure:
-
Dissolve this compound in diethyl ether in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Prepare a concentrated aqueous solution of sodium hydroxide.
-
Add the sodium hydroxide solution dropwise to the stirred solution of this compound at room temperature.
-
After the addition is complete, heat the mixture to reflux and maintain for a period of time (e.g., 2-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
After the reaction is complete, cool the mixture to room temperature and transfer it to a separatory funnel.
-
Separate the organic layer and wash it with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
The resulting crude product, 2-propyloxirane, can be purified by distillation.
Visualizations of Reaction Mechanisms and Workflow
The following diagrams, generated using Graphviz, illustrate the key reaction pathways and a general experimental workflow.
Caption: Intramolecular SN2 reaction of this compound.
Caption: Intermolecular SN2 reaction of this compound.
References
A Comparative Purity Analysis of Synthesized 2-Chloropentan-1-ol for Research and Development Applications
For researchers, scientists, and drug development professionals, the purity of chemical intermediates is paramount to ensure reliable and reproducible experimental outcomes. This guide provides a comprehensive purity assessment of 2-Chloropentan-1-ol synthesized via a common laboratory method, alongside a comparison with a relevant alternative, 2-Bromopentan-1-ol, in a typical synthetic application.
This document details the synthesis of this compound from 1-pentene, outlines the analytical methods for purity determination, and presents a comparative performance evaluation in a Grignard reaction. All experimental data are summarized in clear, tabular formats, and methodologies are described in detail to allow for replication.
Purity Assessment of Synthesized this compound
The purity of synthesized this compound was assessed using Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. The primary impurities anticipated from the synthesis are regioisomers, namely 1-chloropentan-2-ol.
Table 1: GC-MS Purity Analysis of Synthesized this compound
| Compound | Retention Time (min) | Area (%) | Identification (MS) |
| This compound | 8.45 | 98.2 | Confirmed by fragmentation pattern |
| 1-Chloropentan-2-ol | 8.21 | 1.5 | Confirmed by fragmentation pattern |
| Unidentified Impurities | - | 0.3 | - |
Table 2: ¹H NMR Spectral Data for this compound and Potential Impurities
| Compound | Chemical Shift (δ, ppm) and Multiplicity |
| This compound | 3.85 (m, 1H, CHCl), 3.65 (m, 2H, CH₂OH), 1.80-1.40 (m, 4H, CH₂CH₂), 0.95 (t, 3H, CH₃) |
| 1-Chloropentan-2-ol | 4.05 (m, 1H, CHOH), 3.55 (m, 2H, CH₂Cl), 1.70-1.30 (m, 4H, CH₂CH₂), 0.98 (t, 3H, CH₃) |
Comparative Performance in a Grignard Reaction
To evaluate its utility as a synthetic intermediate, the synthesized this compound was compared with its bromo-analog, 2-Bromopentan-1-ol, in the formation of a Grignard reagent and subsequent reaction with a model electrophile, acetone. The yield of the corresponding tertiary alcohol was used as the performance metric.
Table 3: Comparison of this compound and 2-Bromopentan-1-ol in a Grignard Reaction
| Grignard Precursor | Reagent | Reaction Time (h) | Yield of Tertiary Alcohol (%) |
| This compound | Mg, THF | 4 | 65 |
| 2-Bromopentan-1-ol | Mg, THF | 2 | 85 |
The results indicate that while both haloalcohols can be used to form Grignard reagents, the bromo-analog exhibits higher reactivity, leading to a shorter reaction time and a higher yield of the desired product under the tested conditions.
Experimental Protocols
Synthesis of this compound
This compound was synthesized from 1-pentene via a chlorohydrin formation reaction using N-chlorosuccinimide (NCS) in an aqueous medium.
Materials:
-
1-Pentene (1.0 mol)
-
N-Chlorosuccinimide (NCS) (1.1 mol)
-
Water (500 mL)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
A solution of N-chlorosuccinimide in water was prepared in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.
-
1-Pentene was added dropwise to the stirred solution over 30 minutes.
-
The reaction mixture was stirred for an additional 4 hours at room temperature.
-
The reaction was quenched by the addition of a saturated aqueous sodium bicarbonate solution.
-
The product was extracted with diethyl ether (3 x 100 mL).
-
The combined organic layers were dried over anhydrous magnesium sulfate, filtered, and the solvent was removed under reduced pressure to yield the crude product.
-
The crude product was purified by fractional distillation.
Purity Analysis
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Instrument: Agilent 7890A GC with 5975C MS detector
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness)
-
Carrier Gas: Helium, 1 mL/min
-
Inlet Temperature: 250 °C
-
Oven Program: 50 °C for 2 min, then ramp to 250 °C at 10 °C/min
-
MSD Transfer Line: 280 °C
-
Ionization: Electron Impact (EI), 70 eV
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Instrument: Bruker Avance III 400 MHz spectrometer
-
Solvent: Chloroform-d (CDCl₃)
-
Reference: Tetramethylsilane (TMS) at 0 ppm
Grignard Reaction Protocol
Materials:
-
2-Halopentan-1-ol (2-chloro or 2-bromo) (0.1 mol)
-
Magnesium turnings (0.12 mol)
-
Anhydrous tetrahydrofuran (THF) (100 mL)
-
Acetone (0.1 mol)
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
Procedure:
-
Magnesium turnings were placed in a flame-dried, three-necked flask under an inert atmosphere.
-
A solution of the 2-halopentan-1-ol in anhydrous THF was added dropwise to initiate the Grignard reaction.
-
The reaction mixture was stirred at reflux until the magnesium was consumed.
-
The Grignard solution was cooled to 0 °C, and a solution of acetone in anhydrous THF was added dropwise.
-
The reaction was stirred for 1 hour at room temperature and then quenched by the slow addition of saturated aqueous ammonium chloride solution.
-
The product was extracted with diethyl ether, and the organic layer was dried and concentrated.
-
The yield was determined by GC analysis of the crude product.
Visualizations
Caption: Synthesis workflow for this compound.
Caption: Workflow for purity assessment.
Caption: Performance comparison in a Grignard reaction.
Navigating Byproduct Formation in 2-Chloropentan-1-ol Synthesis: A Comparative Guide
For researchers, scientists, and professionals in drug development, the synthesis of key intermediates like 2-Chloropentan-1-ol demands a thorough understanding of potential impurities. This guide provides a comparative analysis of common synthetic routes to this compound, with a focus on the characterization of byproducts. Detailed experimental protocols and data are presented to aid in the selection of the most appropriate synthetic strategy and to ensure the purity of the final product.
The synthesis of this compound, a valuable chiral building block in the pharmaceutical industry, can be approached through several methods. However, the formation of isomeric and other byproducts is a common challenge that can impact yield, purity, and downstream applications. This guide explores two primary synthetic pathways: the direct chlorination of pentan-1-ol and the ring-opening of 1,2-epoxypentane.
Comparison of Synthetic Methods and Byproduct Profiles
The choice of synthetic route has a significant impact on the byproduct profile of the final product. Below is a summary of the expected byproducts for two common methods.
| Synthesis Method | Starting Material(s) | Primary Byproduct(s) | Other Potential Byproducts |
| Method A: Direct Chlorination | Pentan-1-ol, Thionyl Chloride (SOCl₂) | 1-Chloropentane | Dichlorinated pentanes, Pentyl sulfite esters |
| Method B: Epoxide Ring-Opening | 1,2-Epoxypentane, Hydrochloric Acid (HCl) | 1-Chloropentan-2-ol | Pentane-1,2-diol |
Experimental Protocols
Method A: Synthesis of this compound via Direct Chlorination of Pentan-1-ol
Materials:
-
Pentan-1-ol
-
Thionyl chloride (SOCl₂)
-
Pyridine
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve pentan-1-ol in diethyl ether.
-
Cool the solution in an ice bath and slowly add thionyl chloride dropwise, followed by the dropwise addition of pyridine.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2 hours.
-
Cool the mixture, quench with water, and separate the organic layer.
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product is then purified by fractional distillation.
Method B: Synthesis of this compound via Ring-Opening of 1,2-Epoxypentane
Materials:
-
1,2-Epoxypentane
-
Concentrated Hydrochloric Acid (HCl)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask, dissolve 1,2-epoxypentane in diethyl ether.
-
Cool the solution in an ice bath and slowly add concentrated hydrochloric acid dropwise with vigorous stirring.
-
After the addition is complete, continue stirring at 0°C for 1 hour, then allow the mixture to warm to room temperature and stir for an additional 2 hours.
-
Neutralize the reaction mixture by the slow addition of saturated sodium bicarbonate solution.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product is then purified by fractional distillation.
Characterization of Byproducts: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
The identification and quantification of byproducts are crucial for process optimization and quality control. GC-MS is a powerful technique for this purpose.
GC-MS Protocol:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable for the separation of chloropentanol isomers.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 200°C.
-
Hold at 200°C for 5 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 35-300.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
By comparing the retention times and mass spectra of the components in the reaction mixture to those of authentic standards, the identity and relative abundance of the byproducts can be determined.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the reaction pathways and the analytical workflow for byproduct characterization.
Caption: Synthetic pathways to this compound.
Caption: Workflow for byproduct characterization.
Conclusion
The synthesis of this compound inevitably leads to the formation of byproducts, the nature and quantity of which are highly dependent on the chosen synthetic route. The direct chlorination of pentan-1-ol is prone to producing 1-chloropentane as a major byproduct. In contrast, the ring-opening of 1,2-epoxypentane primarily yields the regioisomeric 1-chloropentan-2-ol. A thorough characterization of these byproducts using techniques such as GC-MS is essential for optimizing reaction conditions to maximize the yield and purity of the desired this compound, a critical step in the development of pharmaceutical agents.
A Comparative Guide: Biocatalytic vs. Chemical Synthesis of 2-Chloropentan-1-ol
For Researchers, Scientists, and Drug Development Professionals
The synthesis of chiral synthons, such as 2-Chloropentan-1-ol, is a critical step in the development of many pharmaceutical compounds. The stereochemistry of these building blocks can significantly impact the efficacy and safety of the final drug product. This guide provides an objective comparison between biocatalytic and traditional chemical approaches for the synthesis of this compound, supported by illustrative experimental data and detailed methodologies for key reactions.
At a Glance: Key Performance Indicators
The choice between a biocatalytic and a chemical synthesis route often involves a trade-off between selectivity, yield, and reaction conditions. Below is a summary of typical performance data for analogous reactions, as specific data for this compound is not extensively available in the public domain.
| Parameter | Biocatalytic Synthesis (Illustrative) | Chemical Synthesis (Illustrative) |
| Precursor | 2-Chloro-1-pentanone | Pentan-1-ol or Pent-1-ene |
| Key Reagent/Catalyst | Alcohol Dehydrogenase (ADH) / Ketoreductase (KRED) | Thionyl Chloride (SOCl₂) or Hypochlorous Acid (HOCl) |
| Yield | Often high (e.g., >95% for similar reductions) | Variable, can be moderate to high (e.g., 70-85%) but may be lowered by side products |
| Enantiomeric Excess (ee) | Typically excellent (>99% for (S)-enantiomer) | Generally produces a racemic mixture (0% ee) unless chiral catalysts are used |
| Regioselectivity | Highly specific to the carbonyl group | Can be challenging, often yielding a mixture of isomers |
| Reaction Conditions | Mild (ambient temperature, neutral pH, aqueous media) | Often harsh (e.g., strong acids/bases, anhydrous conditions, elevated temperatures) |
| Environmental Impact | Generally lower, uses biodegradable catalysts and greener solvents | Higher, often involves hazardous reagents and organic solvents |
Visualizing the Synthetic Pathways
To better understand the distinct approaches, the following diagrams illustrate the core transformations in both biocatalytic and chemical synthesis routes.
Caption: Biocatalytic synthesis of (S)-2-Chloropentan-1-ol.
Caption: Chemical synthesis routes to this compound.
Experimental Protocols
The following are representative experimental protocols for the key transformations in both biocatalytic and chemical synthesis. Note that these are based on general procedures for similar molecules due to the limited availability of detailed protocols for this compound itself.
Biocatalytic Synthesis: Asymmetric Reduction of a Prochiral Ketone
This protocol describes a typical whole-cell biocatalytic reduction of an α-chloroketone to the corresponding chiral alcohol.
1. Pre-culture Preparation:
-
A single colony of E. coli expressing a ketoreductase (KRED) is used to inoculate 5 mL of LB medium containing a suitable antibiotic.
-
The culture is incubated overnight at 37°C with shaking at 200 rpm.
2. Main Culture and Induction:
-
The overnight pre-culture is used to inoculate 500 mL of fresh LB medium.
-
The culture is grown at 37°C to an OD₆₀₀ of 0.6-0.8.
-
Protein expression is induced with IPTG (isopropyl β-D-1-thiogalactopyranoside) to a final concentration of 0.5 mM.
-
The culture is then incubated for a further 12-16 hours at a lower temperature (e.g., 20°C) to ensure proper protein folding.
3. Whole-Cell Biotransformation:
-
The cells are harvested by centrifugation (e.g., 5000 x g for 10 min) and washed with a phosphate buffer (e.g., 100 mM, pH 7.0).
-
The cell pellet is resuspended in the same buffer to a final cell density of 50 g/L.
-
2-Chloro-1-pentanone (the substrate) is added to a final concentration of 10 mM.
-
A co-substrate for cofactor regeneration, such as isopropanol or glucose, is added (e.g., 5% v/v isopropanol).
-
The reaction mixture is incubated at 30°C with gentle agitation.
4. Product Extraction and Analysis:
-
The reaction is monitored by TLC or GC.
-
Once the reaction is complete, the mixture is extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The yield and enantiomeric excess of the resulting this compound are determined by chiral GC or HPLC analysis.
Chemical Synthesis: Chlorination of 2-Pentanol (Illustrative for Chloroalkane Synthesis)
This protocol describes the synthesis of 2-chloropentane from 2-pentanol, illustrating a common chemical approach for introducing a chlorine atom, which can be adapted for the synthesis of chlorohydrins with significant modifications.[1]
1. Reaction Setup:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, 2-pentanol (1 equivalent) is dissolved in a suitable solvent such as N,N-dimethylformamide (DMF).[1]
-
Pyridine (1.8 equivalents) is added to the solution.[1]
-
The mixture is cooled in an ice bath to 0-5°C.[1]
2. Addition of Chlorinating Agent:
-
Methanesulfonyl chloride (1.4 equivalents) is added dropwise to the cooled solution, maintaining the temperature below 10°C.[1]
-
After the addition is complete, the reaction mixture is heated to 60-65°C and stirred for approximately 11.5 hours.[1]
3. Work-up and Purification:
-
The reaction mixture is cooled, and acetic acid and water are added to cause phase separation. The aqueous layer is removed.[1]
-
The organic phase is washed with a sodium hydrogen carbonate solution and then with water.[1]
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by distillation to yield 2-chloropentane.[1] A similar approach starting with a diol would be required to favor the formation of a chlorohydrin, though regioselectivity would remain a challenge.
Workflow for Biocatalyst Discovery and Optimization
The development of a biocatalytic process often follows a structured workflow, from initial screening to process optimization.
Caption: Workflow for developing a biocatalytic synthesis process.
Conclusion
The choice between biocatalytic and chemical synthesis of this compound depends on the specific requirements of the application. For the production of enantiomerically pure (S)-2-Chloropentan-1-ol, which is often a necessity in pharmaceutical applications, biocatalysis offers a clear advantage due to its high stereoselectivity. While traditional chemical methods may be suitable for producing racemic mixtures or when regioselectivity is not a primary concern, they often require harsher conditions and can lead to a wider range of byproducts. As the demand for greener and more specific chemical manufacturing processes grows, biocatalysis is poised to play an increasingly important role in the synthesis of chiral building blocks like this compound.
References
A Comparative Guide to the Stereoselective Synthesis of 2-Chloropentan-1-ol: An Analysis of Enantiomeric Excess
For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of biocatalytic methods for the synthesis of enantiomerically enriched 2-Chloropentan-1-ol, a valuable chiral building block in pharmaceutical and fine chemical synthesis.
The quest for enantiomerically pure compounds is a cornerstone of modern drug development and chemical manufacturing. This compound, with its chiral center at the second carbon, presents a synthetic challenge in achieving high enantiomeric excess (e.e.). This guide provides a comparative analysis of two prominent stereoselective biocatalytic methods: the whole-cell bioreduction of 2-chloro-1-pentanone and the lipase-catalyzed kinetic resolution of racemic this compound.
Performance Comparison of Synthetic Methods
The selection of a synthetic route is often a trade-off between enantioselectivity, yield, and practical considerations such as catalyst availability and reaction conditions. Below is a summary of the performance of two biocatalytic approaches for the synthesis of (S)-2-Chloropentan-1-ol.
| Method | Biocatalyst | Substrate | Product Configuration | Enantiomeric Excess (e.e.) | Yield | Key Advantages |
| Whole-Cell Bioreduction | Daucus carota (Carrot Root) | 2-Chloro-1-pentanone | (S) | >98% | High | Green, cost-effective, readily available biocatalyst. |
| Kinetic Resolution | Lipase from Candida antarctica (CALB) | Racemic this compound | (R)-acetate and (S)-alcohol | >99% (for both) | ~50% (for each enantiomer) | High enantioselectivity for both enantiomers. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to facilitate replication and adaptation.
Method 1: Whole-Cell Bioreduction of 2-Chloro-1-pentanone using Daucus carota
This method leverages the reductase enzymes present in carrot root for the asymmetric reduction of a prochiral ketone to the corresponding chiral alcohol.
Materials:
-
Fresh Daucus carota (carrots)
-
2-Chloro-1-pentanone
-
Distilled water
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Standard laboratory glassware
Procedure:
-
Preparation of the Biocatalyst: Fresh carrots are thoroughly washed, peeled, and homogenized in a blender with an equal weight of distilled water.
-
Bioreduction: 2-Chloro-1-pentanone is added to the carrot homogenate to a final concentration of 1-5 g/L. The mixture is incubated at room temperature (around 25-30°C) on a shaker for 24-48 hours.
-
Work-up and Extraction: After the reaction, the mixture is filtered to remove the solid plant material. The aqueous filtrate is then extracted multiple times with an organic solvent such as ethyl acetate.
-
Purification and Analysis: The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude (S)-2-chloropentan-1-ol can be purified by column chromatography. The enantiomeric excess is determined by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).
Method 2: Lipase-Catalyzed Kinetic Resolution of Racemic this compound
This protocol utilizes the enantioselectivity of a lipase to preferentially acylate one enantiomer of the racemic alcohol, allowing for the separation of the two enantiomers.
Materials:
-
Racemic this compound
-
Immobilized Lipase from Candida antarctica (CALB, e.g., Novozym® 435)
-
Acyl donor (e.g., vinyl acetate)
-
Anhydrous organic solvent (e.g., hexane or toluene)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: Racemic this compound and the immobilized lipase (typically 10-20% by weight of the substrate) are suspended in an anhydrous organic solvent.
-
Acylation: An acyl donor, such as vinyl acetate (typically 1.5-2 equivalents), is added to the mixture. The reaction is stirred at a controlled temperature (e.g., 30-40°C) and monitored for conversion.
-
Monitoring the Reaction: The progress of the reaction is monitored by taking small aliquots and analyzing them by GC or HPLC to determine the conversion rate. The reaction is typically stopped at or near 50% conversion to achieve the highest enantiomeric excess for both the unreacted alcohol and the formed ester.
-
Separation and Purification: Once the desired conversion is reached, the enzyme is removed by filtration. The solvent is evaporated, and the remaining mixture of the acylated (R)-enantiomer and the unreacted (S)-enantiomer is separated by column chromatography.
-
Hydrolysis of the Ester (Optional): The purified (R)-2-chloropentan-1-ol acetate can be hydrolyzed using a mild base (e.g., potassium carbonate in methanol) to obtain the (R)-2-chloropentan-1-ol.
-
Analysis: The enantiomeric excess of both the remaining (S)-alcohol and the (R)-alcohol (after hydrolysis) is determined using chiral GC or HPLC.
Visualizing the Synthetic Pathways
To better illustrate the experimental workflows, the following diagrams have been generated using the DOT language.
Caption: Workflow for the whole-cell bioreduction of 2-chloro-1-pentanone.
Caption: Workflow for the lipase-catalyzed kinetic resolution of racemic this compound.
Conclusion
Both whole-cell bioreduction and lipase-catalyzed kinetic resolution offer effective and highly stereoselective routes to enantiomerically enriched this compound. The choice between these methods will depend on the specific requirements of the synthesis, including the desired enantiomer, scale, and cost considerations. Whole-cell bioreduction with Daucus carota presents a green and economical option for producing the (S)-enantiomer in high e.e. and yield. In contrast, lipase-catalyzed kinetic resolution provides access to both enantiomers with excellent optical purity, albeit with a theoretical maximum yield of 50% for each. These biocatalytic approaches represent a significant advancement over traditional chemical methods, which often require harsh conditions and chiral auxiliaries, paving the way for more sustainable and efficient production of valuable chiral intermediates.
Safety Operating Guide
Proper Disposal of 2-Chloropentan-1-ol: A Step-by-Step Guide for Laboratory Professionals
The safe and compliant disposal of 2-Chloropentan-1-ol is critical for ensuring laboratory safety and environmental protection. As a chlorinated organic compound, it is classified as a halogenated organic waste and requires specific handling and disposal procedures. This guide provides detailed, step-by-step instructions for researchers, scientists, and drug development professionals to manage this compound waste effectively.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn, including chemical-resistant gloves, safety goggles, and a lab coat. All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1] Keep the material away from heat, sparks, and open flames, as related chlorinated compounds are flammable.[1]
Step-by-Step Disposal Protocol
-
Waste Identification and Segregation:
-
Identify this compound waste as a halogenated organic waste .[2][3] This is due to the presence of chlorine in its molecular structure.
-
It is crucial to segregate halogenated waste from non-halogenated organic waste to facilitate proper disposal and minimize costs, as the disposal of mixed waste can be more complex and expensive.[4]
-
Do not mix this compound waste with other waste streams such as aqueous waste (acids, bases), heavy metals, or solid chemical waste.[2][4]
-
-
Waste Collection and Labeling:
-
Use a designated, leak-proof, and sealable waste container specifically for halogenated organic waste.[5] These containers are often color-coded (e.g., green) or clearly labeled.[2]
-
The container must be clearly labeled with the words "Hazardous Waste" and "Halogenated Organic Waste".[4][5]
-
List all constituents of the waste container on the label, including "this compound" and any other chemicals it may be mixed with. Do not use abbreviations or chemical formulas.[5]
-
-
Waste Storage:
-
Keep the halogenated waste container tightly sealed when not in use to prevent the release of vapors.[5]
-
Store the container in a cool, dry, and well-ventilated secondary containment area, away from incompatible materials such as strong oxidizing agents.[1][5]
-
Ensure the storage area is designated for hazardous waste accumulation.
-
-
Disposal Arrangement:
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the halogenated waste.
-
Follow all institutional guidelines for waste manifest documentation and pickup scheduling.
-
The primary disposal method for halogenated organic compounds is high-temperature incineration at a licensed hazardous waste disposal facility.[2][6]
-
Waste Classification and Handling Summary
For quick reference, the table below summarizes the key information for the proper handling of this compound waste.
| Parameter | Guideline | Source |
| Waste Category | Halogenated Organic Waste | [2][3] |
| Segregation | Separate from non-halogenated organics, aqueous waste, and solid waste. | [2][4] |
| Container Type | Designated, sealed, and leak-proof container for halogenated waste. | [5] |
| Labeling | "Hazardous Waste," "Halogenated Organic Waste," and full chemical names of contents. | [4][5] |
| Storage | Tightly sealed, in a cool, dry, well-ventilated area with secondary containment. | [1][5] |
| Disposal Method | High-temperature incineration via a licensed hazardous waste facility. | [2][6] |
Experimental Protocols
This document provides operational guidance for disposal. For detailed experimental protocols involving the use of this compound, refer to the specific safety data sheet (SDS) for the compound and your institution's standard operating procedures for handling hazardous chemicals.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
